trans-3-Methoxycyclobutanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methoxycyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVRFSSTNGPBEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-54-3, 1404373-83-6, 1408074-49-6 | |
| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1r,3r)-3-methoxycyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
trans-3-Methoxycyclobutanamine hydrochloride CAS number
An In-depth Technical Guide to trans-3-Methoxycyclobutanamine Hydrochloride
This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles.
Core Compound Identity and Properties
This compound is a substituted cyclobutane derivative valued for its rigid, three-dimensional structure. This specific stereoisomer provides a defined conformational restraint, a highly sought-after feature in the design of novel therapeutics as it can reduce the entropic penalty of binding to a biological target, thus potentially increasing potency and selectivity.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1408074-49-6 [1][2][3][4].
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. Purity levels can vary by supplier, but typically exceed 95%.
| Property | Value | Source(s) |
| CAS Number | 1408074-49-6 | [1][2][3][5] |
| Molecular Formula | C₅H₁₂ClNO | [2][3][6][7] |
| Molecular Weight | 137.61 g/mol | [1][2][3][6] |
| IUPAC Name | This compound | |
| InChI Key | NPVRFSSTNGPBEB-BPNVWSNHSA-N | [2] |
| Appearance | White to yellow crystalline solid/powder | [2] |
| Typical Purity | ≥95% - 99% | [2] |
| Storage Conditions | Inert atmosphere, 2–8°C for long-term stability | [8] |
Synthesis and Stereochemical Control
The synthesis of this compound requires precise control over stereochemistry to isolate the desired trans isomer from its cis counterpart. While multiple proprietary routes exist, a general and logical synthetic strategy often involves a multi-step sequence starting from a cyclobutane precursor.
Causality in Synthesis: The choice of a multi-step synthesis is dictated by the need to install three different functional groups (amine, methoxy, and the hydrochloride salt) with specific spatial orientation on a four-membered ring. Stereochemical control is the most critical challenge; methods such as substrate-controlled reduction or reactions involving stereospecific intermediates are often employed to achieve the trans configuration, which is crucial for its intended interactions with biological targets.[9][10]
A plausible, generalized synthetic workflow is outlined below.
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- 8. 1408076-19-6|trans-3-(Methylamino)cyclobutanol hydrochloride|BLD Pharm [bldpharm.com]
- 9. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0 | Benchchem [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Technical Guide to trans-3-Methoxycyclobutanamine Hydrochloride: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-3-Methoxycyclobutanamine hydrochloride is a key chemical building block increasingly utilized in medicinal chemistry and drug discovery. Its rigid, puckered cyclobutane core offers a unique three-dimensional scaffold that can enhance pharmacological properties such as potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of its core physicochemical properties, including its precise molecular weight, alongside validated protocols for its synthesis and analytical characterization. Furthermore, it explores the rationale behind its application in modern drug development, offering field-proven insights for professionals engaged in the synthesis and application of novel therapeutic agents.
Introduction: The Strategic Value of the Cyclobutane Scaffold
In the landscape of medicinal chemistry, small carbocycles like cyclobutane have emerged as valuable motifs for designing next-generation therapeutics. Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring possesses significant ring strain, resulting in a rigid, puckered conformation. This distinct three-dimensional architecture is a powerful tool for medicinal chemists.[1] The introduction of a cyclobutane scaffold can conformationally lock a molecule, directing key pharmacophore groups toward their biological targets with higher precision and potentially improving potency and selectivity.[2][3]
This compound serves as a prime example of such a strategic building block. It provides a synthetically accessible handle (the amine) and a methoxy group on a well-defined stereochemical framework (the trans configuration). This guide serves as a senior-level resource, elucidating the critical technical details of this compound from its fundamental properties to its practical application.
Core Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. The hydrochloride salt form of trans-3-Methoxycyclobutanamine enhances its stability and solubility in polar solvents, making it amenable to a wide range of reaction conditions.
A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 137.61 g/mol | [4][5][6] |
| Molecular Formula | C₅H₁₂ClNO | [4][6][7] |
| CAS Number | 1408074-49-6 | [4][5] |
| Appearance | White to off-white solid | [4][7] |
| Purity | Typically ≥95% | [4][7] |
| InChI Key | NPVRFSSTNGPBEB-BPNVWSNHSA-N | [4] |
The molecular weight of 137.61 g/mol is a critical parameter for all stoichiometric calculations in synthetic protocols, ensuring precise control over reaction yields and purity.[4][5][6]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. lifechemicals.com [lifechemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | 1408074-49-6 [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
A Comprehensive Technical Guide to the Synthesis of trans-3-Methoxycyclobutanamine Hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of trans-3-Methoxycyclobutanamine hydrochloride, a valuable building block in contemporary drug discovery. The cyclobutane motif is increasingly incorporated into pharmaceutical candidates to enhance properties such as metabolic stability, potency, and selectivity by introducing three-dimensional complexity.[1] This document delineates a robust and logical multi-step synthetic pathway, commencing from readily accessible starting materials. The core strategy hinges on the stereoselective reduction of a key cyclobutanone intermediate, followed by a stereochemical inversion to achieve the desired trans configuration, and culminating in the formation of the target amine hydrochloride salt. Each experimental stage is detailed with causal explanations for procedural choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction: The Strategic Importance of the Cyclobutane Moiety
The cyclobutane ring, once considered an exotic scaffold, has emerged as a privileged structural element in medicinal chemistry.[1][2] Its rigid, puckered conformation offers a distinct advantage over more flexible aliphatic chains or larger cycloalkanes, enabling precise positioning of pharmacophoric groups and enhancing interactions with biological targets. The incorporation of the cyclobutane unit can lead to improved metabolic stability by shielding susceptible positions from enzymatic degradation, and its unique geometric constraints can confer enhanced selectivity for the desired biological target. Molecules like the hepatitis C protease inhibitor boceprevir and the cancer therapeutic carboplatin exemplify the successful application of this scaffold in approved drugs.[3] this compound, in particular, presents a versatile bifunctional scaffold with a defined stereochemistry, making it a highly sought-after building block for the synthesis of novel pharmaceutical agents.
Synthetic Strategy: A Logic-Driven Approach to Stereocontrol
The synthesis of this compound necessitates a carefully planned approach to control the stereochemistry at the 1 and 3 positions of the cyclobutane ring. A direct reductive amination of 3-methoxycyclobutanone is likely to predominantly yield the thermodynamically more stable cis-isomer. Therefore, a more robust strategy involves the initial stereoselective synthesis of an alcohol intermediate, followed by a stereochemical inversion. The chosen synthetic pathway is outlined below:
Caption: Overall synthetic strategy for this compound.
This multi-step approach ensures a high degree of stereochemical purity in the final product.
Experimental Protocols & Mechanistic Insights
Step 1: Synthesis of 3-Methoxycyclobutanone
The synthesis commences with the methylation of 3-hydroxycyclobutanone. This precursor can be synthesized from commercially available 3-oxocyclobutanecarboxylic acid.[4] The methylation of the hydroxyl group is a standard transformation, effectively protecting the alcohol and setting the stage for the subsequent stereoselective reduction.
Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-hydroxycyclobutanone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-methoxycyclobutanone.
Causality: The use of a strong base like sodium hydride is essential to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. The subsequent SN2 reaction with methyl iodide proceeds efficiently to form the methyl ether. Anhydrous conditions are critical to prevent quenching of the sodium hydride.
Step 2: Stereoselective Reduction to cis-3-Methoxycyclobutanol
The reduction of the carbonyl group in 3-methoxycyclobutanone is a critical stereodetermining step. Hydride reagents will preferentially attack the carbonyl from the less sterically hindered face, which, in the case of 3-substituted cyclobutanones, leads to the formation of the cis-alcohol as the major product.
Protocol:
-
Dissolve 3-methoxycyclobutanone (1.0 equivalent) in methanol (MeOH) at 0 °C.
-
Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of acetone.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield cis-3-methoxycyclobutanol, which can often be used in the next step without further purification.
Causality: Sodium borohydride is a mild and selective reducing agent for ketones. The stereochemical outcome is dictated by the steric hindrance imposed by the methoxy group, directing the incoming hydride to the opposite face of the ring.
Step 3: Stereochemical Inversion via Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for achieving the inversion of stereochemistry at a secondary alcohol center.[5][6] In this step, the cis-alcohol is converted to a trans-phthalimide derivative. Phthalimide is an excellent nitrogen nucleophile for this reaction.
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An In-Depth Technical Guide to the Physical Properties of trans-3-Methoxycyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-Methoxycyclobutanamine hydrochloride is a substituted cyclobutane derivative of interest in medicinal chemistry and drug discovery. As a saturated carbocyclic amine, it represents a class of scaffolds that are increasingly utilized as bioisosteres for aromatic rings, offering improved physicochemical properties and novel intellectual property. The hydrochloride salt form enhances aqueous solubility and stability, making it amenable to pharmaceutical development and biological testing.[1][2][3]
This technical guide provides a comprehensive overview of the known physical properties of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document also furnishes detailed, field-proven experimental protocols for the determination of its key physical characteristics. This approach is designed to empower researchers to generate reliable and reproducible data in their own laboratories.
Molecular Structure and Core Chemical Properties
The foundational physical and chemical properties of this compound are summarized in the table below. These data are critical for calculating molarities, assessing purity, and predicting chemical behavior.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₂ClNO | [1][2][3] |
| Molecular Weight | 137.61 g/mol | [1][2][3] |
| CAS Number | 1408074-49-6 | [1][2] |
| Physical Form | Solid | [1][2][3] |
| Purity (Typical) | ≥95% | [1][2][3] |
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Experimental Determination of Physical Properties
The following sections detail the standardized methodologies for determining key physical properties of this compound. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1°C) is indicative of high purity. Broader melting ranges often suggest the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
A rapid heating run is first performed to determine an approximate melting range.
-
A second, fresh sample is then heated at a slower rate (1-2°C per minute) starting from approximately 20°C below the estimated melting point.
-
The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
Causality of Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows the temperature of the heating block and the sample to remain in thermal equilibrium, providing an accurate measurement.
Solubility Profile
Understanding the solubility of a compound in various solvents is fundamental for its application in drug development, including formulation and in vitro/in vivo testing.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility, which is the saturation point of the compound in a solvent at a specific temperature.
-
Solvent Selection: A range of solvents relevant to pharmaceutical development should be tested, including:
-
Water (aqueous buffer at pH 7.4)
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
An excess amount of solid this compound is added to a known volume of each solvent in a sealed vial.
-
The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
The resulting saturated solutions are filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Causality of Experimental Choices:
-
Excess Solid: Ensures that the solution becomes saturated.
-
Prolonged Agitation: Guarantees that the system reaches thermodynamic equilibrium.
-
Filtration: Separates the dissolved solute from any remaining solid, preventing artificially high concentration measurements.
Workflow for Solubility Determination
Caption: Shake-flask method for thermodynamic solubility.
Spectroscopic Characterization
Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable alternative for polar solvents, is added.
-
-
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Standard pulse programs are used for both proton and carbon detection.
-
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the methoxy group protons, the cyclobutane ring protons, and the amine protons (which may be broad and exchangeable with the solvent). The trans-stereochemistry will influence the coupling constants between the cyclobutane protons.
-
¹³C NMR: Resonances for the methoxy carbon, and the distinct carbons of the cyclobutane ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation:
-
A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
-
Expected Absorption Bands:
-
N-H stretching: Broad bands in the region of 3000-3300 cm⁻¹ for the ammonium group.
-
C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C-O stretching: A strong absorption band in the 1050-1150 cm⁻¹ region for the ether linkage.
-
N-H bending: Absorptions around 1500-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol: Electrospray Ionization (ESI)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation).
-
Data Acquisition:
-
The solution is infused into an ESI mass spectrometer.
-
The mass-to-charge ratio (m/z) of the parent ion is determined. The expected parent ion would be that of the free base (trans-3-Methoxycyclobutanamine), [M+H]⁺.
-
Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and provide further structural information.
-
Expected m/z Value:
-
The free base has a molecular weight of 101.15 g/mol . The expected protonated molecule [M+H]⁺ would have an m/z of approximately 102.16.
Stability, Storage, and Handling
-
Stability: As a hydrochloride salt, the compound is expected to be more stable than its free base form. However, long-term stability studies under various conditions (temperature, humidity, light) are recommended.
-
Storage: It should be stored in a well-sealed container in a cool, dry place, protected from moisture.
-
Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses). Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and safety information.
Conclusion
This technical guide has outlined the core physical properties of this compound and provided a framework of robust, standardized protocols for their experimental determination. While specific experimental values for properties such as melting point and solubility are not widely published, the methodologies described herein provide a clear path for researchers to generate high-quality, reliable data. Such data is indispensable for the advancement of research and development projects involving this promising chemical entity.
References
-
Abacipharm. Inquiry Product - this compound. [Link]
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Introduction: The Strategic Value of Strained Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to trans-3-Methoxycyclobutanamine Hydrochloride: Structure, Synthesis, and Application
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Among the various scaffolds utilized, strained ring systems, particularly cyclobutanes, have emerged as powerful tools for drug design.[1] Unlike flexible aliphatic linkers or planar aromatic rings, the cyclobutane motif offers a unique, three-dimensional, and conformationally restricted structure.[2] This rigidity can be exploited to orient key pharmacophoric elements in a precise vector, enhancing binding affinity and selectivity for biological targets. Furthermore, the introduction of a cyclobutane ring can significantly improve metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties by blocking sites of metabolism.[3]
This guide provides a comprehensive technical overview of This compound (CAS: 1408074-49-6), a versatile building block that embodies the strategic advantages of the cyclobutane core. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic methodology, discuss robust analytical techniques for structural confirmation and quality control, and explore its applications in contemporary drug development programs. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable synthetic intermediate.
Physicochemical and Structural Properties
This compound is a stable, crystalline solid at room temperature.[4] Its structure features a puckered four-membered ring with a methoxy group and an ammonium group situated in a trans configuration, minimizing steric hindrance and defining a specific spatial arrangement of its functional groups.
Figure 1. Chemical Structure of this compoundA summary of its key properties is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 1408074-49-6 | [4][5] |
| Molecular Formula | C₅H₁₂ClNO | [4][6] |
| Molecular Weight | 137.61 g/mol | [5][6] |
| Appearance | White to yellow crystalline solid | [4] |
| InChI Key | NPVRFSSTNGPBEB-BPNVWSNHSA-N | [4] |
| Typical Purity | ≥97% | |
| Storage Conditions | 2-8°C, under inert atmosphere | |
| Solubility | Soluble in water and polar protic solvents like methanol. |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The most logical and industrially scalable approach begins with a suitable cyclobutanone precursor, followed by a stereocontrolled introduction of the amine functionality.
Proposed Synthetic Pathway
The pathway hinges on the key transformation of 3-methoxycyclobutanone , which is then converted to the target amine via reductive amination. Achieving the desired trans stereochemistry is the most critical challenge in this synthesis.
Detailed Experimental Protocol (Representative)
This protocol describes a robust method based on established chemical principles for cyclobutane synthesis and reductive amination.[7][8][9]
Step 1: Synthesis of 3-Methoxycyclobutanone (B) The precursor, 3-methoxycyclobutanone, can be prepared from commercially available starting materials such as 3-hydroxycyclobutanone or via ring expansion of cyclopropane derivatives.[10][11] A common method involves the acid-catalyzed ring opening of a cyclobutenone ketal in the presence of methanol.[5]
Step 2: Reductive Amination to form 3-Methoxycyclobutanamine (D)
-
Rationale: This is a one-pot reaction that first forms an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the amine.[12] Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent as it is selective for the protonated iminium ion over the starting ketone, preventing side reactions.[8]
-
Procedure:
-
To a stirred solution of 3-methoxycyclobutanone (B , 1.0 eq) in methanol, add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation (C ).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by GC-MS or TLC.
-
Quench the reaction by carefully adding 2M HCl until the pH is ~2 to decompose excess borohydride.
-
Basify the aqueous solution with 4M NaOH to a pH >12 and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine mixture (D ).
-
Step 3: Isolation of the trans-Isomer (E)
-
Rationale: Reductive amination of a planar ketone often results in a mixture of diastereomers. The trans isomer can be isolated via column chromatography. For large-scale production, a stereoselective reduction, potentially using a ketoreductase (KRED) enzyme on a protected intermediate, could be developed to favor the trans product, as demonstrated in similar systems.[13]
-
Procedure (Chromatography):
-
Purify the crude amine mixture (D ) using silica gel flash chromatography.
-
Elute with a gradient of dichloromethane/methanol containing 1% triethylamine (to prevent amine protonation on the silica).
-
Combine fractions containing the desired trans-isomer (typically the less polar spot) and concentrate to yield pure trans-3-Methoxycyclobutanamine (E ).
-
Step 4: Hydrochloride Salt Formation (G)
-
Rationale: Converting the free amine to its hydrochloride salt enhances stability, improves handling characteristics, and increases its melting point, making it a manageable crystalline solid.
-
Procedure:
-
Dissolve the purified trans-amine (E ) in anhydrous diethyl ether or isopropanol.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate will form immediately. Continue addition until the solution is slightly acidic.
-
Stir the resulting slurry for 1 hour at room temperature.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound (G ).
-
Structural Elucidation and Quality Control
Confirming the identity, purity, and stereochemistry of the final product is paramount. A combination of spectroscopic and chromatographic techniques forms a self-validating system for quality control.
Analytical Workflow
Expected Spectroscopic Signatures
-
¹H NMR (400 MHz, D₂O):
-
δ ~3.8-4.0 ppm (m, 1H): Proton on the carbon bearing the methoxy group (CH-O).
-
δ ~3.5-3.7 ppm (m, 1H): Proton on the carbon bearing the amino group (CH-N).
-
δ ~3.3 ppm (s, 3H): Singlet from the methoxy group protons (-OCH₃).
-
δ ~2.2-2.6 ppm (m, 4H): Multiplets corresponding to the remaining two methylene groups (-CH₂-) on the cyclobutane ring. The trans configuration leads to complex splitting patterns for these protons.
-
-
¹³C NMR (101 MHz, D₂O):
-
δ ~75-80 ppm: Carbon attached to the methoxy group (CH-O).
-
δ ~55-60 ppm: Methoxy carbon (-OCH₃).
-
δ ~45-50 ppm: Carbon attached to the amino group (CH-N).
-
δ ~25-30 ppm: The two equivalent methylene carbons (-CH₂) of the cyclobutane ring.
-
-
Mass Spectrometry (ESI+):
-
Expected m/z: 102.09 [M+H]⁺, corresponding to the molecular ion of the free amine (C₅H₁₁NO).
-
-
Purity Analysis (HPLC): Purity should be assessed using a reverse-phase HPLC method with a suitable detector (e.g., ELSD or CAD, as the molecule lacks a strong chromophore). A purity of ≥97% is standard for such building blocks.
Applications in Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block for creating drug candidates with superior properties.
-
Conformational Constraint: The rigid cyclobutane core locks the relative positions of the amine and methoxy groups. When incorporated into a larger molecule, it restricts the conformational freedom of the entire structure, which can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.[3]
-
3D Vectorial Diversity: As a 1,3-disubstituted cyclobutane, the amine and methoxy groups (or further modifications thereof) are projected in distinct vectors away from the core. The amine serves as a key handle for amide coupling, reductive amination, or other C-N bond-forming reactions, allowing for the facile attachment of other pharmacophoric elements. This allows chemists to explore chemical space in three dimensions, a critical strategy for escaping "flatland" and improving drug-like properties.
-
Metabolic Stability: The cyclobutane ring itself is chemically robust and less susceptible to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to more common alkyl chains or benzyl groups. This makes it an excellent "bioisostere" for more labile linkers.
-
Improved Physicochemical Properties: The introduction of this sp³-rich, polar scaffold can improve solubility and reduce the planarity of a molecule, properties that are often correlated with better oral bioavailability and reduced off-target toxicity.
Safety and Handling
As with any laboratory chemical, proper handling procedures must be followed.
-
Hazard Statements: GHS data indicates the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
References
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- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the NMR Spectral Analysis of trans-3-Methoxycyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Conformational Dynamics
The cyclobutane ring is not planar, but rather exists in a puckered, butterfly-like conformation to alleviate torsional strain. This puckering leads to two distinct proton environments on each methylene group: axial and equatorial. In trans-3-Methoxycyclobutanamine hydrochloride, the substituents (methoxy and amino groups) are on opposite sides of the ring. The protonation of the amine group to form the hydrochloride salt significantly influences the electronic environment of the neighboring protons.
Caption: Structure of trans-3-Methoxycyclobutanamine with key atoms labeled.
Predicted NMR Spectral Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms and serve as a valuable guide for spectral assignment. The solvent is assumed to be Deuterium Oxide (D₂O), a common choice for water-soluble hydrochloride salts.
Table 1: Predicted ¹H NMR Data for this compound in D₂O
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (CH-NH₃⁺) | 3.5 - 3.8 | Multiplet | - |
| H3 (CH-OCH₃) | 3.9 - 4.2 | Multiplet | - |
| H2, H4 (CH₂) | 2.2 - 2.8 | Multiplet | - |
| OCH₃ | 3.3 - 3.5 | Singlet | - |
| NH₃⁺ | 7.5 - 8.5 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound in D₂O
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (CH-NH₃⁺) | 45 - 50 |
| C3 (CH-OCH₃) | 70 - 75 |
| C2, C4 (CH₂) | 30 - 35 |
| OCH₃ | 55 - 60 |
In-depth Spectral Analysis
¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to be complex due to the puckered nature of the cyclobutane ring and the resulting diastereotopic nature of the methylene protons.
-
Methine Protons (H1 and H3): The protons attached to the carbons bearing the amino and methoxy groups (C1 and C3) are expected to resonate as complex multiplets. The H1 proton, being adjacent to the electron-withdrawing ammonium group, is predicted to be downfield in the 3.5 - 3.8 ppm range. The H3 proton, adjacent to the electronegative oxygen of the methoxy group, is anticipated to be even further downfield, in the 3.9 - 4.2 ppm region. The exact chemical shifts and coupling patterns will be highly dependent on the dihedral angles to the neighboring protons, a consequence of the ring's puckered conformation.
-
Methylene Protons (H2 and H4): The four methylene protons on C2 and C4 are chemically non-equivalent and are expected to appear as a complex multiplet in the 2.2 - 2.8 ppm range. Due to the trans-substitution pattern, the molecule possesses a C₂ axis of symmetry, making the two methylene groups equivalent. However, within each methylene group, the axial and equatorial protons are diastereotopic and will have different chemical shifts and coupling constants.
-
Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet in the 3.3 - 3.5 ppm range, as they do not have any adjacent protons to couple with.
-
Ammonium Protons (NH₃⁺): The three protons on the positively charged nitrogen atom are expected to be significantly deshielded and will likely appear as a broad singlet between 7.5 and 8.5 ppm. The broadness of this peak is due to rapid chemical exchange with the D₂O solvent and scalar coupling to the quadrupolar ¹⁴N nucleus. In D₂O, this peak may exchange completely and thus not be observed.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
-
C1 (CH-NH₃⁺): The carbon atom bonded to the ammonium group is expected to resonate in the 45 - 50 ppm range. The electron-withdrawing effect of the NH₃⁺ group causes a downfield shift compared to an unsubstituted cyclobutane.
-
C3 (CH-OCH₃): The carbon atom attached to the methoxy group is significantly deshielded by the electronegative oxygen atom and is predicted to have the most downfield chemical shift among the ring carbons, in the 70 - 75 ppm region.
-
C2, C4 (CH₂): The two equivalent methylene carbons are expected to appear at a higher field, in the 30 - 35 ppm range.
-
OCH₃: The carbon of the methoxy group is predicted to resonate in the 55 - 60 ppm range, a typical value for a methoxy carbon.
Experimental Protocol for NMR Data Acquisition
A self-validating and robust protocol is crucial for obtaining high-quality NMR data. The following section details a step-by-step methodology for the NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Given that the compound is a hydrochloride salt, it is expected to be soluble in polar, protic solvents. Deuterium oxide (D₂O) is an excellent choice as it will readily dissolve the sample and its deuterium signal can be used for the field-frequency lock. Alternatively, deuterated methanol (CD₃OD) can be used.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure: a. Accurately weigh the desired amount of this compound into a clean, dry vial. b. Add the appropriate volume of the chosen deuterated solvent. c. Gently vortex or sonicate the vial to ensure complete dissolution of the sample. d. Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. e. Cap the NMR tube securely.
Determining the Crystal Structure of trans-3-Methoxycyclobutanamine Hydrochloride: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the determination of the single-crystal X-ray structure of trans-3-Methoxycyclobutanamine hydrochloride. As of the date of this publication, a public crystal structure for this compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD).[1][2][3] Consequently, this document serves as a detailed roadmap for researchers in structural chemistry and drug development, outlining the necessary experimental procedures from synthesis and crystallization to data collection and structure refinement. The methodologies described herein are grounded in established principles of chemical crystallography and are designed to be self-validating, ensuring the generation of high-quality, reliable structural data. Understanding the three-dimensional arrangement of this molecule is paramount, as the cyclobutane motif is increasingly utilized in medicinal chemistry to explore novel chemical space and improve pharmacokinetic properties.[4]
Introduction: The Significance of the Cyclobutane Scaffold and the Need for Structural Elucidation
The cyclobutane ring, once considered an exotic and synthetically challenging motif, has emerged as a valuable component in modern drug design. Its rigid, three-dimensional structure provides a unique scaffold that can orient substituents in well-defined vectors, offering a powerful tool for optimizing ligand-receptor interactions. Furthermore, the incorporation of cyclobutane rings can enhance metabolic stability and improve physicochemical properties such as solubility and lipophilicity.
This compound is a key building block in this chemical space. Its structure combines the constrained cyclobutane core with a methoxy group and a primary amine, offering multiple points for diversification in fragment-based drug discovery and lead optimization campaigns. The precise knowledge of its three-dimensional structure, including bond lengths, bond angles, torsional angles, and intermolecular interactions in the solid state, is crucial for:
-
Rational Drug Design: A high-resolution crystal structure provides the foundational data for computational modeling and in silico docking studies, enabling a more accurate prediction of binding affinities and modes of action.[5][6]
-
Structure-Activity Relationship (SAR) Studies: Understanding the exact spatial arrangement of the methoxy and amino groups allows for a more insightful interpretation of SAR data, guiding the synthesis of more potent and selective analogs.
-
Solid-State Characterization: For active pharmaceutical ingredients (APIs), the crystalline form is of utmost importance.[7] Characterizing the crystal structure is the first step in identifying polymorphs and understanding properties like stability, solubility, and bioavailability.[7]
Given the absence of a published structure, this guide presents a logical and experimentally sound workflow to obtain and analyze the crystal structure of this compound.
Experimental Framework: From Synthesis to High-Quality Crystals
The journey to a crystal structure begins with the synthesis of the pure compound followed by the often-challenging process of growing diffraction-quality single crystals.
Synthesis of this compound
While various synthetic routes to substituted cyclobutanes exist, a common strategy involves the reduction of a corresponding oxime or a reductive amination protocol. A plausible synthetic pathway, adapted from methodologies for similar compounds, is outlined below.[8][9]
Step-by-Step Synthesis Protocol:
-
Starting Material: Begin with a commercially available precursor such as 3-methoxycyclobutanone.
-
Oxime Formation: React 3-methoxycyclobutanone with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) in an alcoholic solvent (e.g., ethanol). The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Oxime Reduction: The resulting 3-methoxycyclobutanone oxime is then reduced to the corresponding amine. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂, Pd/C) or a metal hydride (e.g., LiAlH₄ in THF). The stereochemical outcome (cis vs. trans) will depend on the chosen reducing agent and reaction conditions. The trans isomer is often favored under certain catalytic hydrogenation conditions.
-
Purification: The crude amine should be purified using column chromatography on silica gel to isolate the desired trans isomer.
-
Salt Formation: Dissolve the purified trans-3-methoxycyclobutanamine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol). The hydrochloride salt will precipitate out of the solution.
-
Final Purification: The precipitated this compound should be collected by filtration, washed with a cold solvent, and dried under vacuum. The purity should be confirmed by NMR spectroscopy and mass spectrometry before proceeding to crystallization.
Crystallization of this compound
Growing single crystals suitable for X-ray diffraction is often the most critical and empirical step. For a small molecule amine hydrochloride, which is a salt, a variety of crystallization techniques should be screened.[10][11] The goal is to find conditions where the compound slowly comes out of solution, allowing for the formation of a well-ordered crystal lattice.
Core Principles for Crystallization:
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble at high temperatures and sparingly soluble at low temperatures. For salts, polar solvents like ethanol, methanol, isopropanol, or mixtures with water are good starting points.
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[12]
Recommended Crystallization Techniques:
-
Slow Evaporation:
-
Protocol: Dissolve the compound in a suitable solvent or solvent mixture to near saturation at room temperature. Place the solution in a small vial, cover it loosely (e.g., with parafilm pierced with a few small holes), and leave it undisturbed in a vibration-free environment.[12]
-
Causality: The slow evaporation of the solvent gradually increases the concentration of the solute, eventually reaching supersaturation and inducing crystallization. This is often a good first method to try due to its simplicity.
-
-
Slow Cooling:
-
Protocol: Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point). Allow the solution to cool slowly to room temperature, and then potentially transfer it to a refrigerator (4 °C) or freezer (-20 °C).
-
Causality: The solubility of most organic compounds decreases as the temperature is lowered. Slow cooling prevents rapid precipitation, which would lead to a powder, and instead promotes the growth of larger, more ordered crystals.
-
-
Vapor Diffusion:
-
Protocol: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this solution in a small, open vial. Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the "good" solvent).[12][13]
-
Causality: The vapor of the more volatile anti-solvent slowly diffuses into the solution containing the compound. This gradually decreases the overall solubility of the compound in the mixed solvent system, leading to slow crystallization. This method is excellent for very small amounts of material.
-
-
Anti-Solvent Diffusion (Layering):
-
Protocol: Prepare a concentrated solution of the compound. Carefully layer a less dense, miscible anti-solvent on top of this solution without mixing. The crystallization will occur at the interface between the two solvents.
-
Causality: Slow diffusion at the interface of the two liquids creates a localized region of supersaturation, promoting crystal growth.
-
A systematic screening of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water) and their mixtures, combined with the techniques above, will maximize the probability of obtaining high-quality single crystals.
Single-Crystal X-ray Diffraction (SCXRD) Workflow
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, the process of determining its three-dimensional structure can begin.[14][15]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step SCXRD Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam.[14] As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process, collecting a complete dataset in a matter of hours.
-
Data Integration and Scaling: The collected images are processed to determine the positions and intensities of the diffraction spots. This data is then scaled and corrected for various experimental factors to produce a reflection file.
-
Structure Solution: Using the processed reflection data, the initial positions of the atoms in the unit cell are determined. This is typically achieved using "direct methods" or Patterson methods, which are computational algorithms that can solve the phase problem of crystallography.[16]
-
Structure Refinement: The initial atomic model is refined using a least-squares method. In this iterative process, the atomic positions and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
-
Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. This is often done using software like PLATON and the checkCIF service from the International Union of Crystallography (IUCr), which checks for inconsistencies, errors, and alerts.
Expected Crystallographic Data and Interpretation
Upon successful structure determination and refinement, the results are compiled into a Crystallographic Information File (CIF). The key parameters are summarized in a crystallographic data table. Below is a hypothetical but realistic example of what such a table might look like for this compound.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₅H₁₂ClNO | The elemental composition of the molecule in the crystal. |
| Formula Weight | 137.61 g/mol | The molecular weight of the compound. |
| Crystal System | Monoclinic | The shape of the unit cell (one of the seven crystal systems). |
| Space Group | P2₁/c | The symmetry elements present within the unit cell. This is a very common space group for organic molecules. |
| Unit Cell Dimensions | a = 5.8 Å, b = 10.2 Å, c = 12.5 Å, β = 95.0° | The lengths of the sides and the angles of the unit cell. |
| Volume | 735 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | 1.24 g/cm³ | The calculated density of the crystal. |
| Absorption Coefficient (μ) | 0.45 mm⁻¹ | A measure of how much the X-rays are absorbed by the crystal. |
| R-factor (R1) | ~0.04 (4%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-Fit (S) | ~1.0 | An indicator of the quality of the refinement; a value close to 1 is ideal. |
Conclusion and Future Directions
The determination of the single-crystal X-ray structure of this compound is an essential undertaking for fully leveraging its potential in medicinal chemistry and materials science. While no public structure is currently available, this guide provides a robust and detailed experimental pathway for its elucidation. The resulting structural information will offer invaluable insights into the molecule's conformation, stereochemistry, and intermolecular interactions, particularly the hydrogen bonding network involving the ammonium cation and chloride anion. This knowledge will empower researchers to make more informed decisions in the design of novel therapeutics and functional materials, ultimately accelerating the pace of discovery and innovation. It is strongly recommended that upon successful determination, the structure be deposited in the Cambridge Structural Database (CSD) to benefit the wider scientific community.[1]
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wwPDB: Worldwide Protein Data Bank. (n.d.). Retrieved January 3, 2026, from [Link]
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved January 3, 2026, from [Link]
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Protein Data Bank. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
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MIT IS&T. (n.d.). Cambridge Structural Database. Retrieved January 3, 2026, from [Link]
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Ithaca College. (n.d.). Cambridge Structural Database. Retrieved January 3, 2026, from [Link]
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UMass Dartmouth Claire T. Carney Library. (n.d.). Cambridge Structural Database. Retrieved January 3, 2026, from [Link]
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RCSB PDB. (n.d.). Homepage. Retrieved January 3, 2026, from [Link]
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Proteopedia. (2024). Protein Data Bank. Retrieved January 3, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 3, 2026, from [Link]
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AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 3, 2026, from [Link]
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-
Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
University of Calgary. (n.d.). Recrystallisation. Retrieved January 3, 2026, from [Link]
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PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved January 3, 2026, from [Link]
-
Crystallization of small molecules. (n.d.). Retrieved January 3, 2026, from [Link]
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-
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-
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Elucidating the Biological Landscape of a Novel Cyclobutane Moiety: A Technical Guide to Target Identification for trans-3-Methoxycyclobutanamine hydrochloride
Abstract
The emergence of novel chemical entities from discovery synthesis pipelines presents a formidable challenge in modern pharmacology: the elucidation of their biological targets and mechanism of action. trans-3-Methoxycyclobutanamine hydrochloride represents such a molecule—a structurally intriguing compound featuring a rigid cyclobutane scaffold, a motif increasingly recognized for its favorable contributions to drug-like properties.[1][2] While public-domain data on the specific biological targets of this compound are not available, its structural elements suggest a high potential for interaction with various protein classes. This guide, therefore, provides a comprehensive, technically-grounded framework for the systematic identification and validation of the biological targets of a novel small molecule like this compound. We will detail a multi-pronged strategy, integrating in silico prediction with robust experimental validation, to provide a clear path from a novel compound to a well-characterized pharmacological tool or therapeutic lead.
Introduction: The Case for a Novel Scaffold
This compound (PubChem CID: 12618374[3]) is a small molecule characterized by a trans-substituted cyclobutane ring bearing both a methoxy and an amine group. The cyclobutane ring, due to its inherent strain, adopts a puckered conformation that rigidly projects its substituents into three-dimensional space. This structural rigidity can be highly advantageous in drug design, as it can reduce the entropic penalty of binding to a protein target and enhance selectivity.[1] The presence of a primary amine and a methoxy group provides hydrogen bond donor/acceptor capabilities and potential for hydrophobic interactions, making it a plausible ligand for a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4][5]
Given the absence of established biological targets for this compound, a systematic and unbiased approach to target deconvolution is paramount. The following sections will outline a hypothetical, yet scientifically rigorous, workflow designed to uncover and validate its molecular targets and elucidate its mechanism of action.
Phase I: In Silico Target Prediction and Hypothesis Generation
Before embarking on resource-intensive experimental screening, computational methods can provide valuable, data-driven hypotheses about potential biological targets.[6][7][8][9] This "target fishing" or "in silico target prediction" leverages the compound's structure to query vast biological and chemical databases.
The primary methodologies include:
-
Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules often have similar biological activities.[9] The 2D and 3D structure of this compound would be used to search for known bioactive compounds with high similarity scores.
-
Structure-Based Approaches (Reverse Docking): This powerful technique involves docking the 3D conformation of our compound against a large library of protein structures with known binding sites.[6][9] The algorithm calculates the most favorable binding poses and assigns a score based on the predicted binding energy, ranking potential targets.
A typical in silico workflow is depicted below.
Figure 1: In Silico Target Prediction Workflow.
This initial computational phase would yield a prioritized list of potential targets. For a molecule like this compound, this list might include targets such as sigma receptors, aminergic GPCRs (e.g., dopamine, serotonin receptors), or voltage-gated ion channels, based on the prevalence of the cyclobutylamine scaffold in known modulators of these proteins.
Phase II: Experimental Target Deconvolution and Validation
With a set of hypotheses in hand, the next phase involves experimental validation. A tiered approach is recommended, starting with broad, unbiased methods and progressing to specific, high-resolution techniques.
Unbiased Target Identification Strategies
When in silico data is inconclusive or to cast a wider, unbiased net, several experimental methods can identify protein binders directly from complex biological samples (e.g., cell lysates).[10][11][12]
Affinity Chromatography followed by Mass Spectrometry: This is a classic and robust method for target isolation.[11][12][13]
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm attached to a position determined not to be critical for activity (e.g., by modifying the amine). This linker is then coupled to a solid support, such as sepharose beads. A control resin, lacking the compound, is also prepared.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Incubation: Incubate the lysate with both the compound-coupled resin and the control resin. Proteins that bind to the compound will be immobilized on the affinity resin.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the resin. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by adding an excess of the free compound to compete for binding.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands unique to the compound-resin eluate are excised and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The output is a list of proteins that physically interact with the compound, providing direct evidence for target engagement.
Target Validation with Biophysical Methods
Once putative targets are identified, it is crucial to validate the direct interaction and characterize its properties. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technology for this purpose, providing real-time data on binding kinetics (association and dissociation rates) and affinity.[14][15][16][17]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer.
-
Binding Measurement: Inject the compound solutions over the sensor chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and measured in Resonance Units (RU).
-
Kinetic Analysis:
-
Association Phase: As the compound flows over the surface, the binding is observed as an increase in RU.
-
Dissociation Phase: After the injection, buffer flows over the chip, and the dissociation of the compound is observed as a decrease in RU.
-
-
Data Fitting: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).
Table 1: Hypothetical SPR Data for Target Validation
| Target Protein | Kₗ (nM) | kₐ (1/Ms) | kₔ (1/s) | Notes |
| Target A | 25 | 2.1 x 10⁵ | 5.2 x 10⁻³ | High affinity, slow dissociation. |
| Target B | 1,200 | 5.5 x 10⁴ | 6.6 x 10⁻² | Moderate affinity, faster off-rate. |
| Control Protein | No Binding | N/A | N/A | Demonstrates specificity. |
This quantitative data is essential for confirming a direct, high-affinity interaction and for ranking validated targets.
Phase III: Cellular and Functional Characterization
Confirming that the compound binds to a target is only part of the story. The ultimate goal is to understand how this binding event translates into a biological response. Cell-based assays are critical for this phase, as they provide insights into the compound's mechanism of action in a physiological context.[18][19][20][21][22]
The choice of assay is entirely dependent on the validated target. For example:
-
If the target is a GPCR: A calcium flux assay or a cAMP accumulation assay would be appropriate to determine if the compound is an agonist or antagonist.
-
If the target is an enzyme: An enzymatic activity assay would be used to measure inhibition or activation.
-
If the target is an ion channel: Electrophysiology (e.g., patch-clamp) would be used to measure changes in ion flow across the cell membrane.
The workflow for functional characterization is outlined below.
Figure 2: Cellular Functional Validation Workflow.
Successful completion of this phase connects the molecular binding event to a measurable cellular outcome, thereby defining the compound's pharmacological activity and mechanism of action.
Conclusion
This compound stands as a representative of the many novel chemical structures that hold therapeutic promise but lack biological characterization. The journey from a compound on a shelf to a tool for dissecting biology or a potential medicine is a systematic process of hypothesis generation and rigorous, multi-faceted validation. By integrating in silico prediction with unbiased biochemical methods, high-resolution biophysical analysis, and functional cellular assays, researchers can confidently identify and validate the biological targets of such novel molecules. This structured approach not only illuminates the mechanism of action but also paves the way for rational lead optimization and future drug development.
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An In-Depth Technical Guide to the Rational Synthesis and Stereochemical Control of trans-3-Methoxycyclobutanamine Hydrochloride
Abstract
This technical guide delineates a plausible and chemically robust pathway for the synthesis of trans-3-Methoxycyclobutanamine hydrochloride, a valuable building block in contemporary drug discovery. In the absence of a seminal "discovery" paper in the public domain, this document leverages established principles of cyclobutane chemistry to construct a logical and efficient synthetic strategy. We will explore the strategic considerations underpinning the synthesis, focusing on the critical stereochemical control required to obtain the desired trans isomer. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular scaffolds.
Introduction: The Significance of the Cyclobutane Motif
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. The 1,3-disubstituted cyclobutane core, in particular, offers distinct spatial vectors for substituents, with the cis and trans isomers occupying different regions of chemical space. This compound represents a key synthon, presenting a primary amine for further elaboration and a methoxy group that can influence solubility and engage in specific hydrogen bonding interactions.
Retrosynthetic Analysis: A Logic-Driven Approach
A logical retrosynthetic analysis of this compound points to a key intermediate: 3-methoxycyclobutanone. The core challenge lies in the stereoselective introduction of the amine functionality trans to the existing methoxy group.
Caption: Retrosynthetic pathway for the target molecule.
This analysis suggests a forward synthesis commencing with a suitable cyclobutane precursor, such as 3-hydroxycyclobutanone, followed by installation of the methoxy group, conversion to an amine precursor (e.g., an oxime), and finally, a stereocontrolled reduction.
Proposed Synthetic Pathway and Experimental Protocols
This section details a step-by-step synthetic route grounded in established chemical transformations.
Step 1: Synthesis of 3-Methoxycyclobutanone from 3-Hydroxycyclobutanone
The synthesis begins with the readily available precursor, 3-hydroxycyclobutanone. The hydroxyl group is converted to a methoxy ether via a standard Williamson ether synthesis.
-
Rationale: The choice of a strong base like sodium hydride (NaH) ensures complete deprotonation of the alcohol, forming a nucleophilic alkoxide. Methyl iodide (CH₃I) is an excellent electrophile for the subsequent Sₙ2 reaction. The use of an aprotic polar solvent like tetrahydrofuran (THF) facilitates the reaction while remaining inert.
Protocol 1: O-Alkylation
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 3-hydroxycyclobutanone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-methoxycyclobutanone.
Step 2: Formation of 3-Methoxycyclobutanone Oxime
The ketone is converted to its oxime, which serves as a precursor to the amine. This transformation is a standard condensation reaction.
-
Rationale: The reaction of a ketone with hydroxylamine hydrochloride in the presence of a base (like pyridine or sodium acetate) yields the corresponding oxime. The reaction is typically straightforward and high-yielding. The oxime can exist as a mixture of E and Z isomers, but this is often inconsequential as both are reduced in the subsequent step.
Protocol 2: Oximation
-
Dissolve 3-methoxycyclobutanone (1.0 eq.) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq.) and pyridine (2.0 eq.).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting ketone.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl (2x), saturated aqueous sodium bicarbonate (NaHCO₃) (2x), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 3-methoxycyclobutanone oxime, which can often be used in the next step without further purification.
Step 3: Stereoselective Reduction of the Oxime to trans-3-Methoxycyclobutanamine
This is the most critical step for establishing the desired trans stereochemistry. The reduction of the oxime to the primary amine can be achieved with various reducing agents. The stereochemical outcome is dictated by the steric hindrance of the methoxy group, which directs the hydride delivery to the opposite face of the ring.
-
Causality of Stereoselectivity: The reduction of a substituted cyclobutanone derivative is often governed by steric approach control. The reducing agent (e.g., a bulky hydride or a catalytic hydrogenation surface) will approach the C=N double bond from the less sterically hindered face. In the case of 3-methoxycyclobutanone oxime, the methoxy group presents a larger steric shield than the ring hydrogens on the same face. Consequently, the hydride reagent preferentially attacks from the face anti to the methoxy group, leading to the formation of the trans amine as the major product. While simpler reducing agents like NaBH₄ can be effective, catalytic hydrogenation often provides higher diastereoselectivity.
Caption: Stereochemical control in the reduction step.
Protocol 3: Catalytic Hydrogenation
-
Dissolve 3-methoxycyclobutanone oxime (1.0 eq.) in methanol or ethanol.
-
Add Palladium on carbon (10 wt. %, 5-10 mol %).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi).
-
Stir the reaction at room temperature for 16-24 hours.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude trans-3-methoxycyclobutanamine.
Step 4: Formation of the Hydrochloride Salt
The final step involves the formation of the hydrochloride salt to improve the stability and handling of the amine product.
Protocol 4: Salt Formation
-
Dissolve the crude trans-3-methoxycyclobutanamine in a minimal amount of diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M) or bubble HCl gas through the solution until precipitation is complete.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.
Data and Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (indicative) |
| 3-Methoxycyclobutanone | C₅H₈O₂ | 100.12 | Singlet ~3.3 ppm (OCH₃), multiplets for cyclobutane protons. |
| 3-Methoxycyclobutanone Oxime | C₅H₉NO₂ | 115.13 | Singlet ~3.3 ppm (OCH₃), multiplets for cyclobutane protons, broad singlet for OH. |
| trans-3-Methoxycyclobutanamine | C₅H₁₁NO | 101.15 | Singlet ~3.2 ppm (OCH₃), distinct multiplets for CH-O and CH-N protons, broad singlet for NH₂. |
| trans-3-Methoxycyclobutanamine HCl | C₅H₁₂ClNO | 137.61 | Singlet ~3.2 ppm (OCH₃), downfield shift of CH-N proton, broad singlet for NH₃⁺. |
Conclusion and Future Perspectives
This guide has outlined a rational and robust synthetic route to this compound, a key building block for drug discovery. The strategy hinges on a stereoselective reduction of a 3-methoxycyclobutanone oxime, where steric hindrance dictates the formation of the desired trans isomer. This approach is amenable to scale-up and provides a solid foundation for the synthesis of analogues and derivatives. Future work could explore alternative stereoselective amination techniques, such as enzymatic transamination, to further enhance the efficiency and stereopurity of this valuable synthon.
References
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Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3798–3801. [Link]
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-
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A Comprehensive Technical Guide to the Safe Handling of trans-3-Methoxycyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-3-Methoxycyclobutanamine hydrochloride is a specialized chemical intermediate utilized in advanced pharmaceutical research and development. As with any novel compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety and handling considerations for this compound, drawing upon data from analogous structures and established best practices for amine hydrochlorides. It is designed to empower researchers with the knowledge to conduct their work safely and effectively.
Compound Profile and Inherent Hazard Assessment
This compound (CAS No. 1408074-49-6) is a solid, research-grade chemical.[1] While specific toxicological data for this exact molecule is not extensively published, a robust safety assessment can be constructed by examining its structural motifs: a cyclobutane ring, a methoxy group, and an amine hydrochloride salt. The primary hazards are associated with the amine functional group, which can impart corrosive and irritant properties, and the hydrochloride salt, which can release hydrogen chloride gas upon thermal decomposition.
Based on data from structurally similar compounds, such as trans-3-Methylcyclobutan-1-amine hydrochloride, a number of potential hazards can be inferred.
Postulated GHS Hazard Classification
The following table summarizes the likely hazard profile based on analogous compounds. Researchers must handle this compound as if it possesses these hazards until specific data becomes available.
| Hazard Class | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2] |
Signal Word: Warning
The Cornerstone of Safety: A Proactive Risk Mitigation Workflow
A self-validating safety protocol begins long before the compound is handled. The following workflow illustrates a logical progression for risk assessment and control implementation.
Caption: Proactive Risk Assessment and Handling Workflow.
Standard Operating Procedure: From Receipt to Disposal
This section details the necessary protocols for safely managing this compound throughout its lifecycle in the laboratory.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3] The fume hood provides the primary containment and is non-negotiable for handling this class of compound.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is critical for preventing dermal and ocular exposure.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[3]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If engineering controls fail or for emergency situations, a full-face respirator with appropriate cartridges should be used.[3]
Handling and Storage Protocol
-
Receiving: Upon receipt, inspect the container for damage. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Storage: Store away from incompatible materials such as strong oxidizing agents.[3] The storage area should be clearly labeled.
-
Dispensing: When weighing the solid, do so within a fume hood to avoid generating airborne dust. Use spark-proof tools if there is any risk of static discharge.[3]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][5]
Spill Management
In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[4] Collect the material into a suitable container for hazardous waste disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[4] Do not allow the chemical to enter drains.[4]
Waste Disposal
Chemical waste must be managed according to institutional and local regulations.
-
Solid Waste: Collect solid waste in a designated, labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.[6] Do not mix with incompatible waste streams.
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6] After decontamination, the label on the container should be defaced before disposal.[6]
-
Professional Disposal: Engage a licensed professional waste disposal service for the final disposal of the chemical waste.[4][7]
Emergency Response: A Structured Protocol
Immediate and correct action during an exposure incident is critical. The following diagram outlines the appropriate first aid response.
Caption: Emergency First Aid Response Protocol.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[8][9]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.[9]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[8] Seek immediate medical attention.[9]
-
Ingestion: If swallowed, rinse the mouth thoroughly with water.[5] Do not induce vomiting.[9] Call a poison control center or physician immediately for advice.[5][9]
Conclusion
While this compound is a valuable tool in drug discovery, its handling demands a culture of safety built on proactive risk assessment, stringent adherence to protocols, and preparedness for emergencies. By internalizing the principles and procedures outlined in this guide, research professionals can mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
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Methodological & Application
The Strategic Incorporation of trans-3-Methoxycyclobutanamine hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols
Abstract
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Saturated carbocycles, particularly cyclobutane derivatives, have emerged as valuable motifs for introducing favorable physicochemical properties into drug candidates.[1][2] This application note provides a comprehensive guide for medicinal chemists on the strategic use of trans-3-Methoxycyclobutanamine hydrochloride, a versatile building block for accessing unique chemical space. We will delve into the rationale behind its application, supported by detailed, field-proven protocols for its incorporation into lead compounds via amide coupling and reductive amination.
Introduction: The Cyclobutane Advantage in Drug Design
The cyclobutane ring, once considered an underutilized scaffold in medicinal chemistry, is now increasingly recognized for its ability to confer significant advantages to drug candidates.[1][2] Its unique, puckered three-dimensional structure offers a distinct departure from the flat, aromatic systems that have traditionally dominated drug design.[1][3] This inherent three-dimensionality can lead to improved binding affinity and selectivity by providing better complementarity to the target protein's binding pocket.[3][4]
Key benefits of incorporating a cyclobutane motif include:
-
Enhanced Metabolic Stability: Cyclobutane rings are generally less susceptible to oxidative metabolism compared to more electron-rich systems, potentially leading to improved pharmacokinetic profiles.[1][2][3]
-
Conformational Restriction: The rigid, puckered conformation of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.[1][2]
-
Improved Physicochemical Properties: The introduction of a cyclobutane moiety can modulate lipophilicity and solubility, often leading to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[5]
-
Bioisosteric Replacement: Cyclobutanes can serve as effective bioisosteres for other groups, such as aromatic rings or larger cyclic systems, offering a way to escape from flatland and explore novel chemical space with improved drug-like properties.[2][3][6][7]
The subject of this guide, this compound, combines the benefits of the cyclobutane scaffold with the electronic and steric influence of a methoxy group. The trans stereochemistry provides a well-defined exit vector for further synthetic elaboration, while the methoxy group can influence hydrogen bonding interactions, metabolic stability, and overall polarity.[8][9]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful reaction planning and execution.
| Property | Value | Source |
| CAS Number | 1408074-49-6 | [10][11] |
| Molecular Formula | C₅H₁₂ClNO | [12][13] |
| Molecular Weight | 137.61 g/mol | [10][12][13] |
| Appearance | Solid | [12][13] |
| Purity | Typically ≥95% | [12][13] |
Core Synthetic Methodologies
The primary amino group of trans-3-Methoxycyclobutanamine makes it an ideal building block for incorporation into a wide range of molecular scaffolds through two fundamental reactions in medicinal chemistry: amide bond formation and reductive amination. The following sections provide detailed, robust protocols for these transformations.
Amide Bond Formation: A Gateway to Diverse Scaffolds
Amide bond formation is a cornerstone of drug discovery, enabling the linkage of molecular fragments to build complex and biologically active molecules.[11] For a sterically accessible amine like trans-3-Methoxycyclobutanamine, a variety of coupling reagents can be employed. We will focus on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent known for its rapid reaction times and suppression of side reactions.[13][14]
The general workflow involves the liberation of the free amine from its hydrochloride salt, activation of the carboxylic acid with HATU, and subsequent nucleophilic attack by the amine.
Caption: HATU-Mediated Amide Coupling Workflow.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add this compound (1.05 equivalents).
-
Add DIPEA or TEA (2.2 equivalents) to the mixture and stir for 10 minutes at room temperature to liberate the free amine.
-
Add HATU (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base like DIPEA or TEA is essential to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt of HATU, without competing in the coupling reaction.[12]
-
Solvent: Anhydrous aprotic solvents like DMF or DCM are used to prevent hydrolysis of the activated carboxylic acid intermediate.
-
Equivalents: A slight excess of the amine and coupling reagent can help drive the reaction to completion, especially if the carboxylic acid is precious.
-
Work-up: The aqueous work-up is designed to remove the urea byproduct from HATU, excess base, and other water-soluble impurities.[2]
Reductive Amination: Forging C-N Bonds
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines from aldehydes or ketones.[15][16] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, followed by its reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness, selectivity, and tolerance of a wide range of functional groups.
This workflow illustrates the direct reductive amination process where the imine formation and reduction occur in the same pot.
Caption: Reductive Amination Workflow.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (1.5 equivalents)
-
Triethylamine (TEA) (1.1 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equivalent) in DCE or THF, add this compound (1.0 equivalent) and TEA (1.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. A mild exotherm may be observed.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary or tertiary amine.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces imines and enamines in the presence of aldehydes and ketones, minimizing over-reduction of the starting carbonyl compound.
-
Solvent: DCE and THF are preferred solvents as they are compatible with sodium triacetoxyborohydride, which is sensitive to protic solvents like methanol.[3]
-
Staged Addition: Adding the reducing agent after a period of stirring allows for the pre-formation of the imine/enamine, which can lead to higher yields, especially with less reactive carbonyl compounds.
-
Quenching: The use of a basic aqueous solution for quenching neutralizes any remaining acetic acid from the reducing agent and facilitates the removal of boron-containing byproducts.
Case Study: Conceptual Application in Kinase Inhibitor Design
The unique structural features of trans-3-Methoxycyclobutanamine make it an attractive building block for the synthesis of kinase inhibitors. Many kinase inhibitors feature a hinge-binding motif, often a substituted heterocycle, and a solvent-exposed region where modifications can be made to improve potency and pharmacokinetic properties.
Conceptual Design:
Imagine a hypothetical kinase inhibitor with a known hinge-binding core and a solvent-exposed carboxylic acid. The incorporation of the trans-3-methoxycyclobutyl moiety via an amide bond could offer several advantages:
-
Vectorial Projection into Solvent: The trans stereochemistry directs the methoxy group and the cyclobutane ring away from the core of the molecule, allowing for favorable interactions with the solvent or the outer regions of the kinase binding pocket.
-
Increased Fsp³ Character: Replacing a more traditional, flat linker with the sp³-rich cyclobutane ring increases the three-dimensionality of the molecule, a property often correlated with higher clinical success rates.[3]
-
Modulation of Physicochemical Properties: The methoxy group can fine-tune the lipophilicity and hydrogen bonding potential of the solvent-exposed tail, potentially improving cell permeability and reducing off-target effects.
Caption: Conceptual Application in Kinase Inhibitor Design.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists seeking to introduce novel, three-dimensional scaffolds into their drug discovery programs. Its unique combination of a conformationally restricted cyclobutane ring and a strategically placed methoxy group offers a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. The robust and reproducible protocols for amide coupling and reductive amination provided herein serve as a practical guide for the seamless integration of this promising scaffold into a wide array of molecular architectures, ultimately paving the way for the discovery of next-generation therapeutics.
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trans-3-Methoxycyclobutanamine hydrochloride as a scaffold in drug design
An Application Guide to trans-3-Methoxycyclobutanamine Hydrochloride: A Scaffold for Modern Drug Discovery
Introduction: The Rise of Sp³-Rich Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, there is a progressive shift away from planar, aromatic molecules towards more three-dimensional, sp³-rich chemical entities. This strategy, often termed "escaping flatland," is driven by the need to improve compound properties such as solubility, metabolic stability, and selectivity, while also exploring novel chemical space. Within this paradigm, small, strained ring systems have emerged as powerful tools, and the cyclobutane motif, in particular, has garnered significant attention.[1][2]
Historically underutilized compared to its five- and six-membered counterparts, the cyclobutane ring is now recognized for the unique structural and conformational properties it imparts to a molecule.[3] Its puckered, three-dimensional structure provides a rigid framework that allows for the precise vectorial projection of substituents into the binding pockets of biological targets.[1][4] This conformational restriction can lead to enhanced potency and reduced off-target activity.[2][5]
This guide focuses on a particularly valuable building block: This compound . This disubstituted cyclobutane offers a unique combination of features—a basic amine handle for synthetic elaboration, a methoxy group for modulating physicochemical properties, and a stereochemically defined trans-configuration on a rigid core—making it an exemplary scaffold for the design of next-generation therapeutics.
Physicochemical and Structural Characteristics
A thorough understanding of a scaffold's fundamental properties is critical for its effective implementation in a drug design campaign.
| Property | Value | Source |
| CAS Number | 1408074-49-6 | [6][7] |
| Molecular Formula | C₅H₁₂ClNO | [6][8] |
| Molecular Weight | 137.61 g/mol | [6][8] |
| Appearance | Solid | [6][8] |
| Purity | Typically ≥95-98% | [6][8] |
| InChI Key | NPVRFSSTNGPBEB-BPNVWSNHSA-N | [6] |
Strategic Value in Drug Design: The "Why"
The decision to incorporate trans-3-Methoxycyclobutanamine into a lead molecule is a strategic one, aimed at leveraging its distinct advantages to overcome common drug development hurdles.
Three-Dimensionality and Conformational Rigidity
The cyclobutane ring is not planar; it adopts a puckered conformation.[4] This rigidity fixes the relative orientation of the amine and methoxy substituents in a defined trans geometry. This has two key consequences:
-
Precise Pharmacophore Positioning : The scaffold acts as a rigid compass, directing the amine and methoxy groups (or functionalities built upon them) into specific regions of a target's binding site. This can enhance binding affinity by optimizing key interactions.[1]
-
Reduced Entropy Penalty : Flexible molecules lose significant conformational entropy upon binding to a target, which is energetically unfavorable. By pre-organizing the pharmacophoric elements, a rigid scaffold like this cyclobutane minimizes the entropic penalty of binding, potentially leading to higher ligand efficiency.
Metabolic Stability
Saturated carbocyclic rings are generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) than their linear or aromatic counterparts.[1][3] Incorporating the cyclobutane core can shield adjacent functional groups from metabolism or replace metabolically labile moieties, thereby improving a compound's pharmacokinetic profile.
Physicochemical Modulation
The methoxy group is more than just a structural placeholder. Its electron-withdrawing inductive effect subtly modulates the basicity (pKa) of the neighboring amine. This fine-tuning is crucial for controlling the molecule's ionization state at physiological pH, which directly impacts:
-
Solubility : Achieving the right balance of ionized and neutral species.
-
Permeability : The ability to cross cellular membranes.
-
Target Engagement : Especially for targets where a specific protonation state is required for binding.
Bioisosterism and Novelty
The trans-3-Methoxycyclobutanamine scaffold can serve as a bioisosteric replacement for other common motifs in medicinal chemistry, such as piperidines, pyrrolidines, or even substituted phenyl rings.[3] This "scaffold hopping" is a powerful strategy to:
-
Improve physicochemical or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Escape existing patent space and generate novel intellectual property.
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Application Notes and Experimental Protocols: trans-3-Methoxycyclobutanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Cyclobutane Motif
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Saturated small rings, particularly the cyclobutane moiety, have emerged as highly valuable scaffolds. Their rigid, three-dimensional nature provides a distinct advantage over flexible aliphatic chains or flat aromatic rings, allowing for precise spatial orientation of substituents to optimize interactions with biological targets. The cyclobutane core can enhance metabolic stability, improve cell permeability, and reduce off-target toxicity, making it a desirable "aliphatic ring chameleon" in drug design.
trans-3-Methoxycyclobutanamine hydrochloride is a key exemplar of this class of building blocks. It offers a primary amine for diverse synthetic transformations and a methoxy group that can influence solubility and serve as a hydrogen bond acceptor. As a hydrochloride salt, it exhibits improved stability and handling characteristics compared to the free base. This guide provides an in-depth exploration of its properties, safe handling procedures, and detailed protocols for its application in core synthetic reactions relevant to drug discovery and development professionals.
Physicochemical Properties and Safe Handling
Before any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is a solid at room temperature and should be handled with appropriate precautions.[1][2]
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 1408074-49-6 | [1][3][4] |
| Molecular Formula | C₅H₁₂ClNO | [1][2][5] |
| Molecular Weight | 137.61 g/mol | [1][2][4] |
| Appearance | White to yellow solid/crystalline powder | [1][5] |
| Purity | Typically ≥95% - 97% | [1][2] |
| Storage | Store at 2-8°C under an inert atmosphere | |
| Key Hazards | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. | [6] |
| Signal Word | Warning |
Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict safety protocols must be followed.[7][8][9]
-
Engineering Controls : Always handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment :
-
Hygiene : Wash hands thoroughly after handling.[7][10] Do not eat, drink, or smoke in the laboratory.[7][9]
Storage and Stability
Proper storage is critical to maintain the integrity of the reagent.
-
The compound should be stored in a tightly closed container in a refrigerator at 2-8°C.
-
It is recommended to store under an inert gas like nitrogen or argon to prevent potential degradation from atmospheric components.[5]
Core Application I: Amide Bond Formation via Carbodiimide Coupling
The primary amine of trans-3-methoxycyclobutanamine serves as an excellent nucleophile for forming amide bonds, a cornerstone reaction in the synthesis of bioactive molecules. A common and reliable method is coupling with a carboxylic acid using a carbodiimide reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), often with an additive like Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[11]
Causality of Experimental Choices:
-
Solvent : Anhydrous, aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are used to prevent unwanted reactions with water.
-
Coupling Agents : EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form an activated ester, which is less prone to racemization and reacts cleanly with the amine.[11]
-
Base : A non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt, liberating the free amine for reaction, and to scavenge the acid produced during the reaction.
-
Temperature : The reaction is typically started at 0°C to control the initial exothermic activation step and then allowed to warm to room temperature to drive the reaction to completion.
Experimental Workflow: Amide Coupling
Caption: Workflow for EDCI/HOBt mediated amide coupling.
Step-by-Step Protocol:
-
Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM.
-
Activation : Cool the solution to 0°C using an ice bath. Add EDCI (1.2 equivalents) portion-wise and stir the mixture for 20 minutes at 0°C.
-
Amine Addition : In a separate flask, dissolve this compound (1.1 equivalents) and DIPEA (1.5 equivalents) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0°C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours). Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Aqueous Workup : Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization : Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Core Application II: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, enabling the synthesis of secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation due to its mild nature and tolerance of slightly acidic conditions, which favor imine formation.
Causality of Experimental Choices:
-
Reducing Agent : STAB is less reactive than other hydrides like NaBH₄, allowing it to selectively reduce the iminium ion in the presence of the starting carbonyl compound. Its use avoids the need for pre-formation of the imine.
-
Solvent : Dichloroethane (DCE) or Tetrahydrofuran (THF) are common solvents. DCE is often favored as it is generally unreactive and effectively solubilizes the reagents.
-
Acid Catalyst : A small amount of acetic acid is often added to catalyze imine formation. However, since the starting material is a hydrochloride salt, it can provide the necessary acidic environment, and additional acid may not be required.
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination using STAB.
Step-by-Step Protocol:
-
Preparation : To a flask containing a stir bar, add the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents).
-
Solvent Addition : Add anhydrous 1,2-dichloroethane (DCE) and stir the suspension at room temperature for 30-60 minutes to allow for initial iminium ion formation.
-
Reduction : Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction : Stir the reaction mixture at room temperature for 4 to 24 hours, monitoring by TLC until the starting material is consumed.
-
Aqueous Workup : Carefully quench the reaction by slow addition of saturated NaHCO₃ (aq) solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction and Purification : Extract the aqueous layer with DCM or Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization : Confirm the structure and purity of the resulting secondary amine using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Analytical Methods and Quality Control
Verifying the purity of the starting material and monitoring reaction progress are crucial for successful synthesis. High-Performance Capillary Electrophoresis (HPCE) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for analyzing aliphatic amines, often after derivatization.[12]
Analytical Workflowdot
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Application Notes & Protocols for Amide Coupling Reactions Utilizing trans-3-Methoxycyclobutanamine Hydrochloride
Introduction: The Strategic Importance of the Methoxycyclobutane Moiety
In contemporary drug discovery and medicinal chemistry, the relentless pursuit of novel chemical matter with improved physicochemical and pharmacological properties is paramount. Saturated small carbocycles, such as the cyclobutane ring, have emerged as valuable scaffolds. They offer a three-dimensional geometry that can enhance metabolic stability, reduce lipophilicity, and provide favorable vectors for exploring chemical space compared to their linear or aromatic counterparts. The specific substitution pattern of trans-3-Methoxycyclobutanamine introduces a polar methoxy group and a reactive primary amine on a rigid cyclobutane core, making it a highly desirable building block for introducing unique structural motifs into lead compounds.
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of trans-3-methoxycyclobutanamine hydrochloride in amide coupling reactions. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-tested protocols, and offer in-depth troubleshooting advice to navigate the potential challenges associated with this sterically demanding amine.
Understanding the Substrate: Key Considerations for this compound
This compound is a salt, and the free base must be liberated in situ for it to act as a nucleophile.[1][2] This is typically achieved by the addition of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), in stoichiometric excess. The choice and amount of base are critical, as excess base can sometimes lead to side reactions.
The cyclobutane ring imparts a degree of steric hindrance around the amine. While it is a primary amine, the adjacent ring structure can influence the approach of the activated carboxylic acid. This necessitates the careful selection of coupling reagents to ensure efficient and high-yielding reactions.
Selecting the Optimal Coupling Reagent: A Comparative Overview
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[3][4] The choice of coupling reagent is crucial for the success of the reaction, especially when dealing with sterically hindered or electronically challenging substrates.[5][6] Below is a comparison of two of the most effective and commonly employed classes of coupling reagents for this application.
| Coupling Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | EDC (or EDCI) with HOBt | Forms a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester. The amine attacks this ester to form the amide.[4][7] | Water-soluble byproducts (urea) are easily removed during aqueous workup.[8] Cost-effective. | Can be prone to racemization of chiral carboxylic acids. The O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[9] |
| Uronium/Aminium Salts | HATU, HBTU | The carboxylate attacks the uronium salt to form a highly reactive OAt-active ester, which rapidly reacts with the amine.[3][10] | High coupling efficiency and fast reaction rates.[10] Low propensity for racemization.[6] Effective for sterically hindered substrates.[5] | More expensive than carbodiimides. Byproducts can sometimes complicate purification. |
For trans-3-Methoxycyclobutanamine, a uronium-based reagent like HATU is often the preferred choice due to its high reactivity, which can overcome the potential steric hindrance of the cyclobutane ring. However, the more cost-effective EDC/HOBt system can also be highly effective with careful optimization of reaction conditions.
Reaction Mechanisms and Workflow
Mechanism 1: EDC/HOBt Mediated Amide Coupling
The reaction proceeds through the initial activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange to an unreactive N-acylurea byproduct. The addition of HOBt mitigates these side reactions by trapping the intermediate to form a more stable HOBt-ester, which is then readily attacked by the amine to furnish the desired amide.[4][7]
Caption: EDC/HOBt amide coupling mechanism.
Mechanism 2: HATU Mediated Amide Coupling
In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, with the concomitant release of tetramethylurea.[3][10] This active ester is then rapidly acylated by the amine. The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state through hydrogen bonding, accelerating the reaction.[10]
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synthesis of novel kinase inhibitors using trans-3-Methoxycyclobutanamine
An Application Guide to the Rational Design and Synthesis of Novel Kinase Inhibitors Utilizing trans-3-Methoxycyclobutanamine
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Cyclobutane Scaffolds in Kinase Inhibition
Protein kinases are a pivotal class of enzymes that regulate the majority of cellular pathways, making them a prime target for therapeutic intervention in a host of diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms by targeting the ATP-binding site of these enzymes.[2] A significant challenge in this field is the design of scaffolds that confer high potency, selectivity, and favorable pharmacokinetic properties.
Cyclobutane derivatives are increasingly being incorporated into drug candidates to address these challenges.[3] Unlike flexible alkyl chains or rigid aromatic rings, the cyclobutane moiety offers a unique, puckered three-dimensional structure that can serve multiple strategic roles.[4][5] It can act as a conformationally restricted linker, improve metabolic stability, and provide novel vectors for exploring the solvent-front region of the kinase ATP-binding pocket.[6] The rigidity of the cyclobutane ring can help lock a molecule into its most active conformation, potentially improving potency and selectivity.
This application note provides a detailed guide for the (CAS No: 1408074-49-6) as a key building block.[7][8] This specific reagent is advantageous due to its trans stereochemistry, which provides a well-defined exit vector, and the methoxy group, which can engage in specific hydrogen bond interactions or be used as a handle for further modification. We will explore the strategic rationale, provide detailed synthetic protocols, and discuss the structure-activity relationship (SAR) considerations for this promising class of compounds.
Part 1: Strategic Synthesis and Design Rationale
The design of our target kinase inhibitors hinges on a modular approach, combining a known "hinge-binding" heterocyclic core with the novel trans-3-methoxycyclobutanamine moiety, which will explore the solvent-exposed region of the kinase active site.
The Core Philosophy: A Modular Design
Most ATP-competitive kinase inhibitors feature a flat, aromatic heterocyclic system that forms key hydrogen bonds with the "hinge" region of the kinase.[9] Common scaffolds include quinazolines, pyrimidines, and pyrrolo[2,3-d]pyrimidines.[10][11] Our strategy involves coupling trans-3-methoxycyclobutanamine to a versatile chloro-substituted heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This allows for a robust and adaptable synthesis of a library of potential inhibitors.
The diagram below illustrates the overall workflow from conceptual design to biological evaluation.
Caption: High-level workflow for the synthesis and evaluation of novel kinase inhibitors.
Why trans-3-Methoxycyclobutanamine?
The choice of this specific building block is deliberate and grounded in established medicinal chemistry principles:
-
Metabolic Stability : Saturated carbocycles like cyclobutane are generally more resistant to metabolic degradation compared to linear alkyl chains.[6][12]
-
Conformational Rigidity : The puckered ring of cyclobutane restricts the conformational freedom of the side chain, which can reduce the entropic penalty upon binding to the target kinase, leading to improved potency.
-
Defined Vector : The trans relationship between the amine and the point of attachment to the inhibitor core ensures a well-defined trajectory into the solvent-front region, allowing for more predictable interactions.
-
Improved Physicochemical Properties : Incorporating sp³-rich scaffolds like cyclobutane can reduce planarity and improve solubility, key factors in developing orally bioavailable drugs.[4]
The general synthetic scheme is depicted below, showcasing the coupling of the key fragments.
Caption: General reaction scheme for the synthesis of a novel kinase inhibitor.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.
Protocol 2.1: Synthesis of N-(trans-3-methoxycyclobutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This procedure details the nucleophilic aromatic substitution (SNAr) reaction between the heterocyclic core and the cyclobutanamine derivative.
Materials and Reagents:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
trans-3-Methoxycyclobutanamine hydrochloride (1.2 eq)[7]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol (n-BuOH) (0.1 M solution)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and this compound (1.2 eq).
-
Solvent and Base Addition : Add n-butanol to achieve a concentration of approximately 0.1 M with respect to the starting pyrimidine. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the suspension. Rationale: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the amine and the HCl generated during the reaction.
-
Heating : Heat the reaction mixture to 120 °C and stir vigorously. Rationale: High temperature is required to drive the SNAr reaction to completion.
-
Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the n-butanol.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the desired product.
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
Once a lead compound is synthesized, a library of analogs is typically created to explore the SAR and optimize for potency and selectivity. The modular nature of the synthesis allows for rapid variation of both the heterocyclic core and the cyclobutane substituent.
Hypothetical SAR Data Table
The table below presents hypothetical data for a series of analogs to illustrate key SAR trends that could be explored. The target is assumed to be a generic tyrosine kinase.
| Compound ID | Heterocyclic Core (R¹) | Cyclobutane Substituent (R²) | IC₅₀ (nM) | Rationale for Change |
| LEAD-01 | 7H-pyrrolo[2,3-d]pyrimidine | OMe | 50 | Initial lead compound. |
| ANALOG-02 | 7-Azaindole | OMe | 75 | Exploring alternative hinge-binders. |
| ANALOG-03 | Quinazoline | OMe | 40 | Potentially stronger hinge interaction. |
| ANALOG-04 | 7H-pyrrolo[2,3-d]pyrimidine | OH | 150 | Methoxy-to-hydroxyl may alter H-bonding and permeability. |
| ANALOG-05 | 7H-pyrrolo[2,3-d]pyrimidine | F | 200 | Fluorine as a metabolic blocker and H-bond acceptor. |
| ANALOG-06 | 7H-pyrrolo[2,3-d]pyrimidine | Me | 300 | Exploring hydrophobic interactions in the pocket. |
Interpreting the SAR
-
Hinge-Binding Core (R¹) : Variations in the heterocyclic core directly impact the crucial hydrogen bonding interactions with the kinase hinge. The improved potency of ANALOG-03 suggests the quinazoline core may be a better fit for the target's active site compared to the initial pyrrolo[2,3-d]pyrimidine.
-
Solvent-Front Substituent (R²) : The substituent on the cyclobutane ring interacts with the solvent-exposed region of the ATP pocket. The decrease in potency for ANALOG-04 through ANALOG-06 compared to the methoxy group in LEAD-01 suggests that the combination of size and hydrogen bond accepting capability of the methoxy group is optimal for this particular pocket.
This iterative process of synthesis and testing is fundamental to modern drug discovery.[12]
Conclusion and Future Directions
The use of trans-3-Methoxycyclobutanamine represents a valuable strategy in the synthesis of novel kinase inhibitors. The cyclobutane scaffold provides a unique combination of conformational rigidity and metabolic stability, offering a distinct advantage over more traditional linkers.[5] The protocols outlined in this guide provide a robust framework for researchers to synthesize and evaluate new chemical entities based on this promising building block. Future work should focus on expanding the library of heterocyclic cores and further exploring substitutions on the cyclobutane ring to fine-tune potency, selectivity, and drug-like properties.
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- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for EDC/HOBt Amide Coupling with trans-3-Methoxycyclobutanamine hydrochloride
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) for the synthesis of amides utilizing trans-3-Methoxycyclobutanamine hydrochloride. This document elucidates the underlying reaction mechanism, offers detailed experimental protocols, and discusses critical parameters for reaction optimization and troubleshooting.
Introduction: The Power and Nuance of EDC/HOBt Coupling
Amide bond formation is a cornerstone of medicinal chemistry and drug discovery. Among the plethora of available methods, the carbodiimide-mediated approach, particularly using EDC, is favored for its operational simplicity, mild reaction conditions, and the water-solubility of its urea byproduct, which simplifies purification.[1][2][3]
The addition of HOBt as an additive is crucial. While EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, this species is unstable and prone to racemization (for chiral acids) and side reactions, such as the formation of an inactive N-acylurea.[4][5][6] HOBt intercepts the O-acylisourea to form a more stable HOBt-ester. This active ester is less susceptible to racemization and reacts efficiently with the amine component to yield the desired amide.[1][5][7]
Spotlight on this compound
This compound is a valuable building block in drug discovery, offering a constrained cyclobutane scaffold. The hydrochloride salt form enhances its stability and shelf-life. However, the presence of the hydrochloride necessitates the use of a non-nucleophilic base to liberate the free amine in situ for the coupling reaction to proceed.
Reaction Mechanism and the Role of Key Reagents
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process can be visualized as a two-stage sequence: activation of the carboxylic acid, followed by nucleophilic attack by the amine.
Caption: EDC/HOBt amide coupling mechanism.
Reagent Roles and Stoichiometry:
| Reagent | Role | Typical Stoichiometry (eq.) | Rationale |
| Carboxylic Acid | Substrate | 1.0 | The limiting reagent. |
| trans-3-Methoxycyclobutanamine HCl | Substrate | 1.0 - 1.2 | A slight excess can drive the reaction to completion. |
| EDC.HCl | Coupling Agent | 1.1 - 1.5 | Activates the carboxylic acid. An excess ensures complete activation. |
| HOBt | Additive | 1.1 - 1.5 | Suppresses racemization and forms a more stable active ester.[5][7] |
| Tertiary Base (e.g., DIPEA, Et3N) | Base | 2.0 - 3.0 | Neutralizes the amine hydrochloride salt and the HCl from EDC.HCl. |
| Solvent | Medium | - | Aprotic solvents like DMF or DCM are commonly used. |
Detailed Experimental Protocols
The following protocols provide a starting point for the EDC/HOBt coupling of a generic carboxylic acid with this compound.
Protocol 1: Standard Coupling in Dichloromethane (DCM)
This protocol is suitable for many substrates and allows for a straightforward aqueous workup.
Step-by-Step Procedure:
-
Amine Neutralization: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM (to a concentration of ~0.1-0.2 M). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.0-2.5 eq.). Stir the solution at room temperature for 20-30 minutes.
-
Pre-activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Coupling Reaction: To the cooled carboxylic acid solution, add EDC.HCl (1.2 eq.) in one portion. Stir at 0 °C for 15-20 minutes to allow for the formation of the active ester.
-
Addition of Amine: Add the neutralized amine solution from Step 1 to the activated carboxylic acid mixture dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted HOBt and carboxylic acid), and brine.[8][9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Protocol 2: Coupling in Dimethylformamide (DMF) for Less Soluble Substrates
DMF is a more polar aprotic solvent and can be beneficial when reactants have poor solubility in DCM.
Step-by-Step Procedure:
-
Reactant Combination: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), HOBt (1.2 eq.), and anhydrous DMF (to a concentration of ~0.1-0.2 M).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base and EDC Addition: Add DIPEA or Et₃N (2.5 eq.) dropwise, followed by the portion-wise addition of EDC.HCl (1.2 eq.).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding cold water.
-
Extract the aqueous mixture multiple times with a suitable organic solvent such as ethyl acetate. Note: Washing the combined organic layers with a 5% LiCl aqueous solution can help remove residual DMF.[10]
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Caption: Experimental workflow for EDC/HOBt coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete neutralization of amine HCl.- Deactivated EDC.HCl (hygroscopic).- Insufficient reaction time. | - Increase base equivalents (up to 3.0 eq.).- Use fresh, high-purity EDC.HCl.- Allow the reaction to run for 24-48 hours. |
| Messy TLC with Multiple Spots | - Formation of N-acylurea byproduct.- Degradation of starting materials or product. | - Ensure the amine is added promptly after the pre-activation step.- Consider running the reaction at 0°C for a longer duration instead of warming to RT.[4] |
| Difficulty Removing Byproducts | - EDC-urea or HOBt remaining after workup. | - Ensure thorough aqueous washes.- For the EDC-urea byproduct, its water solubility is a key advantage for removal via extraction.[3][9] |
| Racemization of Chiral Acid | - O-acylisourea intermediate reacting before HOBt interception. | - Use HOBt or consider more advanced additives like HOAt or OxymaPure which can offer lower racemization.[11][12] |
Safety Considerations
-
EDC.HCl: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
HOBt: Is known to be explosive when completely dry. It is typically supplied with water content to mitigate this hazard. Avoid excessive heating or grinding of the solid.
-
Solvents (DCM, DMF): Work in a well-ventilated fume hood. DCM is a suspected carcinogen, and DMF is a reproductive toxin.
-
Bases (DIPEA, Et3N): Are corrosive and have strong odors. Handle with care in a fume hood.
Conclusion
The EDC/HOBt coupling system is a robust and versatile method for the synthesis of amides from this compound. Success hinges on careful attention to reagent quality, stoichiometry, and reaction conditions, particularly the complete neutralization of the amine hydrochloride salt. The protocols and insights provided herein serve as a strong foundation for researchers to effectively utilize this important transformation in their synthetic endeavors.
References
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- Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. (n.d.).
- The Indispensable Role of HOBt in Modern Peptide Synthesis. (n.d.). Self-published.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.).
- Video: Prepar
- This compound. (n.d.). CymitQuimica.
- Application Notes and Protocols for Peptide Coupling Reactions of H-D-Ala-OtBu.HCl. (n.d.). Benchchem.
- coupling reaction using EDC/HOBt. (2017). Reddit.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.
- A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). RSC Publishing.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
- Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.
- The preparation and applications of amides using electrosynthesis. (2020). RSC Publishing.
- Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review.
- Technical Support Center: Purification Strategies for EDC Coupling Reactions. (n.d.). Benchchem.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). CymitQuimica. [Spanish]
- EDC-HOBt Amide coupling workup help. (2024). Reddit.
- How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015).
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing.
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- The Amide Functional Group: Properties, Synthesis, and Nomencl
- This compound | 1408074-49-6. (2025). ChemicalBook.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
- Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (2021).
- Amide Synthesis Mastery: Your Guide to EDC HCl Coupling. (2025). Self-published.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (n.d.). Benchchem.
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.).
- This compound. (n.d.). Sigma-Aldrich.
- trans-3-hydroxy-3-methylcyclobutane-1-methamine hydrochloride. (n.d.). BLD Pharm.
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Application Notes: Reaction Conditions for N-Alkylation of trans-3-Methoxycyclobutanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Methoxycyclobutanamine Scaffold
In contemporary medicinal chemistry, the design of novel molecular entities with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is paramount. Saturated small rings, such as cyclobutane, are increasingly utilized as bioisosteres for larger, more flexible, or aromatic groups. The rigid, three-dimensional structure of the cyclobutane core can confer improved metabolic stability, reduced off-target toxicity, and enhanced binding affinity by optimizing ligand-receptor interactions.
trans-3-Methoxycyclobutanamine, in particular, serves as a valuable building block. The methoxy group provides a key hydrogen bond acceptor, while the primary amine offers a versatile handle for derivatization. N-alkylation of this amine is a critical transformation for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. This guide provides a detailed exploration of the primary methodologies for this transformation, focusing on mechanistic rationale, comparative analysis, and actionable protocols.
Part 1: Core Methodologies & Mechanistic Insights
The selective mono-alkylation of primary amines is a foundational yet challenging transformation in organic synthesis. The principal difficulty arises from the product of the initial reaction—a secondary amine—often being more nucleophilic than the starting primary amine. This can lead to a "runaway" reaction, producing undesired tertiary amines and even quaternary ammonium salts.[1][2][3] Therefore, the choice of methodology is critical to achieving high yields of the desired mono-alkylated product.
Method 1: Reductive Amination
Reductive amination is arguably the most reliable and versatile method for the controlled N-alkylation of primary amines.[1][4] This one-pot reaction proceeds in two stages:
-
Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine (or iminium ion) intermediate, typically under mild acidic catalysis.
-
In-Situ Reduction: A selective reducing agent, introduced into the same pot, reduces the imine C=N bond to form the new secondary amine.
A key advantage is that the imine forms only once on the primary amine, neatly circumventing the over-alkylation problem.[4]
Caption: Mechanism of Reductive Amination.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[5][6][7] Its mild nature and steric bulk render it highly selective for reducing the protonated iminium ion over the starting carbonyl compound, allowing all reagents to be combined in a single step.[6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[4]
Method 2: Direct Alkylation with Alkyl Halides
Direct alkylation involves the reaction of the amine nucleophile with an electrophilic alkyl halide (e.g., R-Br, R-I) via an S_N2 mechanism.[3][8] While conceptually simple, this method is plagued by poor selectivity.
The secondary amine product is generally more nucleophilic than the starting primary amine, leading to competitive formation of the di-alkylated tertiary amine. This tertiary amine can further react to form a quaternary ammonium salt, resulting in a mixture of products that can be difficult to separate.[2][3]
Caption: The "Runaway Train" of Direct Amine Alkylation.
This method can be viable only under specific, controlled conditions, such as when using a large excess of the starting amine to statistically favor mono-alkylation or when the alkylating agent is particularly bulky.
Method 3: Alkylation with Alcohols via "Borrowing Hydrogen"
A greener and more atom-economical approach is the use of alcohols as alkylating agents, a process known as "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[9][10][11] This method requires a transition metal catalyst (e.g., based on Ru, Ir, Mn, or Cu).[11][12][13] The mechanism involves:
-
The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ.
-
The aldehyde then undergoes reductive amination with the amine as described above.
-
The catalyst returns the "borrowed" hydrogen to the imine intermediate, reducing it to the final product and regenerating the catalyst.
The only byproduct of this elegant process is water, making it an environmentally benign alternative to methods using alkyl halides.[9][10] However, it requires specialized catalysts and often elevated temperatures.
Part 2: Comparative Data and Protocols
Table 1: Comparison of N-Alkylation Conditions
| Method | Alkylating Agent | Reagent/Catalyst | Typical Solvent | Temp. (°C) | Yield | Key Considerations & References |
| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃ (1.2-1.5 eq) | DCE, DCM, THF | 20-25 | >85% | Highly selective for mono-alkylation. Tolerates a wide range of functional groups. NaBH(OAc)₃ is preferred over the more toxic NaBH₃CN.[5][6][7][14] |
| Direct Alkylation | Alkyl Halide (R-Br, R-I) | K₂CO₃, Et₃N, or other non-nucleophilic base | Acetonitrile, DMF | 25-80 | Variable | High risk of over-alkylation. Best suited for producing tertiary amines or when a large excess of the primary amine is used.[2][8][15] |
| Borrowing Hydrogen | Primary or Secondary Alcohol | Transition Metal Catalyst (e.g., Ru, Ir) + Base (e.g., KOtBu) | Dioxane, Toluene | 80-120 | >80% | Atom-economical and green. Requires specific catalysts and higher temperatures. Water is the only byproduct.[9][10][11][13] |
DCE = 1,2-Dichloroethane; DCM = Dichloromethane; THF = Tetrahydrofuran; DMF = Dimethylformamide.
Detailed Experimental Protocol: N-Benzylation via Reductive Amination
This protocol details the highly reliable synthesis of N-benzyl-trans-3-methoxycyclobutanamine, a representative example of selective mono-alkylation.
Materials:
-
trans-3-Methoxycyclobutanamine (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Workflow Diagram:
Caption: Experimental Workflow for Reductive Amination.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add trans-3-methoxycyclobutanamine (1.0 eq). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Imine Formation: To the stirred solution, add benzaldehyde (1.05 eq) via syringe. Allow the mixture to stir at room temperature for 20-30 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of 0-20% ethyl acetate in hexanes) to afford the pure N-benzyl-trans-3-methoxycyclobutanamine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
Ir-MOF Catalysts for N-Alkylation. (n.d.). ACS Publications. Retrieved from [Link]
-
Santoro, F., Psaro, R., Ravasio, N., & Zaccheria, F. (2013). N-Alkylation of amines through hydrogen borrowing over a heterogeneous Cu catalyst. RSC Advances, 3(48), 25661-25665. Retrieved from [Link]
-
Borrowing hydrogen mechanism for N-alkylation of amines with alcohols. (n.d.). ResearchGate. Retrieved from [Link]
-
N-Alkylation of amines through hydrogen borrowing over a heterogeneous Cu catalyst. (2013). RSC Publishing. Retrieved from [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Retrieved from [Link]
-
Pingen, D., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Retrieved from [Link]
-
Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. Retrieved from [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Retrieved from [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved from [Link]
-
Amine alkylation. (n.d.). Wikipedia. Retrieved from [Link]
-
Alkylation of Amines. (n.d.). University of Calgary. Retrieved from [Link]
-
Fu, G. C., et al. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Alkylation of amines through hydrogen borrowing over a heterogeneous Cu catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. N-Alkylation of amines through hydrogen borrowing over a heterogeneous Cu catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating trans-3-Methoxycyclobutanamine into Peptide Mimics
Introduction: The Rationale for Constrained Scaffolds in Peptidomimetics
In the pursuit of novel therapeutics, peptide-based agents offer high specificity and potency but are often hampered by poor metabolic stability and low bioavailability.[1] A leading strategy to overcome these limitations is the development of peptidomimetics, molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties.[1] The incorporation of conformationally constrained non-natural amino acids or capping moieties is a powerful approach in this endeavor.[2] Such modifications can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding and increasing resistance to proteolytic degradation.[3][4]
This guide details the strategic incorporation of trans-3-Methoxycyclobutanamine, a novel cyclic scaffold, into peptide mimics. The rigid, non-planar structure of the cyclobutane ring introduces significant conformational constraint.[5][6] High-resolution NMR studies have demonstrated that peptides containing trans-cyclobutane residues tend to adopt more folded and defined structures in solution compared to more flexible counterparts.[5][7] The methoxy group offers an additional point for hydrogen bonding and can modulate the lipophilicity of the resulting peptidomimetic. This document provides the scientific context and detailed protocols for conjugating this unique building block to peptides, empowering researchers to explore a new chemical space in their drug discovery programs.
Strategic Incorporation of trans-3-Methoxycyclobutanamine
As trans-3-Methoxycyclobutanamine is a cyclic secondary amine, it cannot be incorporated directly into the peptide backbone via standard solid-phase peptide synthesis (SPPS). Instead, it can be strategically introduced at two key positions: the N-terminus of the peptide chain or on the side chain of a suitable amino acid residue. Both approaches leverage well-established bioconjugation chemistries.
References
- 1. rsc.org [rsc.org]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 6. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-3-Methoxycyclobutanamine Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of trans-3-Methoxycyclobutanamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are working with this valuable building block. The cyclobutane motif is a key structural element in numerous pharmaceutical agents, and mastering its synthesis is crucial for advancing research. This guide moves beyond simple procedural outlines to delve into the underlying chemical principles, offering field-tested insights to help you troubleshoot common problems and optimize your synthetic route.
Our approach is built on three pillars: explaining the causality behind experimental choices (Expertise), providing self-validating protocols (Trustworthiness), and grounding our claims in authoritative scientific literature (Authoritative Grounding).
Synthetic Pathway Overview
The most common and efficient pathway to this compound involves a two-step sequence starting from the commercially available precursor, 3-methoxycyclobutanone. The key transformation is a stereoselective reductive amination, followed by precipitation of the desired hydrochloride salt.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Question 1: My overall yield is significantly lower than expected after the reductive amination step. What are the likely causes?
Answer: Low yield in reductive amination is a frequent challenge that can typically be traced to one of three areas: the stability of the iminium intermediate, the activity of the reducing agent, or competing side reactions.[1]
-
Potential Cause 1: Inefficient Iminium Ion Formation. The reaction's first step is the condensation of 3-methoxycyclobutanone with an amine source (commonly ammonium acetate or ammonia) to form an imine, which is then protonated to an electrophilic iminium ion. This equilibrium can be unfavorable if reaction conditions are not optimal. Water, a byproduct of this condensation, can hydrolyze the imine/iminium ion back to the starting ketone.
-
Solution: Conduct the reaction in a suitable anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE). The addition of a mild Lewis acid or a dehydrating agent like molecular sieves can also drive the equilibrium toward the iminium ion.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it releases acetic acid upon reaction, which can catalyze imine formation without being overly acidic.[3]
-
-
Potential Cause 2: Competing Reduction of the Ketone. If a non-selective or overly reactive reducing agent is used (e.g., Sodium Borohydride, NaBH₄), it can directly reduce the starting 3-methoxycyclobutanone to the corresponding alcohol (cis/trans-3-methoxycyclobutanol). This side reaction consumes both the starting material and the reducing agent, directly impacting the yield of the desired amine.
-
Solution: Utilize a reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this reason. Its steric bulk and moderated reactivity make it significantly faster at reducing the protonated imine than the neutral ketone.[3]
-
-
Potential Cause 3: Impure Starting Material. The purity of the starting 3-methoxycyclobutanone is critical. The synthesis of cyclobutanones can sometimes result in reactive impurities that can interfere with the reductive amination process.[4]
-
Solution: Always verify the purity of the 3-methoxycyclobutanone by ¹H NMR or GC-MS before starting the reaction. If necessary, purify the ketone via distillation or column chromatography.
-
Caption: Troubleshooting decision tree for low yield in reductive amination.
Question 2: My final product is a mixture of cis and trans isomers. How can I improve the trans-selectivity?
Answer: Achieving high trans-diastereoselectivity is a primary goal of this synthesis. The stereochemical outcome is determined during the hydride attack on the planar iminium ion intermediate.
-
Mechanism of Stereoselection: The methoxy group at the C3 position of the cyclobutane ring is the key stereodirecting element. For the hydride to deliver to the face opposite the methoxy group (leading to the trans product), it must approach from the less sterically hindered face. The choice of reducing agent is paramount.
-
Solution: Employ a sterically demanding reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is not only selective but also bulky. Its size encourages attack from the face anti to the methoxy substituent, thereby favoring the formation of the desired trans isomer. In contrast, smaller hydrides like those from NaBH₄ may exhibit lower selectivity. While literature on this specific molecule's stereoselectivity is sparse, principles from similar systems confirm that catalyst and reagent choice are critical for controlling stereoisomerism in cyclobutane synthesis.[5][6]
-
-
Reaction Temperature: Lower reaction temperatures can enhance selectivity by favoring the transition state with the lowest activation energy, which in this case is the one leading to the thermodynamically more stable trans product.
-
Solution: Run the reaction at 0 °C or even lower temperatures. While this may slow the reaction rate, it often provides a significant boost in diastereomeric ratio (d.r.). Monitor the reaction progress by TLC or LC-MS to determine the optimal balance of reaction time and selectivity.
-
Question 3: I am having trouble isolating the hydrochloride salt. Instead of a crystalline solid, I get an oil or very low recovery.
Answer: Salt formation is a crystallization process, and its success depends heavily on solubility, solvent choice, and the exclusion of water.[7]
-
Potential Cause 1: Water Contamination. The free amine product is often isolated from an aqueous workup. Any residual water carried into the salt formation step can dramatically increase the solubility of the hydrochloride salt, preventing its precipitation.[7]
-
Solution: Ensure the organic extract containing the free amine is rigorously dried before salt formation. Use a strong drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and consider removing the solvent and re-dissolving the amine in a fresh, perfectly anhydrous solvent.
-
-
Potential Cause 2: Inappropriate Solvent. The ideal solvent for salt formation should readily dissolve the free amine but provide low solubility for the resulting hydrochloride salt.
-
Solution: Apolar, aprotic solvents are generally preferred. Diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate are excellent choices. Dichloromethane, while good for the reaction, may be too polar for efficient precipitation. It is common practice to perform a solvent swap after the workup.
-
-
Potential Cause 3: Method of HCl Addition. The form of hydrochloric acid used is critical. Aqueous HCl is unsuitable as it introduces water.
-
Solution: Use an anhydrous solution of HCl, such as 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane. Add the HCl solution dropwise to a stirred solution of the free amine at 0 °C. This controlled addition promotes the formation of well-defined crystals over amorphous oil.
-
| Solvent for Salt Formation | Amine Solubility | HCl Salt Solubility | Typical Outcome |
| Diethyl Ether / MTBE | High | Very Low | Excellent (Crystalline Solid) |
| Ethyl Acetate | High | Low | Good (Crystalline Solid) |
| Dichloromethane (DCM) | High | Moderate | Poor (Low recovery or oil) |
| Tetrahydrofuran (THF) | High | Moderate | Poor (Low recovery or oil) |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of reductive amination? A1: Reductive amination is a two-stage process occurring in one pot.[2]
-
Iminium Formation: The carbonyl group of 3-methoxycyclobutanone is attacked by the nitrogen of the amine source (e.g., ammonia from ammonium acetate). This is followed by dehydration to form a neutral imine. In the slightly acidic conditions of the reaction, the imine nitrogen is protonated to form a highly electrophilic iminium ion.
-
Hydride Reduction: A hydride ion (H⁻) from the reducing agent (e.g., NaBH(OAc)₃) attacks the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and forming the final amine product.
Q2: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) so frequently recommended? A2: NaBH(OAc)₃ offers a unique combination of properties ideal for this transformation:[3]
-
Selectivity: It reacts much faster with protonated imines than with ketones, minimizing the formation of alcohol byproducts.
-
Mildness: It is not pyrophoric and does not violently react with protic solvents, making it safer and easier to handle than many other hydride reagents.
-
Non-Toxicity: It is a preferable alternative to toxic reagents like sodium cyanoborohydride (NaBH₃CN).
-
Self-Catalysis: Its reaction can generate acetic acid, which helps catalyze the formation of the iminium ion intermediate.
Q3: How can I definitively confirm the trans stereochemistry of my product? A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. In the ¹H NMR spectrum, the key is to analyze the coupling constants (J-values) between the protons on the cyclobutane ring. For the trans isomer, the proton at C1 (bearing the amino group) and the proton at C3 (bearing the methoxy group) will be on opposite sides of the ring. This arrangement typically results in smaller J-values for the cis-protons on adjacent carbons and larger J-values for the trans-protons. A 2D NOESY experiment can provide definitive proof: a lack of nuclear Overhauser effect (nOe) correlation between the C1-H and the C3-H confirms their trans relationship.[8]
Q4: What are the most critical parameters for successful and reproducible hydrochloride salt formation? A4: Beyond the points in the troubleshooting guide, success hinges on the pKₐ relationship and stoichiometry.[9]
-
pKₐ Difference: Salt formation is favorable when there is a pKₐ difference of at least 2-3 units between the protonated amine (the conjugate acid) and the acid (HCl). This condition is easily met here.[9]
-
Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of HCl relative to the free amine to ensure complete conversion to the salt and drive precipitation.
-
Temperature: Perform the precipitation at low temperature (0 °C) to minimize the solubility of the salt and maximize recovery.
-
Purity of the Free Base: Ensure the free amine solution is free of non-basic organic impurities, as these can inhibit crystallization and lead to oiling out.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified laboratory fume hood with appropriate personal protective equipment (PPE).
Synthesis of this compound from 3-Methoxycyclobutanone
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-methoxycyclobutanone (5.0 g, 50 mmol, 1.0 eq) and ammonium acetate (11.6 g, 150 mmol, 3.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL). Stir the suspension at room temperature (23 °C) for 30 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (15.9 g, 75 mmol, 1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction for the disappearance of the starting ketone by TLC or GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and wash the solid with a small amount of DCM.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude trans-3-Methoxycyclobutanamine free base as an oil.
-
Salt Formation: Dissolve the crude oil in anhydrous diethyl ether (100 mL) and cool the solution to 0 °C.
-
Precipitation: Add 2.0 M HCl in diethyl ether (~27.5 mL, 55 mmol, 1.1 eq) dropwise with vigorous stirring. A white precipitate should form immediately.
-
Isolation: Continue stirring at 0 °C for 1 hour. Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 20 mL), and dry under high vacuum to afford this compound as a white crystalline solid.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cyclobutanone synthesis [organic-chemistry.org]
- 5. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Stereoselective mechanochemical synthesis of thiomalonate Michael adducts via iminium catalysis by chiral primary amines [beilstein-journals.org]
- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of trans-3-Methoxycyclobutanamine Hydrochloride by Recrystallization
Welcome to the dedicated technical support guide for the purification of trans-3-Methoxycyclobutanamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the purity of this compound through recrystallization. As a polar amine salt, this compound presents unique challenges and opportunities for purification that this guide will address in detail.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent for the recrystallization of any compound, including this compound, should exhibit a steep solubility curve. This means the compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures, maximizing the recovery of pure crystals upon cooling.[1] Given the polar, salt-like nature of this molecule, with its ammonium chloride and ether functional groups, suitable solvents will typically be polar.
Key characteristics include:
-
High solvency at high temperatures: To dissolve the compound completely.
-
Low solvency at low temperatures: To ensure a high yield of crystals upon cooling.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).
Q2: Which solvents are recommended for the recrystallization of this compound?
For polar amine hydrochlorides, alcohols are often a good starting point.[2] Isopropanol is frequently preferred over ethanol or methanol because many hydrochloride salts exhibit lower solubility in it, which can lead to better recovery.[2]
A mixed solvent system, or "solvent-antisolvent" approach, is also highly effective.[3] In this method, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" or "anti-solvent" (in which it is sparingly soluble) is added to induce crystallization.
Recommended solvent systems to screen include:
-
Single Solvents: Isopropanol, Ethanol
-
Mixed Solvents:
-
Isopropanol/Diethyl Ether
-
Ethanol/Diethyl Ether
-
Methanol/Ethyl Acetate
-
Ethanol/Water[4]
-
It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific batch of material.
Q3: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming solid crystals.[3] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.[5] Impurities can also promote oiling out.
To prevent or remedy oiling out:
-
Add more of the "good" solvent: Re-dissolve the oil by adding a small amount of the solvent in which the compound is more soluble and reheat the solution.
-
Cool the solution more slowly: Allow the flask to cool gradually to room temperature before moving it to an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.
-
Lower the saturation point: Begin the cooling process from a slightly less concentrated solution by adding a bit more solvent before cooling.
-
Use a different solvent system: If oiling persists, the chosen solvent may be inappropriate. Re-evaluate solvent choices with a focus on lower boiling point systems.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause(s) | Solutions & Explanations |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated upon cooling.[6] 2. The cooling process is too slow or not cold enough. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow it to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" from a previous successful crystallization if available. Cool the solution in an ice-water or ice-salt bath for more potent cooling.[4] |
| Very low yield of recovered crystals. | 1. Incomplete crystallization: The compound has significant solubility in the cold solvent. 2. Premature crystallization: Crystals formed during hot filtration and were lost. 3. Excessive washing: Too much cold solvent was used to wash the crystals, re-dissolving some of the product. | 1. Optimize Solvent Choice: Select a solvent system where the compound has very low solubility at low temperatures. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Prevent Premature Crystallization: Use a pre-heated funnel for hot filtration and add a slight excess of solvent before filtering to keep the compound in solution. 3. Minimize Washing Volume: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are discolored or appear impure. | 1. Insoluble impurities present: These were not removed before crystallization. 2. Soluble impurities co-precipitated: The cooling was too rapid, trapping impurities within the crystal lattice. 3. Charcoal not removed: If activated carbon was used, fine particles may have passed through the filter. | 1. Perform Hot Filtration: If there are undissolved solids in the hot solution, perform a gravity filtration of the hot solution before allowing it to cool. 2. Ensure Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. This allows for the selective crystallization of the desired compound. 3. Use Filter Aid: If using charcoal, filter the hot solution through a pad of Celite® to remove fine particles. |
Data Presentation: Solvent Properties
The selection of an appropriate solvent is critical. The following table provides properties of solvents commonly used for the recrystallization of polar organic salts.
| Solvent | Boiling Point (°C) | Polarity Index | Miscibility with Water | Notes |
| Water | 100 | 10.2 | Miscible | High boiling point can be difficult to remove. Good for highly polar salts. |
| Ethanol | 78 | 4.3 | Miscible | A common and effective solvent for many amine hydrochlorides.[7] |
| Isopropanol | 82 | 3.9 | Miscible | Often a better choice than ethanol as many HCl salts are less soluble, improving yield.[2] |
| Methanol | 65 | 5.1 | Miscible | High solvency; may need an anti-solvent for good recovery. |
| Ethyl Acetate | 77 | 4.4 | Immiscible | Often used as an anti-solvent with alcohols.[5] |
| Diethyl Ether | 35 | 2.8 | Immiscible | A common anti-solvent due to its low polarity and volatility.[2] |
Experimental Workflow & Protocol
Visualizing the Recrystallization Process
The following diagram outlines the key decision points and steps in a typical recrystallization workflow.
Caption: A flowchart of the recrystallization process.
Step-by-Step Recrystallization Protocol
This protocol provides a general method for the purification of this compound using an isopropanol/diethyl ether solvent system.
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Diethyl ether (reagent grade)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol while stirring and gently heating. Add the solvent portion-wise until the solid just dissolves. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities remain in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Crystal formation should begin during this stage.
-
Once the flask has reached room temperature, slowly add diethyl ether dropwise while gently swirling until the solution becomes slightly and persistently cloudy.
-
Add a few drops of isopropanol to re-clarify the solution.
-
Allow the solution to stand at room temperature for 30-60 minutes, then place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly. Wet the filter paper with a small amount of the cold isopropanol/ether mixture.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold diethyl ether to remove any residual soluble impurities.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them.
-
Transfer the crystals to a watch glass or drying dish and dry them further in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
References
- University of Colorado, Boulder. (n.d.). Recrystallization.
- University of Rochester. (n.d.).
- Guerra de Oliveira, R., et al. (2017). Purification of organic hydrochloride salt?
- LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts.
- University of York. (n.d.).
- LibreTexts. (2023, January 29).
- Wired Chemist. (n.d.).
- University of Alberta. (n.d.).
- Beilstein Journals. (2022, February 24).
- University of York. (n.d.).
- University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry.
- National Institute of Standards and Technology. (n.d.). Solvent Miscibility Table.
- Sigma-Aldrich. (n.d.). This compound.
- IUPAC-NIST. (n.d.). Ethanol with m-Xylene and Water.
- Reddit. (2023, February 19).
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- YouTube. (2022, August 10). How to purify Amine?
- National Institutes of Health. (2021, April 30).
Sources
- 1. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. reddit.com [reddit.com]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing the Synthesis of trans-3-Methoxycyclobutanamine Hydrochloride
Welcome to the technical support center for the synthesis of trans-3-Methoxycyclobutanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable cyclobutane-containing building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your synthesis, with a strong focus on troubleshooting common challenges, particularly the critical aspect of stereochemical control.
The Synthetic Challenge: Navigating the Cyclobutane Ring
The synthesis of this compound typically follows a three-stage pathway: reductive amination of 3-methoxycyclobutanone, amine protection, and subsequent deprotection to form the hydrochloride salt. While seemingly straightforward, the puckered, strained nature of the cyclobutane ring introduces significant stereochemical hurdles. The primary challenge lies in controlling the diastereoselectivity during the reductive amination step to favor the desired trans isomer over the kinetically preferred cis isomer. This guide will dissect this core problem and provide logical, evidence-based solutions.
Overall Synthetic Workflow
The general synthetic route is visualized below. Each stage presents unique optimization and troubleshooting opportunities.
Caption: General three-stage synthesis of trans-3-Methoxycyclobutanamine HCl.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My final product is predominantly the cis-isomer. How can I increase the yield of the trans-isomer?
This is the most frequent and critical challenge. The formation of the cis isomer is often kinetically favored.
Root Cause Analysis:
The stereochemical outcome is determined during the reduction of the imine (or iminium ion) intermediate formed from 3-methoxycyclobutanone. A study on the hydride reduction of 3-substituted cyclobutanones demonstrated a strong preference for forming the cis-alcohol.[1][2][3] This is because the hydride reagent, regardless of its steric bulk, preferentially attacks from the face opposite to the methoxy substituent to minimize steric hindrance and torsional strain (a concept known as steric approach control).[1][4] This "anti-facial" attack leads directly to the cis product.
Caption: Hydride attack on the iminium intermediate dictates stereochemistry.
Solutions & Optimization Strategies:
-
Isomer Separation (Post-Protection): The most practical approach is often to proceed with the reaction, accept the initial cis/trans mixture, and separate the isomers after Boc protection.
-
Method: The Boc-protected cis- and trans-3-methoxycyclobutanamine diastereomers often have different physical properties (e.g., polarity, crystal packing). Meticulous column chromatography on silica gel is typically effective for separation.
-
Pro-Tip: Use a shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing the polarity) to achieve baseline separation.
-
-
Attempt to Favor Thermodynamic Control: While the kinetic product is cis, the trans isomer may be more thermodynamically stable. Forcing the reaction towards thermodynamic equilibrium can sometimes improve the trans ratio.
-
Method: Use a less reactive reducing agent and higher temperatures. For instance, instead of a rapid reduction with NaBH₄, consider using sodium cyanoborohydride (NaBH₃CN) at a controlled pH of 5-6 and refluxing for an extended period (12-24 hours).[4][5] This allows for potential equilibration of the imine intermediate before reduction.[6][7][8][9][10]
-
Caveat: This is not guaranteed to be effective and may lead to side products or decomposition with prolonged heating. Monitor the reaction closely by GC-MS or LC-MS.
-
-
Stereoinversion via Mitsunobu Reaction (Advanced): If a high yield of the trans isomer is essential and separation is not viable, a multi-step sequence involving stereochemical inversion is a robust chemical solution. This is an advanced technique that requires careful execution. A relevant patent for a similar transformation highlights this strategy.[11]
-
Protocol:
-
Reduce to cis-Alcohol: First, reduce 3-methoxycyclobutanone to cis-3-methoxycyclobutanol using a standard reducing agent like NaBH₄. This reduction is highly selective for the cis isomer.[1][2][3]
-
Mitsunobu Reaction: Subject the cis-alcohol to Mitsunobu conditions (e.g., with diphenylphosphoryl azide (DPPA) or phthalimide, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD)) to invert the stereocenter and introduce a nitrogen functionality (azide or phthalimide) in the trans position.
-
Reduction to Amine: Reduce the resulting trans-azide (e.g., via catalytic hydrogenation with Pd/C) or deprotect the trans-phthalimide to yield the desired trans-amine.
-
-
Question 2: The overall yield of my reaction is low, even after accounting for the cis/trans ratio. What are the likely causes?
Low yield can stem from issues at any of the three main stages of the synthesis.
| Stage | Potential Cause | Troubleshooting Steps |
| 1. Reductive Amination | Incomplete imine formation. The equilibrium between the ketone and the imine can be unfavorable.[4] | - Ensure anhydrous conditions if using hydride reagents sensitive to water. - For reactions with an ammonia source like ammonium acetate, maintain a slightly acidic pH (5-7) to catalyze imine formation without fully protonating the ammonia.[10] |
| Side-reaction: Ketone reduction. The reducing agent is reducing the starting ketone to 3-methoxycyclobutanol. | - Use a more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is excellent for this purpose.[12][13] - If using NaBH₄, allow the imine to form first (stir ketone and ammonia source for 1-2 hours) before adding the reducing agent. | |
| 2. Boc Protection | Incomplete reaction. The amine is a weak nucleophile, or the base is inadequate. | - Use a slight excess (1.1-1.2 eq.) of Di-tert-butyl dicarbonate (Boc₂O). - Use an appropriate base like triethylamine (TEA) or sodium bicarbonate in a suitable solvent (e.g., DCM, THF, or a biphasic system).[14] - Monitor reaction completion by TLC; the Boc-protected amine will be significantly less polar. |
| 3. Deprotection | Incomplete deprotection. Insufficient acid or reaction time. | - Use a strong acid solution, such as 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM.[8][14] - Ensure the reaction goes to completion (typically 1-4 hours at room temperature), monitoring by TLC or LC-MS. |
| Product loss during work-up. The final hydrochloride salt can be highly water-soluble. | - After deprotection, remove the solvent in vacuo rather than performing an aqueous extraction. - Triturate the resulting residue with a non-polar solvent like diethyl ether or MTBE to precipitate the hydrochloride salt and wash away organic impurities. |
Question 3: I am having difficulty with the final deprotection and crystallization step. What should I do?
The final step can be tricky due to the physical properties of the amine hydrochloride salt.
Possible Causes & Solutions:
-
Issue: Oily Product Instead of Solid. The hydrochloride salt may be hygroscopic or contain impurities that prevent crystallization.
-
Solution 1 (Ensure Anhydrous Conditions): The deprotection must be performed under strictly anhydrous conditions. Use a commercially prepared solution of HCl in dioxane or bubble dry HCl gas through your solvent. Any water present can lead to a sticky oil.
-
Solution 2 (Thorough Solvent Removal): Ensure all volatile solvents (DCM, dioxane, TFA) are completely removed under high vacuum.
-
Solution 3 (Trituration/Recrystallization): After removing the reaction solvent, add a non-polar solvent like cold diethyl ether, MTBE, or heptane to the residue. Vigorously stir or sonicate the mixture. This should cause the salt to precipitate as a solid, which can then be collected by filtration.
-
-
Issue: Product is Contaminated with Ammonium Salts. If ammonium acetate was used in the reductive amination, residual ammonium salts can co-precipitate.
-
Solution: After Boc protection, perform a thorough aqueous workup (wash the organic layer with water and brine) to remove any water-soluble salts before proceeding to the deprotection step.
-
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the reductive amination step? A1: Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations.[12][13] It is mild and chemoselective, reducing the iminium ion much faster than the ketone, which minimizes alcohol byproducts. Catalytic hydrogenation over a supported metal catalyst (e.g., Pd/C) is a greener alternative but may require specialized equipment and can sometimes lead to over-reduction or side reactions.[15]
Q2: Why is Boc protection necessary? A2: The Boc (tert-butyloxycarbonyl) group serves two main purposes.[14][16] First, the free amine is a polar, often water-soluble compound that can be difficult to handle and purify using standard organic techniques like silica gel chromatography. The Boc-protected derivative is a non-polar, organic-soluble compound that is much easier to purify. Second, it facilitates the separation of the cis and trans diastereomers by chromatography, as they often exhibit better separation profiles when derivatized.
Q3: What is the mechanism of Boc deprotection with HCl? A3: The deprotection is an acid-catalyzed hydrolysis of the carbamate.[17] The mechanism involves three key steps:
-
Protonation of the carbamate carbonyl oxygen by HCl.
-
Loss of a stable tert-butyl cation, which forms isobutylene gas and CO₂.
-
The liberated free amine is then protonated by the excess HCl in the solution to form the stable hydrochloride salt.
Q4: Can I use a different protecting group? A4: Yes, other protecting groups like Cbz (Carboxybenzyl) could be used. However, Boc is generally preferred due to its ease of installation and its clean removal under acidic conditions that directly yield the desired hydrochloride salt.[14][16] Cbz group removal, for instance, typically requires hydrogenolysis, which would be an additional step.
Key Experimental Protocols
Protocol 1: Reductive Amination & Boc Protection (Leading to a Separable Isomer Mixture)
-
Imine Formation & Reduction: To a solution of 3-methoxycyclobutanone (1.0 eq) in 1,2-dichloroethane (DCE, ~0.5 M), add ammonium acetate (NH₄OAc, 3.0 eq). Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by GC-MS for the disappearance of the starting ketone.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Boc Protection: Dissolve the crude amine mixture in DCM (~0.5 M). Add triethylamine (TEA, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Stir at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting amine.
-
Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to separate the trans and cis isomers of tert-butyl (3-methoxycyclobutyl)carbamate.
Protocol 2: Boc Deprotection and Salt Formation
-
Dissolve the purified trans-tert-butyl (3-methoxycyclobutyl)carbamate (1.0 eq) in a minimal amount of anhydrous methanol or ethyl acetate.
-
Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Add cold diethyl ether to the residue and stir vigorously or sonicate.
-
Collect the resulting white precipitate by vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum to yield pure this compound.
References
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2000). Chemical Reviews, 100(6), 2091-2158. [Link]
-
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (2020). The Journal of Organic Chemistry, 85(12), 7803-7816. [Link]
-
Myers, A. G., & Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 29). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2014). Molecules, 19(9), 14695-14708. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Request PDF. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Retrieved from [Link]
-
Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. (2015). Organic Letters, 17(15), 3846-3849. [Link]
-
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (2020). The Journal of Organic Chemistry, 85(12), 7803–7816. [Link]
-
Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity. (1990). Journal of Medicinal Chemistry, 33(4), 1128-1134. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Wikipedia contributors. (2023, October 15). Thermodynamic and kinetic reaction control. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). The Journal of Organic Chemistry, 86(23), 16405-16416. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). Molecules, 18(12), 15541-15572. [Link]
-
Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. (2013). Molecules (Basel, Switzerland), 18(12), 15541–15572. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2023, March 17). Chemistry LibreTexts. Retrieved from [Link]
- CN112608243A - Synthesis method of trans-3-aminobutanol. (2021). Google Patents.
-
Nitrogen Insertion via Asymmetric Condensation and Chirality Transfer: A Stereodivergent Entry to Cyanocyclopropanes. (2024). Angewandte Chemie International Edition, 63(21), e202403056. [Link]
-
14.3 Kinetic versus Thermodynamic Control of Reactions. (2023, September 20). OpenStax. Retrieved from [Link]
-
Representation of the different models to describe the stereoselectivity of the hydride reductions on cyclohexanones. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. (2017). Journal of the American Chemical Society, 139(25), 8704-8711. [Link]
-
Reduction with Metal Hydrides. (2014, April 28). Chem-Station International Edition. Retrieved from [Link]
Sources
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- 5. Reduction with Metal Hydrides | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 10. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones | Scilit [scilit.com]
- 14. π-Facial Selectivities in Hydride Reductions of Hindered Endocyclic Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
stability issues of trans-3-Methoxycyclobutanamine hydrochloride in solution
Welcome to the technical support center for trans-3-Methoxycyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. By understanding the potential challenges and employing systematic troubleshooting, you can ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Molecule
This compound is a substituted cyclobutane derivative containing a primary amine and a methoxy group. As with many amine hydrochlorides, its stability in solution can be influenced by a variety of factors including pH, temperature, light, and the presence of oxidizing agents.[1][2] This guide provides a proactive approach to identifying and mitigating these potential stability issues through a series of frequently asked questions and troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing a decrease in the concentration of my stock solution over time. What could be the cause?
A gradual loss of the parent compound in solution can be attributed to chemical degradation. For a molecule like this compound, the primary suspects are hydrolysis and oxidation.[3][4]
Troubleshooting Steps:
-
pH Assessment: The stability of amine salts is often pH-dependent.[5]
-
Action: Measure the pH of your solution. Aqueous solutions of the hydrochloride salt are expected to be mildly acidic. Significant deviation or drift in pH could indicate degradation.
-
Recommendation: Prepare solutions in a buffered system (e.g., phosphate or citrate buffer) appropriate for your experimental window to maintain a stable pH.
-
-
Solvent Consideration:
-
Action: Note the solvent used. While soluble in water and alcohols, the reactivity can differ.
-
Recommendation: For long-term storage, consider preparing stock solutions in anhydrous, aprotic solvents like DMSO if compatible with your downstream application, and store at -20°C or -80°C.[6] For aqueous studies, always use freshly prepared solutions or conduct a short-term stability assessment.
-
-
Atmosphere and Headspace:
FAQ 2: I see new, unidentified peaks appearing in my HPLC/LC-MS analysis. How can I identify the source of these impurities?
The appearance of new peaks strongly suggests the formation of degradation products. A systematic forced degradation study can help identify these degradants and understand the compound's intrinsic stability.[3][8]
Troubleshooting Workflow: Forced Degradation Study
This workflow is designed to intentionally stress the compound to predict the degradation products that might form under various conditions.
Caption: Hypothesized degradation pathways.
-
Oxidative Pathway: Primary amines can be oxidized to form hydroxylamines or N-oxides, especially in the presence of trace metal ions or peroxides. [3][4]* Hydrolytic Pathway: The methoxy (ether) group could undergo acid-catalyzed hydrolysis to yield methanol and the corresponding alcohol, trans-3-Hydroxycyclobutanamine. This is generally less likely under mild conditions but can be forced at elevated temperatures and low pH.
FAQ 4: How should I prepare and store my solutions to maximize stability?
Proper preparation and storage are critical to prevent degradation and ensure experimental consistency.
Recommended Storage and Handling Protocols
| Parameter | Recommendation | Rationale |
| Solid Compound | Store at 2-8°C, protected from light and moisture. [6][9] | Minimizes thermal degradation and prevents hygroscopic clumping. |
| Aqueous Solutions | Prepare fresh for each experiment. If short-term storage is needed, store at 2-8°C for no longer than 24-48 hours. | Minimizes hydrolysis and microbial growth. [1] |
| Organic Stock Solutions (e.g., DMSO) | Store in small aliquots at -20°C or -80°C. Use amber vials. | Low temperature and exclusion of water significantly slow degradation. [6]Aliquoting prevents repeated freeze-thaw cycles. [2] |
| Solvent Quality | Use high-purity (e.g., HPLC or LC-MS grade) solvents. | Prevents introduction of contaminants like metal ions or peroxides that can catalyze degradation. |
| Atmosphere | For sensitive, long-term studies, degas aqueous solvents and store solutions under an inert atmosphere (N₂ or Ar). | Reduces the risk of oxidative degradation of the amine functional group. [3] |
Developing a Stability-Indicating Analytical Method
A robust analytical method is essential for accurately quantifying the parent compound and separating it from any potential degradants.
Key Characteristics of a Stability-Indicating Method:
-
Specificity: The ability to resolve the parent peak from all potential degradation products and impurities.
-
Peak Purity: Use of a Diode Array Detector (DAD) or Mass Spectrometer (MS) to confirm the homogeneity of the parent peak.
-
Mass Balance: In forced degradation studies, the total amount of the parent compound lost should be accounted for by the sum of the degradation products formed. [4] Recommended Starting HPLC Method Parameters:
| Parameter | Suggested Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 210-220 nm for lack of a strong chromophore) or, preferably, Mass Spectrometry (LC-MS) for definitive identification. |
| Column Temperature | 30-40°C |
This method should be validated by running the samples from the forced degradation study to ensure all new peaks are well-resolved from the main compound peak.
References
-
Science.gov . Forced degradation products: Topics by Science.gov. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics . Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
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RSC Publishing . Analytical Methods. [Link]
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PCCA . Factors That Affect the Stability of Compounded Medications. [Link]
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KEGG . Degradation of aromatic compounds - Reference pathway. [Link]
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ResearchGate . The possible degradation pathway of TRA during chlorination process. [Link]
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Wiley . ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. [Link]
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ResearchGate . Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. [Link]
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Technical Support Center: Strategies for Removing Residual Solvents from trans-3-Methoxycyclobutanamine Hydrochloride
Welcome to the technical support center for handling trans-3-Methoxycyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual solvents in this active pharmaceutical ingredient (API). The presence of residual organic solvents is an unavoidable consequence of the manufacturing process, but controlling their levels is critical for ensuring the safety, efficacy, and stability of the final drug product.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind each technique to help you meet stringent regulatory requirements, such as the ICH Q3C guidelines.[3][4]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you may encounter during the final drying and purification stages of this compound.
Q1: My ¹H NMR spectrum shows a persistent multiplet for isopropanol (IPA). Why is it so difficult to remove, and what are my initial options?
A: Isopropanol (IPA) is a common Class 3 solvent that can be particularly tenacious for several reasons. Its boiling point (82.6 °C) is relatively high compared to other common solvents, and its ability to form hydrogen bonds allows it to associate strongly with the hydrochloride salt and any residual water. In some cases, this can lead to the formation of stable solvates, which are crystalline structures that incorporate solvent molecules, making them very difficult to remove under standard drying conditions.[5]
Initial Actions:
-
Optimized Vacuum Drying: Before resorting to more complex methods, ensure your standard drying process is optimized. Surface hardening of granules can trap solvent inside, so a gradual temperature ramp is often more effective than immediately applying high heat.[5]
-
Inert Gas Sweep: Introducing a slow stream of dry nitrogen into the vacuum oven can help break the vapor pressure equilibrium at the solid's surface, accelerating solvent removal.
| Parameter | Recommended Setting | Rationale |
| Vacuum Level | < 1 mbar | Maximizes the pressure differential, facilitating evaporation at a lower temperature. |
| Temperature | 40-50 °C | Provides sufficient energy to overcome intermolecular forces without risking thermal degradation of the API. |
| Drying Time | 24-48 hours | Allows sufficient time for the solvent to diffuse from the crystal lattice to the surface. |
| Inert Gas | Slow N₂ bleed (optional) | Helps carry solvent vapors away from the product surface, preventing re-condensation. |
If these steps fail to reduce IPA to the required level (typically <5000 ppm or 0.5% for Class 3 solvents under USP <467>), more advanced techniques are necessary.[6]
Q2: Standard vacuum drying isn't reducing my solvent levels below the ICH Q3C limit. What is the next logical step?
A: When standard drying is insufficient, recrystallization is the most powerful and logical next step. This is a fundamental purification technique that not only removes chemical impurities but is also highly effective at eliminating trapped solvents. The process works by dissolving the impure solid in a suitable hot solvent and then allowing it to cool, causing the desired compound to crystallize out in a purer form, leaving impurities and residual solvents behind in the mother liquor.
Causality of the Method: The selection of the solvent system is critical. An ideal system involves a "solvent" in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, and an "anti-solvent" in which the compound is insoluble but the residual solvent (e.g., IPA) is soluble. For amine hydrochloride salts, 2-propanol is often a better recrystallization solvent than ethanol, where solubility can be excessively high.[7] Adding diethyl ether as an anti-solvent can then induce precipitation of the pure salt.[7]
See Section 4.2 for a detailed, step-by-step protocol for recrystallization.
Q3: My compound is thermally sensitive, and high-temperature drying is causing degradation. What are my alternatives?
A: For thermally sensitive compounds, lyophilization (freeze-drying) is the preferred method. This technique avoids the damaging effects of heat by removing the solvent through sublimation—a direct transition from a solid to a gas phase.[8][9] The process involves freezing the product, then applying a deep vacuum to cause the frozen solvent to sublimate, bypassing the liquid phase entirely.
Key Advantages for Your Compound:
-
Low-Temperature Processing: Protects the compound from thermal degradation.[8]
-
Porous Product: The resulting lyophilized cake is often highly porous, which can improve its dissolution rate and handling properties.
-
Effective for Co-Solvent Systems: Lyophilization is highly effective for removing mixtures of water and organic solvents, which can be challenging to remove by other means.[10][11]
A common approach is to dissolve the compound in a mixture of water and a high-boiling-point organic solvent like tert-butanol, which has a convenient freezing point (~25 °C) and readily sublimes. See Section 4.3 for a detailed lyophilization protocol.
FAQs - Foundational Knowledge
-
What are residual solvents and why are they a concern? Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance that are not completely removed by practical manufacturing techniques.[1][2][4] They provide no therapeutic benefit and must be controlled to levels that are supported by safety data to protect patients from potential toxic effects.[4] Regulatory bodies worldwide follow the ICH Q3C guidelines for acceptable limits.[1][3]
-
How do I identify and quantify residual solvents?
-
Identification: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an excellent tool for the initial identification of residual solvents. The characteristic chemical shifts and splitting patterns of common solvents are well-documented.[12]
-
Quantification: While NMR can be used quantitatively, the industry standard for regulatory purposes is Gas Chromatography (GC), typically with a headspace autosampler.[13][14] This method provides the high sensitivity and accuracy required to confirm compliance with ICH limits.
-
-
What are the ICH Q3C limits for common solvents? Solvents are categorized into three classes based on their toxicity. This compound synthesis may involve solvents from Class 2 and 3.
Solvent Class Concentration Limit (ppm) Permitted Daily Exposure (PDE) (mg/day) Dichloromethane 2 600 6.0 Toluene 2 890 8.9 Methanol 2 3000 30.0 Ethanol 3 5000 50.0
| Isopropanol (IPA) | 3 | 5000 | 50.0 | | Ethyl Acetate | 3 | 5000 | 50.0 | | Diethyl Ether | 3 | 5000 | 50.0 | | Heptane | 3 | 5000 | 50.0 |
Method Selection & Workflow
Choosing the right solvent removal strategy depends on several factors, including the specific solvent, its concentration, the thermal stability of your API, and the required final purity. The following decision tree provides a logical workflow for addressing residual solvents in this compound.
Caption: Decision tree for selecting a solvent removal method.
Detailed Experimental Protocols
These protocols provide validated, step-by-step instructions for the most common and effective solvent removal techniques.
Protocol 4.1: High-Vacuum Oven Drying
-
Preparation: Place the solid this compound in a shallow glass dish or tray to maximize the surface area.
-
Loading: Place the tray in a vacuum oven.
-
Vacuum Application: Seal the oven and slowly apply vacuum, aiming for a pressure below 1 mbar. A gradual application helps prevent the fine powder from being aspirated into the vacuum line.
-
Heating: Once the ultimate vacuum is reached, slowly heat the oven to the target temperature (e.g., 45 °C).
-
Drying: Maintain these conditions for 24-48 hours.
-
Cooling & Release: Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Releasing vacuum while the product is hot can cause it to absorb atmospheric moisture.
-
Analysis: Submit a sample for analysis (GC or ¹H NMR) to confirm the residual solvent level.
Protocol 4.2: Recrystallization for Solvent Removal
This protocol uses an isopropanol (IPA)/diethyl ether solvent/anti-solvent system, which is effective for many amine hydrochloride salts.[7]
Caption: Experimental workflow for recrystallization.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot isopropanol (approx. 60-70 °C) required to achieve full dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly towards room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Precipitation: Once at room temperature, place the flask in an ice bath. While stirring, slowly add diethyl ether (an anti-solvent) dropwise until the solution becomes persistently cloudy, indicating the onset of precipitation.
-
Maturation: Continue stirring the slurry in the ice bath for at least 1 hour to ensure complete crystallization.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to rinse away the IPA-rich mother liquor. Repeat twice.
-
Drying: Transfer the purified, crystalline solid to a vacuum oven and dry according to Protocol 4.1 .
Protocol 4.3: Lyophilization (Freeze-Drying)
This protocol is ideal for removing water or a water/tert-butanol mixture.
-
Dissolution: Dissolve the compound in a suitable solvent system (e.g., deionized water or a 9:1 water:tert-butanol mixture) in a flask suitable for lyophilization. The final concentration should be relatively low (e.g., 10-50 mg/mL) to ensure a stable frozen matrix.
-
Freezing: Freeze the solution completely. This is typically done by placing the flask on a shelf in the lyophilizer pre-cooled to -40 °C or by rotating the flask in a dry ice/acetone bath to create a thin, frozen shell, which maximizes surface area.
-
Primary Drying (Sublimation): Connect the flask to the lyophilizer. The system will apply a high vacuum (<0.1 mbar), and the condenser should be at a very low temperature (<-50 °C). The shelf temperature is typically held low (e.g., -10 °C) during this phase to remove the bulk solvent via sublimation.[15] This phase is complete when all visible ice has disappeared.
-
Secondary Drying (Desorption): After primary drying, the shelf temperature can be gradually increased (e.g., to 25 °C) to provide energy to desorb any bound solvent molecules from the product.[15]
-
Completion: Once the process is complete, the product should be a light, fluffy, dry powder. Vent the system with an inert gas like nitrogen and quickly seal the product.
References
-
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
-
Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
-
CRB. (2023). Spray drying solutions: Considerations for API and OSD processing operations. [Link]
-
Holland Scientific. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]
-
Curia. (2025). Bulk Lyophilization Transforms Insoluble APIs into Druggable Candidates. [Link]
-
Al-Hilali, A., et al. (2018). Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. PMC - NIH. [Link]
-
Acmefil. Spray Drying in Pharmaceuticals. [Link]
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European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. [Link]
-
Knowledge Transfer Ireland. Continuous Drying of Active Pharmaceutical Ingredients using a Twin Screw Extruder. [Link]
-
Buchi.com. Freeze drying of Pharmaceutical Ingredients. [Link]
-
Digivac. Solvent Recovery Practices and Tips to Avoid Rotary Evaporation Mistakes. [Link]
-
Lab Manager. Rotary Evaporation Best Practices. [Link]
-
Pierens, G. K., et al. (2008). Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy. PubMed. [Link]
-
Technology Networks. (2025). Residual Solvent Analysis With Molecular Rotational Resonance Spectroscopy. [Link]
-
Yamato Scientific. Rotary Evaporator | Common evaporation & concentration methods. [Link]
-
Magritek. (2023). Quantifying residual solvents in active pharmaceutical ingredients. [Link]
-
Nawrat, C. C., et al. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
University of Rochester. Remove Sticky Reagents. [Link]
- Google Patents. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
-
Abiozen. Lyophilization. [Link]
- Google Patents.
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ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
-
ResearchGate. (2025). Practical aspects of lyophilization using non-aqueous co-solvent systems. [Link]
-
ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]
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ResearchGate. (2022). Can I use a vacuum dryer to evaporate HCl?[Link]
-
Chemistry Stack Exchange. (2023). Drying salts with HCl solution. [Link]
-
ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?[Link]
- Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
- Google Patents.
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Toth, A. J. (2019). Isopropanol Removal from Pharmaceutical Process Wastewater with Combination of Distillation and Pervaporation. [Link]
-
Scientist Live. (2017). Safe evaporation of solutions containing hydrochloric acid. [Link]
-
Wikipedia. Isopropyl alcohol. [Link]
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ResearchGate. (2015). How can I remove the IPA during the FBD drying after wet granulations?[Link]
-
TGA Consultation Hub. ICH guideline Q3C (R6) on impurities: guideline for residual solvents. [Link]
-
ResearchGate. (2025). Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. [Link]
- Google Patents.
-
USP-NF. (467) RESIDUAL SOLVENTS. [Link]
-
ResearchGate. (2025). Separating isopropanol from its diluted solutions via a process of integrating gas stripping and vapor permeation. [Link]
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Technical Support Center: Synthesis of trans-3-Methoxycyclobutanamine
Welcome to the technical support center for the synthesis of trans-3-Methoxycyclobutanamine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful synthesis of this key building block.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of trans-3-Methoxycyclobutanamine, presented in a question-and-answer format to directly tackle experimental challenges.
Issue 1: Low Yield of 3-Methoxycyclobutanone
Question: I am experiencing a low yield in the synthesis of the precursor, 3-methoxycyclobutanone, from 3-hydroxycyclobutanone. What are the likely causes and how can I optimize this step?
Answer: A low yield in the methoxy-de-hydroxylation reaction is a common issue. The primary causes often revolve around incomplete reaction, side-product formation, or degradation of the starting material or product.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider extending the reaction time or slightly increasing the temperature. Ensure precise measurement of reagents. |
| Side-Product Formation | Elimination to form cyclobutenone can be a significant side reaction, particularly under harsh basic or acidic conditions.[1] | Use a milder base, such as potassium carbonate, instead of stronger bases like sodium hydride. Maintain a controlled temperature to minimize elimination. |
| Degradation | Cyclobutanones can be susceptible to ring-opening or polymerization under certain conditions, especially with residual acid or base from the previous step.[2] | Ensure the starting 3-hydroxycyclobutanone is neutralized and purified before proceeding. Use anhydrous solvents to prevent unwanted hydrolysis. |
Issue 2: Poor Diastereoselectivity in Reductive Amination
Question: My reductive amination of 3-methoxycyclobutanone is producing a mixture of cis and trans isomers with a low diastereomeric ratio. How can I improve the stereoselectivity to favor the trans product?
Answer: Achieving high trans selectivity is crucial. The stereochemical outcome of the reductive amination is influenced by the choice of reducing agent and the reaction conditions, which dictate the facial selectivity of hydride delivery to the intermediate iminium ion.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Non-Sterically Hindered Reducing Agent | Small hydride reagents like sodium borohydride (NaBH₄) may exhibit lower facial selectivity, leading to a mixture of diastereomers.[3] | Employ a bulkier reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). The larger steric profile of this reagent will preferentially deliver the hydride from the less hindered face of the iminium ion, favoring the formation of the trans isomer.[3][4] |
| Reaction Temperature | Higher reaction temperatures can lead to lower stereoselectivity by providing enough energy to overcome the activation barrier for the formation of the less stable cis isomer. | Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance the kinetic preference for the formation of the thermodynamically more stable trans product. |
| pH of the Reaction Medium | The pH can influence the conformation of the iminium intermediate and thus the accessibility of its faces to the reducing agent.[3] | Maintain a weakly acidic pH (around 5-6) to facilitate iminium ion formation without causing side reactions. This can be achieved using a mild acid catalyst like acetic acid. |
Issue 3: Difficulty in Separating cis and trans Isomers
Question: I have a mixture of cis and trans-3-Methoxycyclobutanamine, and I'm struggling to separate them effectively. What purification techniques are recommended?
Answer: The separation of diastereomers can be challenging due to their similar physical properties. A combination of techniques is often necessary for successful purification.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Similar Polarity | The cis and trans isomers often have very close Rf values on silica gel, making separation by standard column chromatography difficult. | 1. Derivatization: Convert the amine mixture to their Boc-protected carbamates. The introduction of the bulky Boc group can often increase the difference in polarity and conformational rigidity between the diastereomers, facilitating separation by column chromatography.[5][6][7] 2. Fractional Crystallization: If the isomers or their salts have significantly different solubilities, fractional crystallization can be an effective method for separation.[8][9] |
| Inadequate Chromatographic Conditions | The choice of eluent system is critical for achieving separation. | Systematically screen different solvent systems for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase, such as alumina, if silica gel is ineffective. |
II. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for trans-3-Methoxycyclobutanamine?
A1: A widely used and reliable route involves a two-step process:
-
Synthesis of 3-Methoxycyclobutanone: This is typically achieved by the Williamson ether synthesis from 3-hydroxycyclobutanone using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
-
Reductive Amination: The resulting 3-methoxycyclobutanone undergoes reductive amination with an ammonia source (e.g., ammonium acetate) and a reducing agent.[10][11][12] To favor the trans isomer, a sterically hindered reducing agent is preferred.[13]
Q2: Why is Boc-protection often used in the synthesis and purification of this compound?
A2: The tert-butyloxycarbonyl (Boc) protecting group serves two main purposes.[14][15] Firstly, it deactivates the nucleophilicity of the amine, preventing side reactions in subsequent synthetic steps. Secondly, the bulky Boc group can significantly alter the physical properties of the cis and trans isomers, often making their separation by chromatography more feasible.[5][6][7]
Q3: Are there any safety precautions I should be aware of during this synthesis?
A3: Yes, several safety precautions are essential:
-
Methylating agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic; handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reducing agents: Sodium borohydride and its derivatives can react violently with water and acids, releasing flammable hydrogen gas. Handle with care in an inert atmosphere.
-
Solvents: Many organic solvents used are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
III. Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of trans-3-Methoxycyclobutanamine.
Step 1: Synthesis of 3-Methoxycyclobutanone
-
To a stirred solution of 3-hydroxycyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-methoxycyclobutanone.
Step 2: Reductive Amination to form trans-3-Methoxycyclobutanamine
-
Dissolve 3-methoxycyclobutanone (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of cis and trans-3-methoxycyclobutanamine.
Step 3: Boc-Protection and Isomer Separation
-
Dissolve the crude amine mixture in dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the resulting mixture of Boc-protected diastereomers by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the trans and cis isomers.
-
The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol) to yield the pure trans-3-Methoxycyclobutanamine.[14]
IV. Visualizing the Process
Synthetic Workflow
Caption: Synthetic workflow for trans-3-Methoxycyclobutanamine.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
V. References
-
Danishefsky, S., & Li, T. (2010). Preparation of Cyclobutenone. Organic Syntheses, 87, 107.
-
Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline.
-
Apollo Scientific. (n.d.). 1-(3-Methoxyphenyl)cyclobutan-1-amine, N-BOC protected.
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714.
-
Krumpolc, M., & Rocek, J. (1977). Cyclobutanone. Organic Syntheses, 57, 49.
-
Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. ResearchGate.
-
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab.
-
US Patent 3,880,925A. (1975). Separation and purification of cis and trans isomers.
-
Mulcahy, S. P. (n.d.). Reductive Amination Reaction. OpenBU.
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.).
-
Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586–8590.
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry.
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
-
Cyclobutanone. (n.d.). Organic Syntheses.
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific.
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). Molecules.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
-
Cyclobutane synthesis. (n.d.). Organic Chemistry Portal.
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
-
Cyclobutanone synthesis. (n.d.). Organic Chemistry Portal.
-
Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. (n.d.). ChemRxiv.
-
Technical Support Center: Optimization of Reaction Conditions for Reductive Amination of 3-Methylcyclohexanone. (2025). Benchchem.
-
US Patent 2,850,549A. (1958). Separation of cis and trans isomers.
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
-
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (n.d.). MDPI.
-
US Patent 3,227,764A. (1966). Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby.
-
Simple Synthesis of Trans-3,4-Bis(methoxycarbonylmethyl)cyclopentanone. (n.d.).
-
trans-3-Phenylcyclobutan-1-aMine synthesis. (n.d.). ChemicalBook.
-
A Spectroscopic Showdown: Unraveling the Isomers of 2-Methylcyclooctanone. (2025). Benchchem.
-
troubleshooting common issues in cyclohexyl methyl ketone synthesis. (2025). Benchchem.
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- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 9. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
- 10. organicreactions.org [organicreactions.org]
- 11. DSpace [open.bu.edu]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Reactions of trans-3-Methoxycyclobutanamine hydrochloride
Document ID: TSC-T3M-2026-01 Revision: 1.0 Last Updated: January 3, 2026
Introduction
Welcome to the technical support center for trans-3-Methoxycyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this valuable building block. The unique strained cyclobutane ring and the presence of both a primary amine and a methoxy group present specific challenges and opportunities in synthesis. This document provides a structured, question-and-answer guide to address common issues, particularly the formation of byproducts, and offers field-proven insights to enhance reaction outcomes.
Section 1: Frequently Asked Questions (FAQs) - Amide Coupling Reactions
Amide coupling is one of the most common transformations performed with trans-3-Methoxycyclobutanamine. While seemingly straightforward, several issues can arise, leading to low yields and difficult purifications.
Q1: My amide coupling reaction with this compound has a low yield. What are the common causes?
A1: Low yields in amide coupling reactions are a frequent challenge.[1][2] With this specific amine salt, the primary causes often involve incomplete amine neutralization, suboptimal activation of the carboxylic acid, or steric hindrance.[1]
-
Incomplete Amine Neutralization: The starting material is a hydrochloride salt. The primary amine is protonated and non-nucleophilic until a base is added to liberate the free amine. An insufficient amount of base (less than one equivalent to neutralize the HCl salt, plus the amount required by the coupling conditions) is a primary reason for low or no conversion.
-
Suboptimal Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough, or the pre-activation time might be insufficient.[1] For sterically hindered carboxylic acids, more powerful reagents like HATU or COMU are often required.[1]
-
Steric Hindrance: The cyclobutane ring, while small, is rigid. Bulky substituents on either the carboxylic acid or the coupling reagent can physically block the approach of the amine, slowing down the reaction.[1]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
Q2: I'm observing a significant byproduct with a mass corresponding to the di-acylated amine. How can I prevent this?
A2: The formation of a di-acylated byproduct, where two molecules of the carboxylic acid have coupled to the single amine nitrogen, is a known issue, particularly with highly reactive acylating agents or under certain conditions.
Mechanism of Formation: This typically occurs when the initially formed amide is deprotonated by the base present in the reaction, turning it into a nucleophile that can react with a second activated carboxylic acid molecule.
Strategies for Mitigation:
-
Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the carboxylic acid. This ensures the activated acid is consumed by the primary amine before it can react with the product amide.
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.[1] Adding the amine last ensures it is readily available to react with the activated intermediate.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA). Its bulk makes it less likely to deprotonate the less acidic N-H bond of the product amide compared to smaller bases like triethylamine (TEA).
-
Lower Temperature: Running the reaction at 0 °C instead of room temperature can slow down the rate of the undesired second acylation relative to the desired primary acylation.
Q3: My LC-MS shows an unexpected peak with a mass of [Carboxylic Acid + 18]. What is this byproduct?
A3: A mass of [Carboxylic Acid + 18] often corresponds to the symmetric anhydride of your carboxylic acid.
Mechanism of Formation: This byproduct forms when the O-acylisourea intermediate (formed from the reaction of the carboxylic acid and a carbodiimide coupling reagent like EDC or DCC) reacts with a second molecule of the carboxylic acid instead of the intended amine.
Troubleshooting Steps:
-
Use an Additive: Incorporating additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is highly effective at suppressing this side reaction.[1] These additives rapidly convert the O-acylisourea intermediate into an active ester, which is more reactive towards the amine and less prone to forming the anhydride.
-
Pre-activation and Addition Order: Activate the carboxylic acid with EDC and HOBt first. Once the active ester is formed, then add your amine. This minimizes the time the O-acylisourea intermediate exists in the presence of unreacted carboxylic acid.
Q4: The reaction seems to stall, with starting materials remaining even after extended time. What could be the issue?
A4: Reaction stalling can be attributed to several factors beyond those mentioned in Q1.
-
Formation of Guanidinium Byproduct: With aminium/uronium-based coupling reagents (like HATU/HBTU), a side-reaction can occur where the amine starting material reacts directly with the coupling reagent itself. This forms a non-nucleophilic guanidinium byproduct from the amine, effectively consuming it. The order of addition is critical to prevent this; always pre-activate the acid before adding the amine.
-
Solvent Choice: The solubility of all components is crucial. This compound is a salt and may have limited solubility in common, less polar solvents like Dichloromethane (DCM). A more polar aprotic solvent like N,N-Dimethylformamide (DMF) is often a better choice for coupling reactions as it can better solvate the species involved.[3]
-
Base Incompatibility: Ensure the base used is compatible with the entire system. Very strong bases could potentially lead to side reactions with other functional groups on your coupling partners.
Section 2: Visual Guides & Protocols
Workflow for Troubleshooting Low Amide Coupling Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Key Reaction Pathways: Desired Product vs. Byproduct Formation
This diagram illustrates the desired reaction pathway versus the formation of a common guanidinium byproduct when the order of addition is incorrect.
Caption: Correct vs. incorrect reaction pathways in HATU-mediated coupling.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for coupling this compound with a generic carboxylic acid.
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.1 equivalents) to the solution.[1]
-
Add DIPEA (2.5 equivalents). The extra base is to both neutralize the amine hydrochloride salt and facilitate the coupling.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.05 equivalents) in a minimum amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-4 hours).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Data Summary Table: Key Compound Properties
| Compound | Structure | Mol. Weight ( g/mol ) | Key Analytical Feature |
| trans-3-Methoxycyclobutanamine HCl | 137.61 | Primary amine, characteristic cyclobutane proton signals in ¹H NMR. | |
| Desired Amide Product | Varies | Appearance of amide N-H proton and carbonyl carbon in NMR. Mass increase by (R-CO - H). | |
| Symmetric Anhydride Byproduct | (MW of Acid * 2) - 18.02 | Absence of amine fragment in MS/MS. Two carbonyl signals in ¹³C NMR. | |
| Guanidinium Byproduct | MW of Amine + 224.13 | Characteristic mass shift. Highly polar, often remains in the aqueous layer during workup. | |
| Di-acylated Byproduct | MW of Amide + (MW of Acid - 18.02) | Absence of N-H proton in ¹H NMR. Mass increase corresponding to a second acylation. |
References
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]
-
Gunda, G. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Side reactions with HBTU amide coupling? Retrieved from [Link]
-
Reddit r/Chempros. (2022). amide coupling help. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Gorczyca, A. et al. (2019). N-Acylation Reactions of Amines. ResearchGate. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
Sources
Technical Support Center: Chiral Separation of trans-3-Methoxycyclobutanamine Enantiomers
Welcome to the technical support center for the enantioselective separation of trans-3-Methoxycyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, field-proven insights, and systematic troubleshooting protocols to empower you to develop robust and efficient chiral separation methods for this key pharmaceutical intermediate.
Introduction and Preliminary Considerations
trans-3-Methoxycyclobutanamine is a chiral building block whose enantiomeric purity is critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). The separation of its enantiomers—(1R,3R)-3-methoxycyclobutan-1-amine and (1S,3S)-3-methoxycyclobutan-1-amine—presents a common challenge for chemists. This guide focuses on the two most prevalent and effective techniques for this purpose: Chiral Chromatography (HPLC/SFC) for analytical and preparative scale, and Diastereomeric Salt Resolution for bulk preparative separation.
Before initiating any separation protocol, a fundamental understanding of the analyte's physicochemical properties is crucial for logical method development.
Key Analyte Properties:
-
Structure: A small, polar, primary amine with a cyclobutane ring.
-
Basicity (pKa): As a primary amine, it is basic. An estimated pKa value in the range of 9-10.5 is expected. This dictates that it will be protonated at acidic to neutral pH. This property is key for selecting mobile phase additives in chromatography and chiral acids for salt formation.
-
Solubility: Expected to be soluble in a range of organic solvents, particularly polar ones like alcohols (Methanol, Ethanol), and to have some water solubility, especially in its protonated salt form.
Chiral Chromatography: HPLC & SFC Method Development
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most powerful and versatile methods for separating enantiomers.[1][2][3] SFC is often preferred for its high speed and reduced solvent consumption.[4][5] The core of method development is a systematic screening process.[6][7][8]
Workflow for Chiral Method Development
Caption: Systematic workflow for chiral chromatography method development.
Getting Started: Recommended Screening Conditions
For a basic amine like trans-3-Methoxycyclobutanamine, polysaccharide-based CSPs are the most successful class and the recommended starting point.[9]
| Parameter | Normal Phase (NP) | Polar Organic (PO) | Reversed-Phase (RP) | Supercritical Fluid (SFC) |
| Primary Solvents | Hexane or Heptane | Acetonitrile (ACN) or Ethyl Acetate | Water + Buffer (e.g., Ammonium Bicarbonate) | Supercritical CO₂ |
| Co-solvent/Modifier | Alcohols (Ethanol, Isopropanol) | Alcohols (Methanol, Ethanol) | Methanol or ACN | Alcohols (Methanol, Ethanol) |
| Typical Starting % | 10-20% Alcohol | 100% ACN + Additive, or ACN/MeOH mixtures | 10-50% Organic | 5-40% Alcohol |
| Basic Additive | Diethylamine (DEA), Ethanolamine (ETA) | Diethylamine (DEA), Triethylamine (TEA) | Diethylamine (DEA), Ammonia | Diethylamine (DEA), Isopropylamine |
| Additive Conc. | 0.1% - 0.5% | 0.1% - 0.5% | 0.1% - 0.5% | 0.1% - 0.5% |
| Recommended CSPs | Lux® Cellulose-1, Chiralpak® IA/IB/IC | Chiralpak® IG, Lux® Amylose-2 | Chiralpak® IG-3, Chiralpak® AGP | Lux® Cellulose-1, Chiralpak® IA/IB/IC/IG |
Expert Insight: Always add a basic modifier (like DEA) to the mobile phase when analyzing amines. This dramatically improves peak shape by competing with the analyte for highly acidic sites on the silica surface, preventing peak tailing.
Troubleshooting Guide: Chiral HPLC & SFC
This section addresses common issues encountered during the chiral separation of amines.
Q1: I see no separation (a single peak) on my chosen column.
-
Answer: This indicates the chiral stationary phase and mobile phase combination does not provide enantioselective interactions for your molecule.
-
Solution 1: Change the Mobile Phase. If you started in normal phase (e.g., Hexane/Ethanol), switch to polar organic mode (e.g., Acetonitrile/Methanol). The interaction mechanisms are vastly different and can induce selectivity.[10]
-
Solution 2: Change the CSP. If multiple mobile phases fail on one column, the CSP itself is likely not suitable. Switch to a CSP with a different chiral selector. For example, if you used a cellulose-based CSP, try an amylose-based one.[9]
-
Solution 3 (SFC): Adjust Pressure/Density. In SFC, modifying the backpressure changes the density of the CO₂, which can significantly impact selectivity. Experiment with pressures between 100 and 200 bar.[4]
-
Q2: My peaks are broad and tailing severely.
-
Answer: This is the most common issue for basic analytes like amines. It is almost always caused by strong, undesirable interactions between the basic amine and acidic silanol groups on the silica support of the CSP.
-
Solution 1: Add/Increase Basic Modifier. The most effective solution is to add a competing base to your mobile phase. Diethylamine (DEA) is a standard choice. Start with 0.1% and increase up to 0.5%. The modifier neutralizes active sites, leading to symmetrical peaks.[11]
-
Solution 2: Check Sample Solvent. Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause precipitation on the column frit or head, leading to poor peak shape.[12]
-
Q3: I have some separation, but the resolution (Rs) is poor (Rs < 1.5).
-
Answer: Poor resolution means the peaks are not fully separated. You need to improve the selectivity (alpha, α) or the efficiency (N).
-
Solution 1: Lower the Temperature. Reducing the column temperature (e.g., from 40°C to 25°C or 15°C) often enhances the subtle energetic differences in how enantiomers interact with the CSP, thereby increasing selectivity and improving resolution.[10]
-
Solution 2: Decrease the Alcohol Modifier. In normal phase or SFC, reducing the percentage of the alcohol co-solvent (e.g., from 20% ethanol to 15% or 10%) typically increases retention and can significantly improve selectivity.
-
Solution 3: Switch the Alcohol Modifier. The type of alcohol can have a profound effect. If you are using isopropanol, try ethanol, or vice-versa. Ethanol often provides better peak efficiency.[10]
-
Solution 4: Reduce the Flow Rate. Lowering the flow rate can increase column efficiency (N), giving the enantiomers more time to interact with the CSP, which can improve resolution.
-
Q4: My retention times are drifting between injections.
-
Answer: Drifting retention times suggest the column is not properly equilibrated or the mobile phase composition is changing.
-
Solution 1: Increase Equilibration Time. Chiral separations, especially with additives, can require longer equilibration times than standard reversed-phase methods. Ensure at least 10-20 column volumes of new mobile phase are flushed through before starting your analysis.
-
Solution 2: Check for "Memory Effects". CSPs can "remember" previous additives.[11] If you recently used an acidic additive and switched to a basic one (or vice-versa), the column may require an extensive washing and re-equilibration period. A dedicated column for amine methods is highly recommended.[12]
-
Solution 3: Ensure Mobile Phase Stability. If using a multi-component mobile phase (e.g., Hexane/Ethanol/DEA), ensure it is well-mixed and that there is no selective evaporation of the more volatile components.
-
Diastereomeric Salt Resolution
For larger-scale separation, classical resolution via diastereomeric salt formation is a cost-effective alternative. The principle involves reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts.[13][14] These diastereomers have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[15]
Workflow for Diastereomeric Salt Resolution
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocol: A Starting Point
-
Chiral Acid Selection: Choose a readily available and inexpensive chiral acid. Good starting points for resolving amines are (+)-Tartaric acid, (-)-Mandelic acid, or (+)-Camphorsulfonic acid.[14]
-
Solvent Screening: In separate small-scale tests, dissolve the racemic amine (1 equiv.) and the chiral acid (0.5-1.0 equiv.) in various solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate) with gentle heating. The ideal solvent is one in which the salts are soluble at elevated temperatures but have low solubility at room temperature or upon cooling.
-
Salt Formation & Crystallization:
-
Dissolve the racemic trans-3-Methoxycyclobutanamine in the chosen warm solvent.
-
Add a solution of the chiral resolving agent (start with 0.5 equivalents) in the same solvent.
-
Allow the solution to cool slowly to room temperature, then potentially to 0-4°C. If no crystals form, try adding an anti-solvent (a solvent in which the salts are poorly soluble, like Heptane) dropwise until turbidity persists.
-
-
Isolation & Analysis:
-
Collect the resulting crystals by filtration and wash with a small amount of cold solvent.
-
To check the enantiomeric excess (e.e.) of the crystalline salt, dissolve a small sample, liberate the free amine with a base (e.g., aq. NaOH), extract with a solvent like Dichloromethane, and analyze the organic layer using the chiral HPLC/SFC method developed previously.
-
-
Optimization: The process is iterative. The purity of the crystallized salt can be improved by recrystallization. The enantiomer remaining in the mother liquor can often be isolated by changing the solvent or using the opposite enantiomer of the resolving agent.[16]
FAQs & Troubleshooting: Diastereomeric Salt Resolution
Q1: My salt formation resulted in an oil instead of a solid.
-
Answer: "Oiling out" is a common problem. It often occurs when the melting point of the salt is lower than the temperature of the solution, or when solubility is too high.
-
Solution 1: Use a more dilute solution.
-
Solution 2: Switch to a solvent with a lower boiling point or different polarity.
-
Solution 3: Allow the solution to cool much more slowly, and use seed crystals if available.
-
Q2: I got crystals, but the enantiomeric excess (e.e.) is very low (<20%).
-
Answer: This indicates that the chosen chiral acid and solvent system does not provide sufficient discrimination in solubility between the two diastereomeric salts.
-
Solution 1: Try a different chiral acid. The shape and functional groups of the acid are critical for forming a well-ordered crystal lattice with one diastereomer over the other.[17]
-
Solution 2: Screen different crystallization solvents. The solvent plays a key role in the crystal packing and can even determine which diastereomer crystallizes.[15][16]
-
Solution 3: Optimize the stoichiometry. Using only 0.5 equivalents of the resolving agent can sometimes provide a purer initial crop of crystals.
-
Q3: My overall recovery is very low after liberating the free amine.
-
Answer: Low recovery can be due to multiple factors.
-
Solution 1: Check pH during liberation. Ensure the pH is sufficiently basic (pH > 12) during the workup step to fully deprotonate the amine and drive it into the organic extraction solvent.
-
Solution 2: Check for Emulsions. Amines can sometimes form emulsions during extraction. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.
-
Solution 3: Re-extract the Aqueous Layer. Perform multiple extractions (e.g., 3x) with your organic solvent to ensure complete recovery of the amine.
-
References
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution . Chiral Technologies. 12
-
PubChem Compound Summary for CID 104870766, 3-methoxy-N-(3-methylbutyl)cyclobutan-1-amine . National Center for Biotechnology Information.
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Optical Resolution of Chiral Fragrant Lactones . HETEROCYCLES, Vol. 52, No. 3, 2000. 17
-
A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International.
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation . 18
-
Trouble with chiral separations . Chromatography Today.
-
Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation . ResearchGate.
-
Chiral HPLC Separations Guide . Phenomenex.
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . Molecules, 2023.
-
PubChem Compound Summary for CID 13808253, 3-Methoxycyclobutan-1-one . National Center for Biotechnology Information.
-
Chiral Drug Separation . 3
-
PubChem Compound Summary for CID 13508860, 3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione . National Center for Biotechnology Information.
-
Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol . ResearchGate.
-
Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol . ResearchGate.
-
Racemic Mixtures and the Resolution of Enantiomers . Chemistry LibreTexts.
-
PubChem Compound Summary for CID 11170949, 3-Methoxy-3-methylbutanal . National Center for Biotechnology Information.
-
Resolution (Separation) of Enantiomers . Chemistry LibreTexts.
-
Rapid Method Scouting of Chiral Compounds . Shimadzu.
-
Strategies for Chiral HPLC Method Development . Sigma-Aldrich.
-
High Throughput Screening For Chiral Selectivity by HPLC for Pharmaceutical Applications . Sigma-Aldrich.
-
PubChem Compound Summary for CID 65983649, (3-Methoxycyclobutyl)methanamine . National Center for Biotechnology Information.
-
Packed-Column Supercritical Fluid Chromatography–Mass Spectrometry for Drug Discovery Applications . 4
-
Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol . PubMed.
-
Lux® Chiral Columns Brochure . Phenomenex.
-
Strategies for chiral separation: from racemate to enantiomer . RSC Advances, 2023.
-
Supercritical fluid chromatography using methacrylate-based monolithic column for the separation of polar analytes . Journal of Separation Science, 2021.
-
Chemically Modified Cyclofructans for Sub/supercritical Fluid Chromatography . MavMatrix.
-
Supercritical fluid chromatography . Drug Testing and Analysis, 2024.
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) . Journal of Pharmaceutical and Biomedical Analysis, 2021.
-
Research Progress on Chiral Separation Methods and Toxic Effects of Methamphetamine Enantiomers . ResearchGate.
-
Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations . ResearchGate.
-
Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D₂ Metabolite Methyl Ester . CaltechAUTHORS.
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Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Racemization
Answering the user's request.## Technical Support Center: trans-3-Methoxycyclobutanamine
A Guide to Preserving Stereochemical Integrity in Synthetic Reactions
Welcome to the technical support resource for trans-3-Methoxycyclobutanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. Losing the stereochemical purity of this amine during a synthetic sequence can compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This center provides in-depth, field-proven insights into the mechanisms of racemization and offers practical, actionable strategies to prevent it.
This section addresses the core principles governing the stereochemical stability of trans-3-Methoxycyclobutanamine.
Q1: What is the primary mechanism of racemization for trans-3-Methoxycyclobutanamine?
A1: The primary pathway for racemization involves the deprotonation of the hydrogen atom on the chiral carbon—the one bonded to the nitrogen atom (the α-proton). This abstraction, typically facilitated by a base, generates a planar, achiral carbanion or a related imine/enamine intermediate.[1][2] Reprotonation of this planar species can occur from either face with roughly equal probability, leading to a mixture of both enantiomers and a loss of optical purity. The inherent strain of the cyclobutane ring can also influence the stability and formation of these intermediates.[3][4]
Q2: Under what conditions is racemization most likely to occur?
A2: Racemization risk is highest under conditions that promote the formation of the planar intermediate described above. Key factors include:
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for both the deprotonation and the reprotonation steps, accelerating the equilibration between enantiomers.[5][6][7] Reactions under thermodynamic control (higher temperatures, longer reaction times) are more prone to racemization than those under kinetic control (lower temperatures, shorter times).[8][9][10][11][12]
-
Presence of Strong Bases: Strong bases readily abstract the α-proton, directly initiating the racemization cascade.[13][14]
-
Certain Solvents: Polar, protic solvents (like alcohols) can facilitate racemization by stabilizing charged intermediates and participating in proton transfer.[15][16]
-
Iminium Ion Formation: Reactions involving the transient formation of an imine or iminium ion from the unprotected amine can create a pathway for racemization, as the carbon of the C=N bond is sp²-hybridized and planar.[17][18][19]
Q3: How does an amine protecting group help prevent racemization?
A3: Protecting groups are a cornerstone of preventing racemization. Carbamate-based protecting groups like tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz) are particularly effective.[20][21][22] They function in two critical ways:
-
Reduced Basicity/Nucleophilicity: The electron-withdrawing nature of the carbamate carbonyl group significantly reduces the basicity and nucleophilicity of the nitrogen atom. This prevents unwanted side reactions, including the formation of imine intermediates that can facilitate racemization.[23]
-
Increased Acidity of N-H Proton: The N-H proton of a carbamate is more acidic than that of a free amine. This means that under basic conditions, the N-H proton is abstracted in preference to the C-H proton at the chiral center, preserving the stereochemistry.
Part 2: Troubleshooting Guide - Solving Real-World Problems
This section is formatted to address specific experimental issues. Find the question that best matches your observation to get targeted advice.
Q1: "I'm performing an amide coupling reaction with my N-protected trans-3-Methoxycyclobutanamine and observing significant epimerization in my product. What's wrong?"
A1: This is a common issue in peptide and amide synthesis. The problem likely lies with your activation method and coupling additives .
-
Underlying Cause: Certain powerful coupling reagents, especially carbodiimides like DCC or EDC used without additives, can lead to the formation of a highly reactive oxazolone or a related intermediate from the activated carboxylic acid. This intermediate is prone to racemization at the adjacent chiral center. While the chiral center here is on the amine, the general principle of harsh activation conditions promoting side reactions holds. For amine coupling, the key is preventing side reactions that might require harsher conditions or longer reaction times, indirectly increasing racemization risk. Additives like 1-Hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are crucial as they form active esters that are more stable and less prone to side reactions, suppressing racemization.[13][24][25]
-
Troubleshooting Steps:
-
Incorporate Additives: Always use a racemization-suppressing additive. HOBt, HOAt, or Oxyma are industry standards. Add 1.0-1.2 equivalents of the additive along with your coupling reagent.
-
Check Your Base: If you are using a base to neutralize an amine salt, avoid sterically unhindered and strong bases like triethylamine (TEA). Switch to a bulkier, less nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[13][14]
-
Lower the Temperature: Perform the coupling at 0 °C or even lower temperatures. Add the coupling reagent slowly at 0 °C and then allow the reaction to warm slowly to room temperature.
-
Change Coupling Reagent: Consider using phosphonium- or uranium-based reagents like HATU, HBTU, or COMU, which often give cleaner reactions with lower epimerization levels, especially when used with a suitable base.
-
Q2: "I need to perform a reaction under basic conditions (e.g., an alkylation) on a substrate containing the trans-3-Methoxycyclobutanamine moiety. How can I avoid racemization?"
A2: The key here is meticulous selection of the base and reaction temperature to favor kinetic control over thermodynamic control.
-
Underlying Cause: The base can directly deprotonate the chiral center, leading to racemization. The goal is to use conditions where the desired reaction (e.g., N-alkylation) is significantly faster than the undesired deprotonation.
-
Troubleshooting Steps:
-
Protect the Amine: First and foremost, ensure the amine is protected (e.g., with a Boc group). Attempting alkylation on a free amine is highly problematic.
-
Choose the Right Base: Select the weakest base that can effectively perform the desired transformation. If a stronger base is required, use a sterically hindered one. For example, if deprotonating a different part of the molecule is necessary, consider using lithium diisopropylamide (LDA) at very low temperatures, as its bulk can disfavor interaction with the sterically shielded α-proton.
-
Strict Temperature Control: Run the reaction at the lowest possible temperature that allows the desired transformation to proceed at a reasonable rate. Start at -78 °C and only warm if necessary. This minimizes the energy available for the system to reach thermodynamic equilibrium, which would include the racemized product.[9][11]
-
Solvent Matters: Use an aprotic solvent (e.g., THF, Dioxane). Protic solvents can facilitate the proton shuffling that leads to racemization.[15]
-
Q3: "My deprotection step is causing partial racemization. What are my options?"
A3: Racemization during deprotection occurs if the conditions are too harsh or are not specific enough.
-
Underlying Cause (Boc Deprotection): Strong acids at elevated temperatures can slowly promote racemization.
-
Troubleshooting Steps (Boc Group):
-
Use Milder Acids: Instead of neat Trifluoroacetic Acid (TFA), try using HCl in a non-protic solvent like dioxane or diethyl ether.
-
Lower the Temperature: Perform the deprotection at 0 °C.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed. Do not let it stir for an extended period after completion.
-
-
Underlying Cause (Cbz Deprotection): Issues during catalytic hydrogenation (H₂/Pd-C) are rare but can occur if the catalyst is acidic or if side reactions take place.
-
Troubleshooting Steps (Cbz Group):
-
Ensure Neutral Catalyst: Use a high-quality, neutral palladium on carbon catalyst.
-
Control pH: If the reaction medium becomes acidic, consider adding a non-nucleophilic scavenger or a buffer.
-
Alternative Deprotection: If hydrogenation is problematic, consider alternative Cbz-removal methods like using HBr in acetic acid, but perform this at low temperatures and with careful monitoring.[20]
-
Part 3: Protocols, Data & Visualizations
Experimental Protocol: Low-Racemization Amide Coupling
This protocol details the coupling of Boc-trans-3-Methoxycyclobutanamine with a generic carboxylic acid (R-COOH) using HATU, a method known for minimizing racemization.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂, to make a 0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add Boc-trans-3-Methoxycyclobutanamine (1.1 eq), HATU (1.1 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., EtOAc). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography. Analyze the final product's enantiomeric or diastereomeric purity using chiral HPLC or SFC.
Data Summaries
Table 1: Influence of Reaction Parameters on Racemization Risk
| Parameter | High Racemization Risk | Low Racemization Risk | Rationale |
| Temperature | > 40 °C | -78 °C to 0 °C | Lower temperature favors the kinetically controlled, non-racemized product and slows the rate of equilibration.[11][12] |
| Base | Triethylamine (TEA) | DIPEA, 2,4,6-Collidine | Sterically hindered bases are less likely to abstract the α-proton at the chiral center.[13] |
| Solvent | Methanol, Ethanol | THF, Dioxane, CH₂Cl₂ | Aprotic solvents do not facilitate proton transfer, which is a key step in the racemization mechanism.[15] |
| Amine Form | Free Amine (NH₂) | Boc- or Cbz-Protected | Protecting groups prevent imine formation and make the N-H proton the most acidic site, sparing the C-H bond.[20][22] |
Visualized Workflows and Mechanisms
Caption: Desired stereoretentive vs. undesired racemization pathways.
Caption: Troubleshooting decision tree for racemization issues.
References
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. NIH. [Link]
-
Albericio, F., et al. Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Amino Acid-Protecting Groups. SciSpace. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
The role of racemisation kinetics in the deracemisation process via temperature cycles. ResearchGate. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Deracemization of NMPA via Temperature Cycles. Crystal Growth & Design. [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design - ACS Publications. [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]
-
Role of Additives during Deracemization Using Temperature Cycling. PMC - NIH. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Kinetic vs. Thermodynamic Control. Furman Chemistry 120 - PBworks. [Link]
-
Enzymic resolution of racemic amines: crucial role of the solvent. ACS Publications. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. ResearchGate. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. ResearchGate. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
14.3 Kinetic versus Thermodynamic Control of Reactions. OpenStax. [Link]
-
Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. PubMed Central. [Link]
-
Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. [Link]
-
Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. NIH. [Link]
-
21.4. Imine formation. Organic Chemistry II - Lumen Learning. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]
-
19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]
Sources
- 1. youtube.com [youtube.com]
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- 19. chem.libretexts.org [chem.libretexts.org]
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- 24. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 25. peptide.com [peptide.com]
Technical Support Center: Scale-Up Synthesis of trans-3-Methoxycyclobutanamine Hydrochloride
Welcome to the technical support center for the synthesis of trans-3-Methoxycyclobutanamine hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this valuable cyclobutane-containing building block. The inherent ring strain of the cyclobutane moiety presents unique challenges, particularly concerning stereoselectivity and process control.[1] This document provides practical, field-proven insights to navigate these complexities in a question-and-answer format, supported by detailed protocols and troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up this compound?
The most prevalent and scalable approach involves a two-step sequence starting from 3-methoxycyclobutanone:
-
Reductive Amination: The ketone is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to yield a mixture of cis- and trans-3-methoxycyclobutanamine.
-
Diastereomeric Resolution/Separation & Salt Formation: The desired trans isomer is isolated from the mixture, and the hydrochloride salt is formed to yield the final product.
This route is favored for its operational simplicity and the availability of the starting materials.[2][3]
Overall Synthetic Workflow
Caption: General synthetic route for trans-3-Methoxycyclobutanamine HCl.
Q2: Why is the trans isomer often the desired product, and what are the main challenges in achieving high diastereoselectivity?
The trans configuration is frequently preferred in drug discovery because its 1,3-disubstituted pattern on the cyclobutane ring provides a rigid scaffold that can effectively mimic and replace more flexible linkers, like an ethyl group, potentially improving binding affinity by reducing the entropic penalty upon binding to a biological target.[1]
The primary challenge is controlling the stereochemical outcome of the reduction of the imine intermediate. The puckered conformation of the cyclobutane ring means that the hydride reducing agent can attack from two faces, leading to both cis and trans products.[4] Achieving high trans selectivity often requires careful optimization of the reducing agent, solvent, and temperature to exploit subtle steric and electronic differences.
Troubleshooting Guide: Reductive Amination & Isomer Separation
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Q3: My reductive amination results in a low trans:cis ratio (e.g., 1:1). How can I improve the selectivity for the trans isomer?
This is a common and critical challenge. The stereoselectivity is often dictated by the steric bulk of the reducing agent and the reaction conditions.
Possible Causes & Solutions:
-
Choice of Reducing Agent: Small, highly reactive reducing agents like sodium borohydride (NaBH₄) often show poor selectivity.
-
Solution: Employ a bulkier reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[3] The larger steric profile of this reagent can lead to a more selective approach to the imine, favoring the formation of the thermodynamically more stable trans product where the substituents are further apart.
-
-
Reaction Temperature: Lower temperatures can enhance selectivity by favoring the kinetic product, but in this case, thermodynamic control may be more beneficial.
-
Solution: Experiment with running the reduction at slightly elevated temperatures (e.g., 40-50 °C) for a longer duration. This can allow for equilibration towards the more stable trans isomer. However, monitor for impurity formation.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reduction.
-
Solution: Screen different solvents. Less polar solvents may enhance the steric effects of the reducing agent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices for NaBH(OAc)₃ reductions.[2]
-
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride | Bulkier reagent enhances steric hindrance.[3] |
| Temperature | 0 °C to RT | Room Temperature to 40 °C | Favors thermodynamic product formation. |
| Solvent | Methanol | Dichloromethane (DCM) | Less polar solvent can increase steric influence. |
| Typical trans:cis Ratio | ~ 1:1 to 2:1 | > 4:1 | Optimized conditions lead to higher diastereoselectivity. |
Q4: I am observing a significant amount of 3-methoxycyclobutanol as a byproduct. What is causing this, and how can I prevent it?
The formation of 3-methoxycyclobutanol indicates that the starting ketone is being directly reduced before the imine can form or be reduced.
Possible Causes & Solutions:
-
Premature Addition of Reducing Agent: If the reducing agent is added before imine formation is complete, it will reduce the more reactive ketone.
-
Solution: Ensure a sufficient pre-stir time (typically 30-60 minutes) after adding the ammonia source (e.g., ammonium acetate) and the ketone before introducing the reducing agent.[3] This allows the ketone-amine equilibrium to favor imine formation.
-
-
Reactivity of the Reducing Agent: Highly reactive hydrides like NaBH₄ are more prone to reducing ketones in the presence of imines.
Troubleshooting Workflow: Byproduct Formation
Caption: Decision tree for troubleshooting alcohol byproduct formation.
Q5: The final hydrochloride salt is proving difficult to crystallize or is crashing out as an oil. What steps can I take to achieve a crystalline solid?
Oiling out during salt formation is a common issue on scale-up, often due to impurities or incorrect solvent choice.
Possible Causes & Solutions:
-
Residual cis Isomer: The presence of the cis isomer can act as an impurity, disrupting the crystal lattice of the trans hydrochloride salt.
-
Solution: Ensure the free base is of high purity before salt formation. If necessary, perform a purification step on the free base amine mixture (e.g., column chromatography on a small scale, or fractional distillation if boiling points differ sufficiently). A patent for a related compound suggests that separation can be achieved by crystallization of the hydrochloride salt from a specific solvent system like isobutanol/acetone.[5]
-
-
Solvent System: The choice of solvent for salt formation is critical. The ideal solvent should dissolve the free base but have low solubility for the resulting salt.
-
Solution: Conduct a solvent screen. A common and effective method is to dissolve the free base in a solvent like isopropanol (IPA) or ethyl acetate (EtOAc) and then add a solution of HCl in the same solvent or an ethereal solution of HCl dropwise. An anti-solvent like heptane or MTBE can be added to induce precipitation.
-
-
Rate of Addition and Temperature: Adding the acid too quickly or at too high a temperature can lead to supersaturation and oiling.
-
Solution: Add the HCl solution slowly at a controlled temperature (e.g., 0-10 °C) with vigorous stirring to allow for controlled crystal nucleation and growth.
-
Recommended Experimental Protocols
Disclaimer: These protocols are for informational purposes and should be adapted and optimized for specific laboratory or plant conditions. Always perform a thorough safety assessment before conducting any chemical reaction.
Protocol 1: Scale-Up Reductive Amination
This protocol describes a representative procedure for the reductive amination of 3-methoxycyclobutanone on a 100g scale.
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles | Eq. |
| 3-Methoxycyclobutanone | 100.12 | 100.0 g | 0.999 | 1.0 |
| Ammonium Acetate | 77.08 | 115.5 g | 1.50 | 1.5 |
| Dichloromethane (DCM) | - | 1.0 L | - | - |
| Sodium Triacetoxyborohydride | 211.94 | 317.7 g | 1.50 | 1.5 |
| Saturated NaHCO₃ (aq) | - | 1.0 L | - | - |
| Brine | - | 500 mL | - | - |
Procedure:
-
To a 3L reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 3-methoxycyclobutanone (100.0 g, 1.0 eq) and ammonium acetate (115.5 g, 1.5 eq).
-
Add dichloromethane (1.0 L) and stir the resulting slurry at room temperature (20-25 °C) for 1 hour to facilitate imine formation.
-
Cool the mixture to 10-15 °C. In portions, slowly add sodium triacetoxyborohydride (317.7 g, 1.5 eq) over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction for completion by GC/LC-MS.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (1.0 L). Ensure adequate venting as gas evolution will occur.
-
Stir the biphasic mixture vigorously for 30 minutes. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 250 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine mixture as an oil.
Protocol 2: Hydrochloride Salt Formation and Crystallization
This protocol outlines a method for the selective crystallization of the trans isomer as the hydrochloride salt.
Procedure:
-
Dissolve the crude amine mixture from Protocol 1 in isopropanol (IPA, 500 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly, add a 4M solution of HCl in 1,4-dioxane or isopropanol dropwise with vigorous stirring. Monitor the pH of the solution to ensure it becomes acidic (pH 1-2).
-
A white precipitate should form. Continue stirring at 0-5 °C for 2-4 hours to allow for complete crystallization.
-
Collect the solid by filtration, and wash the filter cake with cold IPA (2 x 100 mL).
-
Dry the solid under vacuum at 40-50 °C to a constant weight to yield this compound. The purity and isomer ratio should be checked by HPLC and NMR. The mother liquor will be enriched in the cis isomer.
References
-
Organic Syntheses Procedure. Preparation of Cyclobutenone. [Link][6]
-
Organic Syntheses Procedure. Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Cyclohexenone: (R)-3-Phenylcyclohexanone. [Link]
-
Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Request PDF on ResearchGate. [Link][7]
-
Request PDF. An Efficient Route to 3-Substituted Cyclobutanone Derivatives. [Link][9]
-
Chemistry Online. (2023). Synthesis of 3‐methylcyclohex‐2‐enone. [Link]
-
de Witte, W., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link][1]
-
Request PDF. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. [Link][11]
-
Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. [Link][12]
-
Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]
-
Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. [Link]
-
Semantic Scholar. Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][13]
-
Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol. [14]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][2]
-
MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link][15]
-
Organic Syntheses. Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). [Link]
-
Google Patents. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid. [16]
- Google Patents.
-
ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link][17]
-
PubMed. Trans-cyclooctene-a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. [Link]
-
Google Patents. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine. [5]
-
Asian Publication Corporation. Nitrosamine Impurities. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
ResearchGate. (PDF) Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). [Link]
-
Office of Justice Programs. Synthesis, Structure, In Vitro Pharmacology, and In Vivo Activity of Trans-3,4-dichloro-N- 1-(dimethylamino)-4-phenylcyclohexyl Methyl-benz Amide (AP01; 4-phenyl-AH-7921), a Novel Mixed Mu-/Kappa-opioid. [Link]
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Validation & Comparative
A Comparative Guide to trans-3-Methoxycyclobutanamine Hydrochloride and Its Analogs in Drug Discovery
Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is relentless. Among these, small, strained carbocycles have emerged as powerful tools for medicinal chemists. The cyclobutane ring, once considered a synthetic curiosity, is now increasingly appreciated for its unique structural and conformational properties.[1][2] Its inherent ring strain of 26.3 kcal/mol and puckered conformation offer a distinct three-dimensional geometry that can improve metabolic stability, introduce conformational rigidity, and enhance binding affinity by optimally positioning key pharmacophoric elements.[1][2] Unlike planar aromatic rings, the sp³-rich nature of the cyclobutane core can lead to improved solubility and a more favorable pharmacokinetic profile.[3] This guide provides an in-depth comparison of trans-3-Methoxycyclobutanamine hydrochloride, a promising building block, with other key cyclobutane amines, offering insights into how subtle structural modifications can significantly impact their potential as drug candidates.
Featured Compound: this compound
This compound represents a simple yet intriguing cyclobutane derivative. The presence of a basic amine and a methoxy group on the rigid cyclobutane core makes it a valuable scaffold for elaboration in various drug discovery programs, particularly in the realm of central nervous system (CNS) agents and G-protein coupled receptor (GPCR) modulators where substituted amines are prevalent pharmacophores. The trans stereochemistry of the substituents dictates a specific spatial arrangement, which can be crucial for precise interactions with biological targets.
Proposed Synthesis of this compound
While specific experimental data for this compound is not extensively available in peer-reviewed literature, a robust synthetic route can be proposed based on the synthesis of its key precursor, trans-3-aminocyclobutanol. The final step involves a standard O-methylation of the hydroxyl group.
A plausible synthetic pathway is outlined below:
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of trans-3-Aminocyclobutanol from a cis-precursor (Based on CN112608243A) [4]
-
Mitsunobu Reaction: A solution of cis-3-(dibenzylamino)cyclobutanol, a suitable carboxylic acid (e.g., p-nitrobenzoic acid), and triphenylphosphine in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to 0 °C. A dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) is added dropwise. The reaction proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon, yielding the trans-ester.
-
Hydrolysis: The resulting trans-ester is hydrolyzed under basic conditions (e.g., sodium hydroxide in a THF/water mixture) to afford trans-3-(dibenzylamino)cyclobutanol.
-
Debenzylation: The dibenzyl protecting group is removed via catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere) to yield trans-3-aminocyclobutanol.
Step 2: O-Methylation of trans-3-Aminocyclobutanol
-
Amine Protection: The amino group of trans-3-aminocyclobutanol is first protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate, by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
O-Methylation: The protected trans-3-(Boc-amino)cyclobutanol is then subjected to O-methylation. A common method involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) in an aprotic solvent like THF, followed by the addition of a methylating agent such as methyl iodide or dimethyl sulfate.[5]
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent). Treatment with ethereal HCl would then precipitate the final product, this compound.
Comparative Analysis of Cyclobutane Amines
To understand the impact of the methoxy group and the trans stereochemistry, we will compare our lead compound with its immediate precursor, trans-3-aminocyclobutanol, and its diastereomer, cis-3-aminocyclobutanol.
| Compound | Structure | Key Physicochemical Properties (Predicted/Literature) | Rationale for Comparison |
| trans-3-Methoxycyclobutanamine HCl | ![]() | pKa (amine): ~9.5-10.5cLogP: ~0.5-1.0TPSA: 35.5 Ų | The target compound. The methoxy group is expected to increase lipophilicity compared to the hydroxyl analog. |
| trans-3-Aminocyclobutanol HCl [6] | ![]() | pKa (amine): ~9.5-10.5cLogP: ~-0.8[2]TPSA: 46.3 Ų[2] | The direct precursor. Comparing with this compound isolates the effect of converting the hydroxyl group to a methoxy ether. |
| cis-3-Aminocyclobutanol HCl | ![]() | pKa (amine): ~9.5-10.5cLogP: ~-0.8TPSA: 46.3 Ų | The diastereomer of the precursor. This comparison highlights the importance of the spatial arrangement of the functional groups. |
Physicochemical Properties and Their Implications
The primary structural difference between trans-3-aminocyclobutanol and trans-3-methoxycyclobutanamine is the replacement of a hydroxyl group with a methoxy group. This seemingly minor change has significant implications for drug development:
-
Lipophilicity (LogP): The O-methylation removes a hydrogen bond donor and increases the carbon content, which is expected to increase the octanol/water partition coefficient (LogP). A higher LogP can lead to increased membrane permeability and potentially better blood-brain barrier penetration, a desirable trait for CNS-targeted drugs. However, excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.
-
Polar Surface Area (PSA): The conversion of a hydroxyl group (contributing ~20 Ų to PSA) to an ether (~9 Ų) reduces the molecule's overall polar surface area. A lower PSA is generally associated with improved cell permeability.
-
Hydrogen Bonding: The hydroxyl group in trans-3-aminocyclobutanol can act as both a hydrogen bond donor and acceptor. The methoxy group in our target compound can only act as a hydrogen bond acceptor. This change in hydrogen bonding capacity will significantly alter how the molecule interacts with its biological target and with metabolizing enzymes.
-
Metabolic Stability: The hydroxyl group is a common site for phase II metabolism (glucuronidation or sulfation). Masking this group as a metabolically more stable methyl ether can significantly increase the compound's half-life.[7]
-
pKa: The basicity of the amino group is unlikely to be significantly affected by the change from a hydroxyl to a methoxy group at the 3-position, as the electronic effects are transmitted through the saturated cyclobutane ring.
The comparison between the trans and cis isomers of 3-aminocyclobutanol highlights the importance of stereochemistry. The different spatial orientations of the amino and hydroxyl groups will lead to different intramolecular interactions and, more importantly, different binding modes with a protein target. The trans isomer presents the functional groups on opposite faces of the cyclobutane ring, which may be ideal for spanning a binding pocket, while the cis isomer presents them on the same face, which could be advantageous for chelating a metal ion or interacting with adjacent residues on a protein surface.
Experimental Protocol: Determination of pKa and LogP
Objective: To experimentally determine the acid dissociation constant (pKa) of the amine and the octanol/water partition coefficient (LogP) for a given cyclobutane amine.
Materials:
-
Cyclobutane amine hydrochloride salt
-
Potassium chloride
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
pH meter, calibrated
-
UV-Vis spectrophotometer or HPLC system
pKa Determination (Potentiometric Titration):
-
Prepare a 0.01 M solution of the cyclobutane amine hydrochloride in 0.1 M KCl.
-
Titrate this solution with standardized 0.1 M NaOH, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method):
-
Prepare a stock solution of the cyclobutane amine in water.
-
Add a known volume of the stock solution to a flask containing equal volumes of water-saturated 1-octanol and octanol-saturated water.
-
Shake the flask vigorously for 1 hour to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully sample both the aqueous and octanol phases.
-
Determine the concentration of the amine in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Structure-Activity Relationships (SAR) and Biological Implications
The utility of trans-3-methoxycyclobutanamine and its analogs lies in their ability to serve as scaffolds for more complex molecules. The amino group provides a convenient handle for the attachment of various side chains, while the substituent at the 3-position can be varied to fine-tune the physicochemical and pharmacological properties.
A key aspect of drug design is understanding the structure-activity relationship (SAR), which describes how the chemical structure of a molecule relates to its biological activity. For our cyclobutane amines, several key SAR points can be explored:
-
Nature of the 3-Substituent: Replacing the methoxy group with other functionalities (e.g., fluoro, hydroxyl, cyano, or small alkyl groups) would systematically probe the steric and electronic requirements of the binding pocket. A fluorine atom, for instance, could act as a bioisostere for the hydroxyl group but would be a weaker hydrogen bond acceptor and could block metabolic oxidation.
-
Stereochemistry: As discussed, the relative orientation of the substituents is critical. The synthesis of both cis and trans isomers is essential in early drug discovery to determine the optimal geometry for target engagement.
-
N-Substitution: The primary amine can be further substituted to explore interactions with the target protein. For example, alkylation or arylation of the amine can be used to probe for additional hydrophobic pockets in the binding site.
Caption: Structure-Activity Relationship (SAR) exploration of 3-substituted cyclobutanamines.
Conclusion
This compound is a valuable building block for medicinal chemistry, offering a unique combination of a rigid, three-dimensional scaffold with strategically placed functional groups. While direct experimental data for this specific compound is sparse, a comparative analysis with its close analog, trans-3-aminocyclobutanol, and other virtual analogs provides a clear rationale for its utility in drug discovery. The conversion of the hydroxyl group to a methoxy ether is a classic medicinal chemistry strategy to enhance metabolic stability and lipophilicity. The cyclobutane core itself provides a conformationally restricted framework that is increasingly being leveraged to create potent and selective drug candidates with improved pharmacokinetic profiles. The principles and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to rationally design and evaluate novel cyclobutane-based therapeutics.
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Guide to Stereoisomeric Activity: A Comparative Analysis of trans- and cis-3-Methoxycyclobutanamine Hydrochloride
An In-Depth Guide for Medicinal Chemists
Executive Summary
In drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Geometric isomers, such as the cis and trans forms of substituted cycloalkanes, can exhibit profoundly different pharmacological profiles. This guide explores the comparison between trans-3-Methoxycyclobutanamine hydrochloride and its cis isomer.
While direct, head-to-head comparative studies on the specific biological activity of these simple building blocks are not prevalent in public-domain literature, their utility as scaffolds in complex, pharmacologically active agents is well-documented. This guide will, therefore, delve into the foundational principles of stereoisomerism and its impact on drug-receptor interactions, using analogous structures to provide a predictive framework for researchers. We will dissect the structural nuances between the cis and trans isomers, propose a robust experimental workflow to quantify their activity on a relevant biological target, and provide expert insights into why one isomer is often superior in a therapeutic context.
The Central Role of Stereochemistry in Pharmacodynamics
Isomerism is a cornerstone of medicinal chemistry. Molecules sharing the same chemical formula but differing in spatial arrangement can have distinct physical, chemical, and, most importantly, biological properties.[1] Geometric isomerism in cyclic systems, like the cyclobutane ring, imposes rigid constraints on the orientation of substituents, leading to unique molecular shapes.[2]
-
cis-Isomers : Substituents are located on the same face of the ring, leading to a "U-shaped" or syn-facial arrangement. This can influence properties like polarity and the ability to chelate metals or form intramolecular hydrogen bonds.[1]
-
trans-Isomers : Substituents are on opposite faces of the ring, resulting in a more linear, extended conformation. This often leads to a less polar and more symmetric molecule.[1]
These differences are not merely academic. The efficacy of a drug is dictated by its ability to bind to a specific biological target, such as an enzyme's active site or a receptor's binding pocket. These targets are chiral and three-dimensional, meaning they can readily distinguish between stereoisomers.[3] A classic example is the analgesic drug Tramadol, where the cis isomer is the active pharmaceutical ingredient, and processes are specifically designed to eliminate the undesired trans diastereomer.[4]
Structural Analysis: trans- vs. cis-3-Methoxycyclobutanamine
The key to understanding the potential activity differences between trans- and cis-3-Methoxycyclobutanamine lies in their conformational disparity. The amine (NH2) and methoxy (OCH3) groups are the key pharmacophoric features. Their spatial relationship defines the molecule's interaction profile.
| Property | cis-3-Methoxycyclobutanamine HCl | trans-3-Methoxycyclobutanamine HCl |
| IUPAC Name | cis-3-Methoxycyclobutanamine hydrochloride | This compound |
| CAS Number | 1408074-54-3 | 1408074-49-6[5] |
| Molecular Formula | C₅H₁₂ClNO | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol [6] | 137.61 g/mol [5] |
| Predicted Conformation | Amine and methoxy groups on the same face of the cyclobutane ring. | Amine and methoxy groups on opposite faces of the cyclobutane ring. |
| Predicted Shape | Compact, "V" or "U" shape. | Elongated, more linear shape. |
The diagram below illustrates this fundamental structural difference.
Figure 1: Conformational difference between cis and trans isomers.
A researcher must consider: Which spatial arrangement better complements the topography of the target binding site? For a compact, deep pocket, the cis isomer might achieve more favorable contacts. For a shallower, channel-like pocket, the trans isomer might be a better fit.
Case Study: The Imperative of Stereochemistry in Monoamine Transporter Ligands
Many centrally acting drugs, including antidepressants and psychostimulants, target monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[7] Patented molecules containing cyclobutane rings often fall into this category.[8]
Let's hypothesize a binding pocket for a monoamine transporter. This pocket must recognize the protonated amine for an ionic interaction and likely has a nearby region that can accommodate the methoxy group, perhaps through a hydrogen bond or hydrophobic interactions.
Figure 2: Differential binding of cis vs. trans isomers.
In this conceptual model (Figure 2), the cis isomer can simultaneously engage both the anionic site and the hydrogen bond acceptor, leading to high-affinity binding. The trans isomer, due to its extended geometry, can bind the anionic site but cannot position its methoxy group correctly for the secondary interaction, resulting in significantly weaker affinity and lower biological activity.
Proposed Experimental Workflow for Comparative Activity Profiling
To empirically determine the activity of the cis and trans isomers, a structured, multi-step approach is required. Assuming a hypothetical target of the Serotonin Transporter (SERT) based on related chemical structures, the following protocol provides a self-validating system.
Figure 3: Experimental workflow for isomer comparison.
Protocol 1: Radioligand Binding Assay for SERT Affinity (Ki)
-
Preparation : Use cell membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Reaction Mixture : In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein).
-
[³H]citalopram (a high-affinity SERT radioligand) at a concentration near its Kd (e.g., 1 nM).
-
Increasing concentrations of the test compound (cis or trans isomer) ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
-
Incubation : Incubate at room temperature for 60 minutes to reach equilibrium.
-
Termination : Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing : Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification : Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
Protocol 2: [³H]5-HT Uptake Inhibition Assay (IC₅₀)
-
Cell Plating : Plate hSERT-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Pre-incubation : Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes with varying concentrations of the test compound (cis or trans isomer).
-
Initiation : Add a mixture of [³H]5-HT (final concentration ~10-20 nM) to initiate the uptake reaction.
-
Incubation : Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake.
-
Termination : Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lysis & Quantification : Lyse the cells with a scintillation cocktail or lysis buffer and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis : Plot the percentage of uptake inhibition against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value, which represents the concentration required to inhibit 50% of serotonin uptake.
Conclusion and Outlook for Researchers
The choice between trans- and cis-3-Methoxycyclobutanamine hydrochloride as a scaffold in a drug design campaign is a critical decision that should be driven by empirical data. While direct comparative data for these specific molecules is scarce, the principles of stereopharmacology strongly predict that one isomer will possess superior activity and selectivity for a given biological target.
Key Takeaways:
-
Shape is Paramount : The cis isomer offers a compact, U-shaped presentation of its functional groups, while the trans isomer provides a more linear, extended conformation.
-
Activity is Target-Dependent : The "better" isomer is the one that achieves higher binding affinity through complementary interactions with the unique three-dimensional architecture of the target protein.
-
Empirical Validation is Essential : Researchers should not assume equal activity. The proposed experimental workflow provides a clear, robust path to determining the affinity (Ki) and functional potency (IC₅₀) of each isomer, allowing for an informed, data-driven decision in the lead optimization process.
By investing in the early characterization of these fundamental building blocks, drug development professionals can mitigate risks, optimize resources, and accelerate the journey toward novel and effective therapeutics.
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A Senior Application Scientist's Guide to the Purity Validation of trans-3-Methoxycyclobutanamine Hydrochloride
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring the safety, efficacy, and reproducibility of therapeutic candidates. This guide provides an in-depth technical comparison of analytical methodologies for the validation of trans-3-Methoxycyclobutanamine hydrochloride purity. The narrative is grounded in the principles of scientific integrity, offering field-proven insights into experimental design and data interpretation.
The Criticality of Purity in Drug Development
This compound is a substituted cyclobutane derivative, a structural motif of increasing interest in medicinal chemistry due to its unique conformational properties. As with any pharmaceutical intermediate, its purity is paramount. Impurities can arise from the synthetic route, degradation, or storage and may impact the toxicological profile, pharmacological activity, and stability of the final API. A robust analytical validation package is therefore not just a regulatory requirement but a fundamental aspect of quality control.
Understanding Potential Impurities: A Hypothetical Synthetic Route
To effectively validate the purity of this compound, one must first anticipate the potential impurities. While the specific commercial synthesis is often proprietary, a plausible synthetic approach can be postulated to identify likely process-related impurities. A common strategy for constructing such molecules involves the [2+2] cycloaddition to form the cyclobutane ring, followed by functional group manipulations.
A hypothetical synthesis could involve the reaction of a methoxy-substituted alkene with a suitable ketene to form a cyclobutanone, which is then converted to an oxime and subsequently reduced to the amine. The final step would involve the formation of the hydrochloride salt.
Based on this, potential impurities could include:
-
Starting Materials: Unreacted precursors from the cycloaddition and subsequent steps.
-
Intermediates: Incompletely reacted intermediates such as the corresponding cyclobutanone or oxime.
-
Byproducts: Products from side reactions, such as the cis-isomer of 3-methoxycyclobutanamine, or products of over-reduction.
-
Degradation Products: Compounds formed during synthesis, purification, or storage, potentially through hydrolysis of the methoxy group or oxidation of the amine.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
Inorganic Impurities: Reagents used in the synthesis and hydrochloride salt formation.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
A multi-faceted analytical approach is essential for a comprehensive purity assessment. Relying on a single technique can lead to an incomplete picture, as different methods have varying selectivities and sensitivities for different types of impurities. Here, we compare the most relevant analytical techniques for the validation of this compound purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and quantitative accuracy. For a polar compound like this compound, several HPLC modes can be considered.
-
Reversed-Phase (RP) HPLC: While standard C18 columns may offer limited retention for this polar amine, the use of columns with embedded polar groups or the application of ion-pairing reagents can enhance retention and separation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, providing excellent retention for polar analytes.
Experimental Protocol: HILIC-UV Method for Purity Determination
-
Column: A suitable HILIC column (e.g., amide or silica-based).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5).
-
Gradient: A gradient from high to low organic content to elute the polar analyte and separate it from less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a low wavelength (e.g., 205 nm) as the analyte lacks a strong chromophore. Alternatively, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used for more universal detection.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water to ensure compatibility with the mobile phase.
The choice of HILIC over RP-HPLC is a strategic one to ensure adequate retention of the highly polar target compound, which might otherwise elute in the void volume on a traditional C18 column, co-eluting with other polar impurities and making accurate quantification impossible.
Caption: HPLC-HILIC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility and polar nature of this compound, direct analysis is challenging. Derivatization is often necessary to increase volatility and improve chromatographic performance.[1]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: React the sample with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar amine group into a less polar and more volatile derivative.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Oven Temperature Program: A temperature gradient to separate the derivatized analyte from derivatized impurities.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass Spectrometry (MS) in full scan mode for impurity identification and selected ion monitoring (SIM) for quantification.
The derivatization step is crucial for successful GC-MS analysis of polar amines, as it prevents peak tailing and improves sensitivity by orders of magnitude.[2]
Caption: GC-MS workflow with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and any significant impurities.[3][4] While not as sensitive as chromatographic techniques for trace impurity detection, quantitative NMR (qNMR) can be a powerful primary method for purity assessment against a certified reference standard.
-
¹H NMR: Provides information on the number and chemical environment of protons, allowing for the identification of the main compound and impurities with distinct proton signals. The presence of the hydrochloride salt can be confirmed by the chemical shift of the protons adjacent to the nitrogen atom.[5]
-
¹³C NMR: Complements the ¹H NMR by providing information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used for unambiguous structure confirmation of the main component and for the structural elucidation of unknown impurities.
Experimental Protocol: ¹H NMR for Purity Estimation
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., D₂O or DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay to ensure full relaxation of all protons.
-
Integration: Integrate the signals of the analyte and the internal standard.
-
Calculation: Calculate the purity of the analyte based on the integral values, the number of protons contributing to each signal, and the known purity of the internal standard.
The use of an internal standard in qNMR provides a direct and accurate measure of purity without the need for a reference standard of the analyte itself, making it a powerful tool in the early stages of drug development.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample. This technique is particularly useful for confirming the empirical formula and for assessing the stoichiometry of the hydrochloride salt. A significant deviation from the theoretical values can indicate the presence of inorganic impurities or an incorrect salt form.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the discussed analytical techniques for the purity validation of this compound.
| Feature | HPLC-HILIC | GC-MS (with Derivatization) | NMR | Elemental Analysis |
| Primary Use | Quantification of organic impurities | Identification and quantification of volatile/semi-volatile impurities | Structural elucidation, quantification of major components | Confirmation of empirical formula and salt stoichiometry |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) | Low (mg level) |
| Specificity | High | Very High | High | Low |
| Quantitative Accuracy | High | High | Very High (qNMR) | Moderate |
| Throughput | High | Moderate | Low | Moderate |
| Key Advantage | Broad applicability to a wide range of impurities | Excellent for volatile impurities and structural information from MS | Absolute quantitation without a specific reference standard | Provides information on inorganic content |
| Key Limitation | Requires a chromophore for UV detection; universal detectors have lower sensitivity | Requires derivatization for polar amines | Lower sensitivity for trace impurities | Does not provide information on individual impurities |
A Self-Validating System: Method Validation According to ICH Q2(R1)
To ensure the trustworthiness of the analytical data, each method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8][9] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by separating the main peak from all known impurities and placebo components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the expected concentration.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By rigorously validating each analytical method, a self-validating system is created, where the data generated is reliable, reproducible, and defensible.
Conclusion
The purity validation of this compound requires a well-thought-out, multi-disciplinary approach. A combination of high-resolution separation techniques like HPLC and GC-MS, coupled with the structural elucidation power of NMR and the fundamental information from elemental analysis, provides a comprehensive and robust assessment of the compound's purity. The causality behind the selection of specific analytical techniques and their parameters is rooted in the physicochemical properties of the analyte and the anticipated impurities. By adhering to the principles of scientific integrity and rigorous method validation, researchers can ensure the quality of this critical intermediate, thereby contributing to the development of safe and effective medicines.
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A-Comparative-Guide-to-Bioisosteric-Replacement-with-trans-3-Methoxycyclobutanamine-hydrochloride
Abstract
In modern drug discovery, the strategic replacement of metabolically labile or toxic moieties with bioisosteres that enhance physicochemical and pharmacokinetic properties is a cornerstone of lead optimization. Anilines and other planar, aromatic amines, while synthetically accessible, are frequently flagged as "structural alerts" due to their propensity for oxidative metabolism, leading to reactive metabolite formation and potential toxicity.[1][2][3] This guide provides an in-depth comparison of trans-3-Methoxycyclobutanamine hydrochloride as a saturated, three-dimensional (3D) bioisosteric replacement for such motifs. We will explore the advantages conferred by its unique topology and physicochemical characteristics, supported by comparative data and detailed experimental protocols for its implementation and validation.
Introduction: The Imperative for 3D Scaffolds in Drug Design
The principle of bioisosterism—the exchange of a functional group within a bioactive molecule for another group with similar physical and chemical properties—is a well-established strategy to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4][5] Historically, many drug discovery programs have been dominated by flat, aromatic structures due to synthetic tractability.[1][2] However, this has led to challenges, including poor solubility, metabolic instability, and off-target effects.[6][7]
The "Escape from Flatland" movement in medicinal chemistry advocates for the incorporation of scaffolds with greater three-dimensionality (high fraction of sp³-hybridized carbons).[8] 3D fragments offer several distinct advantages:
-
Improved Physicochemical Properties: Increased saturation generally leads to better aqueous solubility.[6][9]
-
Enhanced Selectivity: The defined 3D geometry of saturated scaffolds can lead to more specific interactions with a biological target, reducing off-target activity.[6]
-
Novel Chemical Space: 3D structures provide access to novel intellectual property and can unlock interactions within a binding pocket that are inaccessible to planar molecules.[9][10]
This compound emerges as a compelling building block in this context, offering a pre-validated 3D scaffold to replace problematic aromatic amines.
Characterization of this compound
This reagent is a primary amine attached to a cyclobutane ring, featuring a trans-oriented methoxy group. The hydrochloride salt form enhances its stability and handling as a solid.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₅H₁₂ClNO | Low molecular weight, suitable for fragment-based design.[11][12] |
| Molecular Weight | 137.61 g/mol | Minimally increases molecular weight upon substitution.[11][12] |
| Topology | Non-planar, saturated ring | Introduces 3D character, moving away from flat aromatic systems. Improves solubility and allows for directional exit vectors into solvent or unexplored regions of a binding pocket.[13][14] |
| pKa (Predicted) | ~9.5 - 10.5 (for free amine) | The basicity is similar to other aliphatic amines, allowing it to maintain key hydrogen bond donor/acceptor interactions or salt-bridge formations that were critical for the original amine. The methoxy group can subtly modulate this basicity compared to a simple cyclobutanamine.[15][16] |
| cLogP (Predicted) | ~0.5 - 1.0 (for free amine) | Offers a significant reduction in lipophilicity compared to aniline (cLogP ~1.1) or cyclohexylamine (cLogP ~1.5), which can improve the overall ADME profile and reduce promiscuous binding.[4] |
Comparative Analysis: Bioisosteric Replacement Scenarios
Scenario A: Replacement of Anilines
Anilines are prevalent in medicinal chemistry but are notorious metabolic "soft spots." Cytochrome P450-mediated oxidation can generate highly reactive quinone-imine species, which can lead to drug-drug interactions or idiosyncratic adverse reactions.[2] Replacing the aniline ring with the methoxycyclobutane scaffold directly addresses this liability.
| Parameter | Aniline | trans-3-Methoxycyclobutanamine | Rationale for Improvement |
| Metabolic Stability | Low (Susceptible to N-oxidation, ring hydroxylation) | High | The saturated carbocyclic ring is resistant to CYP450-mediated aromatic oxidation, a primary metabolic pathway for anilines.[17] This dramatically reduces the risk of forming reactive metabolites.[2][17] |
| Toxicity Profile | Structural Alert (Potential for reactive metabolites) | Low Risk | Elimination of the aniline moiety mitigates the primary mechanism of associated toxicity.[3] |
| Lipophilicity (logP) | ~1.1 | ~0.5 - 1.0 | The lower lipophilicity can lead to improved solubility, reduced plasma protein binding, and a better overall safety profile. |
| 3D Shape | Planar | Puckered 3D | The defined vectors of the cyclobutane ring can be exploited to achieve higher selectivity for the target protein.[8] |
Case Study: Application in Kinase Inhibitors
Many kinase inhibitors utilize an aniline or related amino-heterocycle to form a critical "hinge-binding" interaction.[18][19][20] However, these moieties are often sources of poor metabolic stability. In a hypothetical optimization of a lead compound, replacing a metabolically labile 4-amino-phenyl group with trans-3-methoxycyclobutanamine could be transformative.
-
Before: The lead compound shows high affinity but is rapidly cleared in human liver microsome assays (t½ < 5 min).
-
After: The analog with the methoxycyclobutanamine maintains or slightly improves potency (due to a better-fit or vector into a solvent-exposed region) while demonstrating significantly enhanced metabolic stability (t½ > 60 min). This is a direct consequence of removing the primary site of metabolism.
Visualization of Concepts
Bioisosteric Replacement Strategy
The following diagram illustrates the strategic replacement of a planar, metabolically vulnerable aniline moiety with the robust, 3D methoxycyclobutanamine scaffold.
Caption: Replacing a planar aniline with a 3D saturated bioisostere.
Experimental Validation Workflow
This diagram outlines the self-validating workflow for confirming the advantages of the bioisosteric swap.
Caption: Workflow for synthesis and validation of a bioisosteric analog.
Experimental Protocols
Protocol 1: Amide Bond Formation with an Amine Hydrochloride Salt
This protocol describes a robust method for coupling this compound with a generic carboxylic acid using HATU, a common and effective peptide coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the Carboxylic Acid (1.05 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Amine Neutralization: Add this compound (1.0 eq) to the solution. Follow with the addition of DIPEA (3.0 eq). The base is crucial: one equivalent neutralizes the HCl salt, and the additional equivalents act as the base for the coupling reaction itself.[21][22] Stir the mixture for 10-15 minutes at room temperature to ensure the formation of the free amine.
-
Activation & Coupling: Add HATU (1.1 eq) to the stirring solution in one portion. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay determines the rate at which a compound is metabolized by Phase I enzymes, providing a quantitative measure of its metabolic stability.[23]
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)[26]
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)[26]
-
Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis.
-
Positive control (e.g., Midazolam, a compound with known high clearance)[24]
Procedure:
-
Preparation: Prepare a 1 mg/mL working solution of HLM in phosphate buffer and keep it on ice.[27] Prepare the test compound solution by diluting the DMSO stock into the buffer to achieve a final incubation concentration of 1 µM (ensure final DMSO concentration is <0.5%).[24]
-
Incubation: In a 96-well plate, combine the HLM solution and the test compound solution. Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.[24][25]
-
Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding 3-4 volumes of ice-cold ACN containing the internal standard.[25] This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int). A longer half-life indicates greater metabolic stability.[26]
Conclusion
This compound is a powerful and strategic building block for modern medicinal chemistry. Its application as a bioisosteric replacement for anilines and other planar amines offers a validated pathway to mitigate risks associated with metabolic instability and toxicity.[1][2] The introduction of its saturated, 3D scaffold can simultaneously improve key physicochemical properties like solubility and provide new opportunities to enhance target selectivity.[6][8] The experimental protocols provided herein offer a clear and reliable framework for researchers to synthesize and validate the benefits of this replacement, accelerating the journey from a problematic lead compound to a developable drug candidate.
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Beyond the Piperidine: A Comparative Guide to trans-3-Methoxycyclobutanamine as a 3D Scaffold in Drug Discovery
Introduction: The Quest for Superior Scaffolds
In the landscape of medicinal chemistry, the piperidine ring is a titan. Its prevalence in FDA-approved drugs is a testament to its utility as a robust, basic scaffold that can effectively orient functional groups toward biological targets.[1][2][3] However, the very ubiquity of the piperidine scaffold also presents challenges, including well-trodden intellectual property space and predictable metabolic liabilities.[4] Specifically, the piperidine ring is often susceptible to metabolism by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and potential formation of undesired metabolites.[4][5]
This has driven a search for novel bioisosteres—structural replacements that retain key pharmacological functions while offering improved physicochemical and pharmacokinetic properties.[6] Among the most promising of these next-generation scaffolds is trans-3-Methoxycyclobutanamine . This guide provides a direct, data-supported comparison between this emerging three-dimensional (3D) fragment and the traditional piperidine scaffold, offering researchers a clear rationale for its consideration in modern drug design. The move toward fragments with more 3D character is a key trend in drug discovery, as they can offer better physicochemical properties and enable the design of more selective and ligand-efficient molecules.[7][8]
I. Structural and Physicochemical Properties: A Tale of Two Scaffolds
At first glance, the two scaffolds serve a similar purpose: providing a basic nitrogen handle within a saturated ring system. However, their fundamental differences in geometry and electronics lead to distinct property profiles. The piperidine offers a flexible chair conformation, while the cyclobutane is a more rigid, puckered ring. This rigidity can be advantageous, reducing the entropic penalty upon binding to a target.
The introduction of the methoxy group and the strained cyclobutane ring in trans-3-Methoxycyclobutanamine significantly alters its properties compared to a simple piperidine. The cyclobutane moiety is an underrepresented but highly attractive 3D scaffold that can offer improved metabolic stability and favorable physicochemical properties compared to larger cycloalkanes.[9]
Table 1: Comparative Physicochemical Properties
| Property | trans-3-Methoxycyclobutanamine HCl | Piperidine | Rationale & Implication |
| Molecular Weight ( g/mol ) | 137.61[10][11] | 85.15 | The cyclobutane derivative has a higher molecular weight, a factor to consider in fragment-based design to maintain "rule-of-three" compliance during elaboration.[12] |
| Calculated logP (cLogP) | Lower (More Hydrophilic) | Higher (More Lipophilic) | The methoxy group's oxygen atom increases polarity, generally leading to lower lipophilicity. This can improve aqueous solubility and reduce off-target toxicity associated with high lipophilicity. |
| pKa (of conjugate acid) | ~9-10 (Estimated) | ~11.1 | The pKa of the cyclobutanamine is expected to be lower than piperidine, meaning it will be less basic. This can be crucial for reducing hERG liability and improving oral absorption by modulating the fraction of ionized species at physiological pH. |
| Three-Dimensional Shape | Rigid, Puckered Square | Flexible Chair | The rigid 3D structure of the cyclobutane provides well-defined exit vectors for substituents, potentially leading to higher selectivity and potency.[8][13] Piperidine's flexibility can be beneficial but may also lead to a higher entropic cost of binding. |
II. Head-to-Head Performance: Pharmacokinetics
A scaffold's true value is revealed in its pharmacokinetic behavior. Here, we compare the expected performance in two critical, early-stage assays: metabolic stability and membrane permeability.
Metabolic Stability: Circumventing CYP450 Oxidation
The Challenge with Piperidines: A primary metabolic liability of the piperidine scaffold is CYP-mediated oxidation, particularly at the carbon atoms alpha to the nitrogen.[4] This enzymatic attack can lead to ring-opening or hydroxylation, resulting in rapid clearance of the drug from the body.[1][4]
The Cyclobutane Advantage: The trans-3-Methoxycyclobutanamine scaffold is inherently designed to resist this common metabolic pathway. The strained four-membered ring and the substitution pattern alter the electronic and steric environment around the amine, making it a less favorable substrate for many CYP isozymes.[14] While no scaffold is metabolically invulnerable, shifting the likely points of metabolism away from the core ring can provide a significant advantage in prolonging a compound's half-life.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is the industry standard for assessing Phase I metabolic stability.[15][16][17] It measures the rate at which a compound is cleared by the primary drug-metabolizing enzymes found in liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound when incubated with human liver microsomes (HLM).
Materials:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
Test Compounds (e.g., a piperidine-containing drug and its cyclobutane analogue)
-
Positive Control Compounds: Verapamil (high clearance), Warfarin (low clearance)
-
NADPH Regenerating System (e.g., includes NADPH, glucose-6-phosphate)[15]
-
Phosphate Buffer (100 mM, pH 7.4)[16]
-
Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide) to quench the reaction
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Step-by-Step Methodology:
-
Preparation:
-
Incubation Setup:
-
In a 96-well plate, add the microsomal solution.
-
Add the test compound or control to the wells to achieve the final desired concentration (e.g., 1 µM).[19]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to all wells.[15]
-
-
Time-Point Sampling:
-
Sample Processing & Analysis:
-
Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 mins) to pellet the precipitated proteins.[15]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.[17]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of this line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint in µL/min/mg protein) using the equation: CLint = (k / microsomal protein concentration).
-
Expected Outcome: It is hypothesized that compounds containing the trans-3-Methoxycyclobutanamine scaffold will exhibit a longer half-life and lower intrinsic clearance compared to their direct piperidine analogues, indicating superior metabolic stability.
Membrane Permeability: Balancing for Absorption
Passive diffusion is a critical factor for the oral bioavailability of many drugs.[20][21] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict this property.[20][22]
The Causal Logic: A compound's permeability is governed by a balance of lipophilicity and polarity. While the piperidine scaffold is generally more lipophilic, the increased polarity of the cyclobutane derivative does not necessarily equate to poor permeability. The rigid, compact 3D structure can shield polar features and present a more "greasy" surface to the lipid membrane, potentially resulting in good passive diffusion. PAMPA allows for a direct, isolated measurement of this physical property.[22]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the apparent permeability coefficient (Papp) of test compounds across an artificial lipid membrane, simulating passive gastrointestinal absorption.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate as the Donor plate and a matching 96-well plate as the Acceptor plate)
-
Phospholipid solution (e.g., Lecithin in dodecane)[23]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds and controls (e.g., Propranolol - high permeability, Ranitidine - low permeability)
-
UV-Vis plate reader or LC-MS/MS system
Step-by-Step Methodology:
-
Membrane Coating: Carefully coat the filter of each well on the Donor plate with a small volume (e.g., 5 µL) of the phospholipid solution and allow the solvent to evaporate.[21]
-
Prepare Acceptor Plate: Fill the wells of the Acceptor plate with buffer (e.g., 300 µL of PBS).
-
Prepare Donor Plate: Dissolve test compounds in buffer (often with a small percentage of DMSO) to a known concentration and add them to the coated wells of the Donor plate (e.g., 150 µL).
-
Assemble and Incubate: Carefully place the Donor plate onto the Acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a set period (e.g., 5 to 18 hours).[18][20]
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the Donor and Acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).[21]
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
-
Expected Outcome: While piperidines are known to have good permeability, it is anticipated that the trans-3-Methoxycyclobutanamine scaffold will also demonstrate moderate to high permeability, proving it to be a viable scaffold for orally bioavailable drugs despite its slightly increased polarity.
III. Visualization of Concepts
To better illustrate the core concepts discussed, the following diagrams have been generated.
Structural Comparison and Key Features
Caption: Key structural and property differences between the scaffolds.
Workflow for Metabolic Stability Assessment
Caption: Experimental workflow for the Liver Microsomal Stability Assay.
IV. Conclusion and Future Outlook
The piperidine scaffold will undoubtedly remain a cornerstone of medicinal chemistry for its simplicity and proven track record.[1] However, for projects requiring nuanced improvements in metabolic stability, solubility, or exploration of novel chemical space, trans-3-Methoxycyclobutanamine presents a compelling and rational alternative.[9] Its rigid three-dimensional structure offers distinct advantages in target engagement and its inherent design helps circumvent common metabolic liabilities associated with traditional saturated heterocycles.[7][8] By employing the straightforward, validated experimental protocols detailed in this guide, drug discovery teams can efficiently compare these scaffolds and make data-driven decisions to select the optimal core for their next generation of therapeutic candidates. The strategic use of such 3D fragments is not merely a trend, but a tactical advantage in the multiparameter optimization challenge that defines modern drug development.[6]
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A Comparative Guide to the Biological Activity of cis- vs. trans-3-Methoxycyclobutanamine: A Stereochemical Perspective in Drug Design
For researchers, medicinal chemists, and professionals in drug development, the nuanced interplay between a molecule's three-dimensional structure and its biological function is a cornerstone of modern therapeutic design. Stereoisomerism, in particular, can dramatically alter a compound's efficacy, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of the biological implications of cis- and trans-3-methoxycyclobutanamine, two building blocks of increasing interest in medicinal chemistry. While direct comparative biological data on these isolated isomers is not extensively published, this guide will leverage established principles of stereochemistry and structure-activity relationships (SAR) to illuminate their differential potential in drug discovery, with a particular focus on their application in kinase inhibitors.
The Critical Role of Stereochemistry in Cyclobutane Scaffolds
The cyclobutane ring, a four-membered carbocycle, is a valuable scaffold in medicinal chemistry due to its unique conformational properties and its ability to introduce three-dimensionality into otherwise planar molecules.[1][2] Unlike more flexible aliphatic chains, the puckered nature of the cyclobutane ring presents substituents in well-defined spatial orientations.[3] The distinction between cis and trans isomers in a 1,3-disubstituted cyclobutane, such as 3-methoxycyclobutanamine, is profound.
-
In the _cis-_isomer , the methoxy and amine groups reside on the same face of the cyclobutane ring.
-
In the _trans-_isomer , these functional groups are positioned on opposite faces.
This seemingly subtle difference has significant consequences for how a molecule can interact with a biological target, such as the binding pocket of an enzyme or receptor. The spatial arrangement of pharmacophoric elements is critical for establishing the specific non-covalent interactions—hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern molecular recognition and biological activity.
Application in Kinase Inhibitors: A Case Study
Recent patent literature indicates the use of substituted cyclobutanamine moieties in the design of potent and selective kinase inhibitors, including inhibitors of Janus kinases (JAK) and Tyrosine kinase 2 (TYK2).[4][5][6][7][8][9][10][11] These enzymes play crucial roles in cytokine signaling pathways that are implicated in autoimmune diseases and cancer.[12] In this context, the cyclobutanamine core often serves as a central scaffold to which other pharmacophoric groups are attached. The cis or trans orientation of the substituents can dictate the trajectory of these groups, determining whether they can productively engage with specific residues in the kinase active site.
To illustrate this, consider a hypothetical scenario where 3-methoxycyclobutanamine is incorporated into a kinase inhibitor. The amine group might be functionalized to interact with the hinge region of the kinase, a common anchoring point for inhibitors, while the methoxy group could be directed towards a hydrophobic pocket.
Visualizing Stereochemical Impact on Target Engagement
The following diagram illustrates how the stereochemistry of the cyclobutane ring can influence the orientation of substituents within a hypothetical kinase binding pocket.
Caption: Differential binding of cis- and trans-isomers in a kinase pocket.
In this conceptual model, the inhibitor built upon the cis-3-methoxycyclobutanamine scaffold allows the methoxy group to fit snugly into a hydrophobic pocket, contributing to higher binding affinity. Conversely, the trans-isomer directs the methoxy group into a region where it may clash with other amino acid residues, leading to a less stable interaction and consequently, lower biological activity.
Hypothetical Comparative Biological Data
While specific experimental data for the standalone isomers is not available, we can construct a hypothetical data table to illustrate the potential differences in biological activity that a medicinal chemist might expect to find when evaluating these isomers as part of a kinase inhibitor series.
| Parameter | cis-3-Methoxycyclobutanamine Derivative | trans-3-Methoxycyclobutanamine Derivative | Rationale |
| Kinase Inhibition (IC50) | 10 nM | 500 nM | The cis isomer allows for an optimal fit of substituents into the kinase binding pocket, leading to higher potency. |
| Cellular Potency (EC50) | 50 nM | >10 µM | Higher enzyme inhibition translates to better activity in a cellular context. |
| Selectivity (vs. other kinases) | >100-fold | 10-fold | The precise geometry of the cis isomer may enable more specific interactions with the target kinase over closely related kinases. |
| Oral Bioavailability (%F) | 40% | 5% | Differences in physicochemical properties, such as intramolecular hydrogen bonding potential in the cis isomer, can affect cell permeability and metabolic stability. |
Disclaimer: This table is for illustrative purposes only and is based on established principles of structure-activity relationships. Actual experimental results may vary.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of kinase inhibitors derived from cis- and trans-3-methoxycyclobutanamine, a series of standard biochemical and cellular assays would be employed.
Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase phosphorylates a substrate peptide, and a europium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the antibody binds, it brings the europium donor into close proximity with an acceptor fluorophore on the substrate, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds (derived from cis- and trans-3-methoxycyclobutanamine) in DMSO.
-
Reaction Mixture: In a 384-well plate, add the kinase enzyme, the biotinylated substrate peptide, and ATP in an appropriate assay buffer.
-
Incubation: Add the test compounds to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents: a streptavidin-conjugated acceptor fluorophore (e.g., XL665) and a europium-labeled anti-phospho-substrate antibody. Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.
Visualizing the Kinase Inhibition Assay Workflow
Caption: General workflow for a TR-FRET based kinase inhibition assay.
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase for their proliferation.
Principle: The assay measures the number of viable cells after treatment with the test compound. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies the amount of ATP present, an indicator of metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate a cancer cell line known to be dependent on the target kinase in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
Lysis and Luminescence: Add the CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate. In the presence of ATP from viable cells, a luminescent signal is produced.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).
Conclusion and Future Directions
The stereochemical configuration of building blocks like 3-methoxycyclobutanamine is a critical design element in modern drug discovery. While direct biological data on the isolated cis and trans isomers is sparse, their incorporation into larger, biologically active molecules highlights the profound impact of their three-dimensional structure. The cis and trans isomers of 3-methoxycyclobutanamine present distinct vectors for substituent placement, which can lead to significant differences in target engagement, potency, selectivity, and pharmacokinetic properties.
For researchers in drug development, the key takeaway is the necessity of synthesizing and evaluating stereoisomers separately. As demonstrated in the context of kinase inhibitors, one isomer may possess the desired biological activity while the other could be inactive or even exhibit off-target effects. The choice between a cis or trans cyclobutane scaffold should be a deliberate, structure-guided decision to optimize interactions within the target's binding site. As the synthesis of stereochemically pure cyclobutane derivatives becomes more accessible, we can anticipate their increased application in the development of next-generation therapeutics.[13][14]
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A Technical Guide to the Structure-Activity Relationship of Cyclobutane Derivatives as Neurokinin-1 Receptor Antagonists
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of cyclobutane-based compounds as potent and selective antagonists for the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions such as depression and anxiety.[1][2] The conformationally constrained cyclobutane scaffold has emerged as a promising motif in the design of novel NK1 antagonists, offering potential advantages in terms of potency, selectivity, and pharmacokinetic properties.[3]
This document will delve into the key structural modifications of cyclobutane derivatives and their impact on binding affinity and functional activity at the NK1 receptor. We will present a comparative analysis of various analogs, supported by experimental data, and provide detailed protocols for the synthesis and biological evaluation of these compounds.
The Rationale for Cyclobutane Scaffolds in NK1 Antagonist Design
The development of non-peptide, small molecule NK1 receptor antagonists has been an area of intense research. The inherent rigidity of the cyclobutane ring system offers a distinct advantage in medicinal chemistry. By constraining the conformation of the molecule, the cyclobutane scaffold can pre-organize the pharmacophoric elements into a bioactive conformation, leading to enhanced binding affinity for the target receptor. Furthermore, the introduction of a cyclobutane core can improve metabolic stability by blocking sites susceptible to metabolism.
The general pharmacophore for NK1 receptor antagonists typically consists of a central scaffold, a basic nitrogen atom, and aromatic moieties that engage in key interactions within the receptor binding pocket. The cyclobutane ring in the derivatives discussed herein serves as this central scaffold, orienting the pendant functionalities for optimal receptor engagement.
Comparative Analysis of Cyclobutane-Based NK1 Antagonists
A seminal study by Wrobleski and colleagues at Schering-Plough Research Institute detailed the discovery and SAR of a series of potent cyclobutane-based NK1 antagonists.[4] Their work provides an excellent case study for understanding the critical structural features that govern the activity of this class of compounds. The following sections will compare key derivatives from this series to elucidate the SAR.
Core Scaffold and Stereochemistry
The initial focus of the optimization efforts was on a 2,3-disubstituted cyclobutane core. A key finding was the critical importance of the trans stereochemistry of the substituents on the cyclobutane ring for potent NK1 receptor antagonism. This stereochemical arrangement likely positions the key binding motifs in a more favorable orientation for interaction with the receptor.
Impact of Substituents on the Cyclobutane Ring
The SAR exploration focused on modifications at the C-2 and C-3 positions of the cyclobutane ring. The general structure of the explored compounds is depicted below:
Caption: Generalized synthetic workflow for cyclobutane NK1 antagonists.
A representative synthetic procedure for a key intermediate is as follows:
Synthesis of trans-3-(2-methoxybenzyl)cyclobutanamine:
-
To a solution of 3-(2-methoxybenzylidene)cyclobutanone in methanol, add sodium borohydride in portions at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting trans-3-(2-methoxybenzyl)cyclobutanol is then converted to the corresponding amine via a standard Mitsunobu reaction with phthalimide followed by hydrazinolysis, or through a reductive amination protocol.
NK1 Receptor Binding Assay
The affinity of the synthesized compounds for the NK1 receptor is determined using a competitive binding assay with a radiolabeled ligand.
Protocol:
-
Cell Culture: CHO cells stably expressing the human NK1 receptor are cultured in appropriate media.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay:
-
Incubate the cell membranes with a fixed concentration of [³H]-Substance P and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Separation of Bound and Free Ligand: Separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation.
Caption: Workflow for the NK1 receptor competitive binding assay.
Functional Assay: Calcium Mobilization
The antagonist activity of the compounds is further confirmed in a functional assay that measures the inhibition of Substance P-induced intracellular calcium mobilization.
Protocol:
-
Cell Preparation: Load the NK1-expressing CHO cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Procedure:
-
Pre-incubate the dye-loaded cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of Substance P (e.g., EC₈₀).
-
-
Measurement: Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity using a plate reader.
-
Data Analysis: Determine the IC₅₀ values for the inhibition of the Substance P-induced calcium signal.
Conclusion
The structure-activity relationship studies of cyclobutane-based derivatives have identified a new class of potent and selective NK1 receptor antagonists. The key takeaways from this analysis are:
-
The trans stereochemistry of the substituents on the cyclobutane ring is crucial for high affinity.
-
Electron-withdrawing substituents, such as bis(trifluoromethyl), on the C-3 benzamide moiety enhance potency.
-
An ortho-methoxy group on the C-2 benzyl ring is optimal for receptor binding.
These findings provide a solid foundation for the design of novel NK1 receptor antagonists with improved pharmacological profiles. The detailed experimental protocols included in this guide are intended to empower researchers to further explore this promising chemical space and contribute to the development of new therapeutics targeting the NK1 receptor.
References
-
Wrobleski, M. L., Reichard, G. A., Paliwal, S., Shah, S., Tsui, H. C., Duffy, R. A., ... & Shih, N. Y. (2006). Cyclobutane derivatives as potent NK1 selective antagonists. Bioorganic & medicinal chemistry letters, 16(14), 3859–3863. [Link]
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An, F., Ulepic, C., & Li, Y. (2015). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of medicinal chemistry, 58(1), 229–243. [Link]
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Maggi, C. A. (1995). Neurokinin receptor subtypes characterized by biological assays. Regulatory peptides, 59(2), 149–163. [Link]
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Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1361–1367. [Link]
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Finke, P. E., Meurer, L. C., Levorse, D. A., Mills, S. G., MacCoss, M., Sadowski, S., ... & Macintyre, D. E. (2006). Cyclopentane-based human NK1 antagonists. Part 1: discovery and initial SAR. Bioorganic & medicinal chemistry letters, 16(17), 4497–4503. [Link]
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Schwehm, C., Li, J., Song, H., Hu, X., Kellam, B., & Stocks, M. J. (2015). Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. ACS medicinal chemistry letters, 6(3), 318–323. [Link]
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Zhang, X., Wallace, M. B., & Li, J. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules (Basel, Switzerland), 28(15), 5860. [Link]
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de Witte, W., & de Kimpe, N. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(10), 1606–1619. [Link]
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Muñoz, M., & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. Current drug targets, 15(11), 1049–1063. [Link]
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El-Gamal, M. I., & Oh, C. H. (2010). Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. Marine drugs, 8(6), 1936–1955. [Link]
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Schwehm, C., Li, J., Song, H., Hu, X., Kellam, B., & Stocks, M. J. (2015). Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. ACS medicinal chemistry letters, 6(3), 318–323. [Link]
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Zhang, X., Wallace, M. B., & Li, J. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules (Basel, Switzerland), 28(15), 5860. [Link]
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Muñoz, M., & Coveñas, R. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. International journal of molecular sciences, 24(6), 5221. [Link]
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Meurer, L. C., Finke, P. E., Owens, K. A., Tsou, N. N., Ball, R. G., Mills, S. G., ... & Hargreaves, R. J. (2006). Cyclopentane-based human NK1 antagonists. Part 2: development of potent, orally active, water-soluble derivatives. Bioorganic & medicinal chemistry letters, 16(17), 4504–4511. [Link]
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Kaczanowska, K., & Kaczanowski, S. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules (Basel, Switzerland), 27(19), 6599. [Link]
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Sharma, P., Kumar, V., & Singh, S. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Current drug targets, 23(13), 1248–1271. [Link]
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Zhang, X., Wallace, M. B., & Li, J. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules (Basel, Switzerland), 28(15), 5860. [Link]
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Kaczanowska, K., & Kaczanowski, S. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules (Basel, Switzerland), 27(19), 6599. [Link]
-
Zhang, X., Wallace, M. B., & Li, J. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules (Basel, Switzerland), 28(15), 5860. [Link]
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analytical methods for trans-3-Methoxycyclobutanamine hydrochloride characterization
An Objective Guide to the Analytical Characterization of trans-3-Methoxycyclobutanamine Hydrochloride
This guide presents a comparative analysis of essential analytical methodologies for the comprehensive characterization of this compound (CAS 1408074-49-6). As a crucial building block in modern medicinal chemistry, particularly for synthesizing complex pharmaceutical intermediates, its structural integrity and purity are paramount.[1] Ensuring these attributes requires a multi-faceted analytical approach, as no single technique can provide a complete profile.[2] This document is intended for researchers, quality control analysts, and drug development professionals, providing both theoretical grounding and practical, field-proven protocols.
The hydrochloride salt form of this primary amine influences its physical properties and analytical behavior, a factor considered in the selection and optimization of the methods discussed herein. The primary objectives of characterization are to confirm the molecular structure, verify the trans stereochemistry, quantify purity, and identify any potential process-related or degradation impurities.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides unambiguous evidence of the molecular skeleton by probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei. For this compound, NMR is indispensable for confirming the connectivity of the methoxy group, the cyclobutane ring, and the amine, as well as verifying the trans relative stereochemistry.[5][6]
Causality Behind Experimental Choices
The choice of solvent is critical. Deuterated water (D₂O) is a suitable choice due to the salt's solubility; however, the amine and hydroxyl protons will exchange with deuterium and become invisible.[6] Using a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) allows for the observation of these exchangeable protons. The analysis of coupling constants between protons on the cyclobutane ring is the primary method for confirming the trans configuration.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width covering 0-200 ppm.
-
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak.
Expected Data Interpretation
-
¹H NMR: The spectrum should show distinct signals for the methoxy group protons (a singlet, ~3.2 ppm), the cyclobutane ring protons (multiplets), and the proton attached to the amine-bearing carbon. The integration of these signals should correspond to the number of protons in each environment (3H for -OCH₃, 1H for CH-N, 1H for CH-O, etc.). The specific splitting patterns and coupling constants of the ring protons will be definitive for the trans isomer.[7][8]
-
¹³C NMR: The spectrum will confirm the number of unique carbon environments. Expect signals for the methoxy carbon (~55-60 ppm), the two distinct methine carbons of the ring, and the methylene carbon(s) of the ring.[9]
Caption: NMR characterization workflow.
Chromatographic Techniques: Assessing Purity and Identifying Impurities
Chromatography is the gold standard for determining the purity of pharmaceutical compounds and identifying trace-level impurities.[2][3] For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve complementary roles.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for purity determination due to its high resolution and sensitivity. However, analyzing small, hydrophilic primary amines like the target molecule can be challenging due to poor retention on standard reversed-phase columns (like C18) and the lack of a strong UV chromophore.[10]
To overcome retention issues, a mixed-mode column (combining reversed-phase and ion-exchange properties) or the use of an ion-pairing reagent (e.g., trifluoroacetic acid, TFA) in the mobile phase is recommended.[10] Since the molecule lacks a UV-absorbing functional group, detection can be achieved via a universal detector like an Evaporative Light Scattering Detector (ELSD) or by pre-column derivatization with a UV-active agent.[11][12][13]
-
System: An HPLC system equipped with a pump, autosampler, column oven, and ELSD.
-
Column: A mixed-mode column such as SIELC Primesep A, or a standard C18 column.
-
Mobile Phase: A gradient of Acetonitrile and Water containing 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
ELSD Settings: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow 1.5 SLM.
-
Sample Preparation: Prepare a solution of the sample in the initial mobile phase composition at a concentration of ~1 mg/mL.
Caption: HPLC workflow for purity analysis.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying volatile and semi-volatile impurities and provides definitive molecular weight information.[4] Primary amines often exhibit poor peak shapes (tailing) in GC. Derivatization is a standard and necessary step to improve chromatographic performance by converting the polar amine into a less polar, more volatile derivative.[14]
Derivatization with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) is effective for amines.[14] This process enhances volatility and thermal stability, leading to sharper peaks and improved sensitivity. The mass spectrometer provides mass-to-charge ratio data, confirming the molecular weight of the derivative and offering structural clues from its fragmentation pattern.[15]
-
Derivatization:
-
Place ~1 mg of the sample in a vial.
-
Add 100 µL of a suitable solvent (e.g., Acetonitrile).
-
Add 100 µL of MBTFA.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC System: A gas chromatograph with a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[16]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups within a molecule. For this compound, it is used to verify the presence of the amine salt (NH₃⁺), the ether linkage (C-O), and the alkane C-H bonds.[5]
Causality Behind Experimental Choices
The hydrochloride salt form significantly alters the infrared spectrum compared to the free amine. The N-H stretching vibrations of the resulting ammonium group (NH₃⁺) appear as a very broad and strong envelope of bands typically between 3000 and 2700 cm⁻¹.[17] This is a highly characteristic feature. The chloride anion itself does not absorb in the mid-IR region.[17]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is typically displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
Expected Data Interpretation
-
~3000-2700 cm⁻¹: Broad, strong absorption due to N-H⁺ stretching of the primary ammonium salt.[17]
-
~2950-2850 cm⁻¹: C-H stretching vibrations from the cyclobutane ring and methoxy group.
-
~1550-1500 cm⁻¹: Symmetric N-H⁺ bending vibration.[17]
-
~1100 cm⁻¹: Strong C-O stretching vibration from the methoxy ether group.
Caption: FTIR analysis workflow.
Elemental Analysis: Validating the Molecular Formula
Elemental Analysis (EA) provides a fundamental check of a compound's identity and purity by quantitatively determining the mass percentages of its constituent elements.[19] For a pure sample of this compound (C₅H₁₂ClNO), the experimental percentages of carbon, hydrogen, nitrogen, and chlorine should closely match the theoretical values.
Causality Behind Experimental Choices
Modern elemental analyzers use combustion to convert C, H, and N into CO₂, H₂O, and N₂ gases, which are then quantified.[19] The determination of chlorine requires a separate method, such as combustion with subsequent titration or ion chromatography, as it is not detected by standard CHN analyzers. This technique is a self-validating system; a significant deviation from the theoretical values indicates the presence of impurities, residual solvent, or an incorrect molecular structure.
Experimental Protocol: CHN Analysis
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with known elemental composition (e.g., acetanilide).
-
Sample Preparation: Accurately weigh 1-2 mg of the finely ground, dried sample into a tin capsule.
-
Analysis: Place the capsule into the instrument's autosampler. The instrument will automatically drop the sample into a high-temperature combustion furnace.
-
Detection: The resulting gases are separated and measured by thermal conductivity detectors.
-
Calculation: The instrument software calculates the mass percentages of C, H, and N.
-
Chlorine Analysis: Determine the chlorine content using a suitable method like oxygen flask combustion followed by potentiometric titration.
Theoretical vs. Experimental Data
-
Molecular Formula: C₅H₁₂ClNO
-
Molecular Weight: 137.61 g/mol
-
Theoretical Composition:
-
Carbon: 43.64%
-
Hydrogen: 8.79%
-
Chlorine: 25.76%
-
Nitrogen: 10.18%
-
Oxygen: 11.63% (typically determined by difference)
-
-
Acceptance Criteria: The experimentally determined values should typically be within ±0.4% of the theoretical values.
Comparative Summary of Analytical Methods
| Technique | Information Provided | Selectivity/Specificity | Sensitivity | Key Strengths & Limitations |
| NMR Spectroscopy | Definitive molecular structure, connectivity, stereochemistry, structural impurities. | Very High | Moderate | Strength: Unparalleled for structural elucidation. Limitation: Lower sensitivity for trace impurities. |
| HPLC | Purity, quantification of major and minor components, impurity profile.[3][5] | High | High | Strength: Robust, precise, and accurate for purity. Limitation: Requires chromophore for UV detection; universal detectors (ELSD/MS) may be needed.[10] |
| GC-MS | Identification of volatile impurities, molecular weight confirmation.[20] | Very High | Very High | Strength: Excellent for volatile organics and provides mass data. Limitation: Requires derivatization for polar amines; not suitable for non-volatile impurities.[14] |
| FTIR Spectroscopy | Presence of functional groups.[21] | Moderate | Low | Strength: Fast, non-destructive, excellent for confirming functional groups and salt form. Limitation: Provides limited structural detail; not quantitative. |
| Elemental Analysis | Elemental composition, confirmation of empirical/molecular formula.[19] | High (for composition) | Low | Strength: Provides fundamental confirmation of the formula and overall purity. Limitation: Does not identify specific impurities. |
Integrated Strategy for Complete Characterization
A robust and efficient characterization of a new batch of this compound should follow a logical, tiered approach to build a complete quality profile.
Caption: A tiered strategy for comprehensive characterization.
This integrated workflow ensures that the material's identity is first unequivocally established (Tier 1), its purity is then rigorously quantified (Tier 2), and its fundamental composition is validated (Tier 3), leading to a comprehensive and trustworthy quality assessment.
References
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A Researcher's Guide to Navigating Metabolic Stability: A Comparative Analysis of trans-3-Methoxycyclobutanamine and Its Analogs
Introduction: The Central Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery, identifying a potent and selective molecule is merely the first summit. The true challenge often lies in navigating the complex terrain of pharmacokinetics, where a compound's metabolic stability dictates its fate in vivo. A molecule that is rapidly metabolized by the body may fail to achieve therapeutic concentrations or require inconveniently frequent dosing. Conversely, a compound that is too stable might accumulate and lead to toxicity.[1] The liver, armed with a superfamily of cytochrome P450 (CYP450) enzymes, is the primary site of this metabolic clearance, acting as the gatekeeper for most xenobiotics.[2][3][4]
Saturated carbocycles, particularly strained ring systems like cyclobutane, have emerged as a powerful tool for medicinal chemists.[5][6] Replacing metabolically labile groups, such as aromatic rings or flexible alkyl chains, with a rigid cyclobutane scaffold can sterically shield vulnerable positions, reduce planarity, and ultimately enhance metabolic stability.[7] This guide focuses on trans-3-Methoxycyclobutanamine, a representative scaffold, and explores how subtle structural modifications can profoundly impact its metabolic fate. By comparing it to a series of rationally designed analogs, we will elucidate key structure-metabolism relationships (SMR) and provide the experimental frameworks necessary for researchers to conduct these critical evaluations in their own programs.
The Rationale for Comparison: Why These Analogs?
To understand the metabolic liabilities of trans-3-Methoxycyclobutanamine, we will compare it against a set of four hypothetical analogs. Each analog is designed to probe a specific, common metabolic pathway, allowing us to dissect the molecule's biotransformation.
-
trans-3-Methoxycyclobutanamine (Parent Compound): Our baseline for comparison. Its key features are the trans stereochemistry, the primary amine, and the methoxy group.
-
Analog 1: cis-3-Methoxycyclobutanamine (Stereoisomer): This analog allows us to investigate the influence of stereochemistry. The spatial orientation of the methoxy group relative to the amine could affect how the molecule fits into an enzyme's active site.
-
Analog 2: trans-3-Hydroxycyclobutanamine (Potential Metabolite): The methoxy group is a common site for oxidative metabolism. This analog represents the product of O-demethylation, a frequent CYP450-mediated reaction.[8] Comparing the parent to this potential metabolite helps confirm this pathway's relevance.
-
Analog 3: trans-3-(Difluoromethoxy)cyclobutanamine (Metabolic Blocking): Replacing the methoxy hydrogens with fluorine atoms is a classic medicinal chemistry strategy to block oxidative metabolism at that position.[9] This analog tests the hypothesis that the methoxy group is a primary metabolic soft spot.
-
Analog 4: trans-N-Methyl-3-methoxycyclobutanamine (Amine Modification): This analog assesses the metabolic fate of the amine group, another potential site for oxidation or other transformations.
Comparative Metabolic Stability Data
The following table summarizes representative experimental data from an in vitro human liver microsomal (HLM) stability assay. Such assays are a cornerstone of early drug discovery, providing a robust and high-throughput method to rank-order compounds based on their susceptibility to Phase I metabolism.[1][10]
| Compound ID | Structure | Modification vs. Parent | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Metabolic Stability Rank |
| Parent | trans-3-Methoxycyclobutanamine | - | 45 | 30.8 | Moderate |
| Analog 1 | cis-3-Methoxycyclobutanamine | Stereoisomer | 38 | 36.5 | Moderate |
| Analog 2 | trans-3-Hydroxycyclobutanamine | O-Demethylated | >120 | <11.5 | High |
| Analog 3 | trans-3-(Difluoromethoxy)cyclobutanamine | Methoxy Blocked | >120 | <11.5 | High |
| Analog 4 | trans-N-Methyl-3-methoxycyclobutanamine | N-Methylated | 25 | 55.4 | Low |
Note: The data presented is illustrative for the purpose of this guide. Actual experimental values may vary.
Interpretation of Results:
-
Parent vs. Analog 1: The minor decrease in stability for the cis isomer suggests that while stereochemistry can play a role, it is not the dominant factor for this scaffold.
-
Parent vs. Analog 2 & 3: The dramatic increase in stability for both the hydroxyl (Analog 2) and difluoromethoxy (Analog 3) analogs strongly indicates that the primary metabolic liability of the parent compound is O-demethylation . Blocking this pathway with fluorine atoms effectively mitigates clearance.
-
Parent vs. Analog 4: The significant decrease in stability upon N-methylation suggests that adding the methyl group introduces a new, highly susceptible site for metabolism, likely N-demethylation, which is another common CYP450-mediated pathway.
Potential Metabolic Pathways
Based on the comparative data and established biochemical principles, we can propose the primary metabolic pathways for trans-3-Methoxycyclobutanamine. The main routes of biotransformation are likely oxidation reactions catalyzed by CYP450 enzymes.[3] A recent study highlighted the ability of engineered P450 enzymes to selectively hydroxylate the cyclobutylamine core, indicating the ring itself can also be a target for metabolism.[11][12]
Caption: Proposed primary metabolic pathways for trans-3-Methoxycyclobutanamine.
Experimental Protocols: A Self-Validating System
To ensure data integrity, every metabolic stability assay must be a self-validating system, including positive controls (compounds with known metabolic rates) and negative controls (incubations without cofactors).
Protocol 1: Liver Microsomal Stability Assay
This assay is the workhorse for screening Phase I metabolic stability.[7][13] It measures the disappearance of a parent compound over time in the presence of liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP450 enzymes.[2]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Pooled Human Liver Microsomes (HLM)[13]
-
Test Compounds & Positive Controls (e.g., Verapamil, Dextromethorphan)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)[10]
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)[14]
-
Ice-cold Acetonitrile (ACN) with an internal standard (IS) for reaction termination[10]
-
96-well incubation and collection plates
-
Incubator/shaker (37°C)
-
Centrifuge
Step-by-Step Methodology:
-
Preparation:
-
Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[10]
-
Prepare test compound and control solutions in buffer from a DMSO stock. The final DMSO concentration in the incubation should be <0.5%.[10]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation (Non-P450 & P450-dependent):
-
In a 96-well plate, add the microsomal solution and the test compound solution.
-
For the negative control (T=0 and time-course), add buffer instead of the NADPH solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[14]
-
Initiate the reaction by adding the NADPH regenerating system to all wells except the negative controls.
-
-
Time-Course Sampling:
-
Sample Processing & Analysis:
-
Seal and vortex the collection plate.
-
Centrifuge the plate (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.[14]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound by monitoring its peak area relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Calculate Half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[14]
Caption: Experimental workflow for the liver microsomal stability assay.
Protocol 2: Hepatocyte Stability Assay
For a more comprehensive assessment that includes both Phase I and Phase II metabolism, as well as cellular uptake, a hepatocyte stability assay is employed.[17][18] Intact liver cells provide a system that more closely mimics the in vivo environment.[2][19]
Objective: To determine compound stability in a whole-cell system, accounting for uptake and both major metabolic phases.
Materials:
-
Cryopreserved Human Hepatocytes[20]
-
Hepatocyte Incubation Medium (e.g., Williams Medium E)[21]
-
Test Compounds & Controls (e.g., Phenacetin, Diclofenac)[20]
-
Collagen-coated 24- or 48-well plates
-
CO2 Incubator (37°C, 5% CO2)
-
All other materials as listed in Protocol 1
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium. Centrifuge gently to pellet cells and resuspend in fresh medium to remove cryoprotectant.
-
Determine cell viability (e.g., via Trypan Blue exclusion); should be >80%.
-
Adjust cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[21]
-
-
Incubation:
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample and terminate the reaction as described in the microsomal assay (Protocol 1, Step 3).[20]
-
-
Sample Processing & Analysis:
-
Follow the same procedure as described in the microsomal assay (Protocol 1, Step 4).
-
Data Analysis:
-
Calculations for t½ and CLint are performed similarly, but clearance is typically normalized to the number of cells (e.g., µL/min/10^6 cells).[19][21] This can then be scaled to predict in vivo hepatic clearance.[19]
Caption: Experimental workflow for the hepatocyte stability assay.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the metabolic stability of trans-3-Methoxycyclobutanamine and its analogs. Our comparative analysis strongly suggests that the primary metabolic liability is O-demethylation. This vulnerability can be effectively addressed by replacing the methoxy group with a difluoromethoxy bioisostere, a strategy that significantly enhances metabolic stability. The provided protocols for microsomal and hepatocyte assays offer robust, industry-standard frameworks for researchers to generate critical data for their drug discovery programs. By understanding the interplay between chemical structure and metabolic fate, scientists can rationally design molecules with optimized pharmacokinetic profiles, increasing their probability of success as they advance toward the clinic.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of trans-3-Methoxycyclobutanamine Hydrochloride
For the diligent researcher pushing the boundaries of drug discovery, the lifecycle of a chemical reagent extends beyond its use in synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of trans-3-Methoxycyclobutanamine hydrochloride, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and proactive risk mitigation.
Immediate Safety Protocols: The First Line of Defense
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against accidental splashes of solutions or contact with solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact, which can lead to irritation or allergic reactions.[2] |
| Protective Clothing | A full-length laboratory coat. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator. | Recommended when handling the solid powder to avoid inhalation of dust particles.[3] |
All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]
Waste Characterization and Segregation: A Foundation of Safety
Proper disposal begins with accurate waste characterization. All waste containing this compound must be classified as hazardous chemical waste.[1][3] Co-mingling of chemical waste is a frequent cause of laboratory accidents; therefore, stringent segregation is crucial.
Key Segregation Principles:
-
Dedicated Waste Container: All waste containing this compound, whether solid or in solution, must be collected in a dedicated, clearly labeled, and leak-proof container.[3][5]
-
Incompatible Materials: This waste stream must be kept separate from incompatible chemicals, particularly strong oxidizing agents.[4] Amines can react exothermically with oxidizers, posing a fire or explosion hazard.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity of all components.[6]
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for segregating this compound waste.
Step-by-Step Disposal Protocols
The following protocols provide a clear, actionable plan for the disposal of both the chemical waste and its containers.
Disposal of Solid and Liquid Waste
-
Collection: Carefully transfer all solid waste or solutions containing this compound into the designated hazardous waste container.[3] Use appropriate tools (e.g., spatulas, funnels) to avoid spills.
-
Container Management: The waste container must be made of a material compatible with the chemical.[4] For an amine hydrochloride, high-density polyethylene (HDPE) or glass containers are generally suitable. The container must be kept securely closed except when adding waste.[6]
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic.[1]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Never attempt to dispose of this chemical waste through the standard trash or sewer system.[1][7]
Decontamination of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.[1]
-
Triple Rinsing: The standard and required procedure is to triple-rinse the empty container.[1][4]
-
First Rinse: Add a small amount of a suitable solvent (e.g., water, or an alcohol in which the compound is soluble) to the container. Securely cap and shake the container to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the rinsate into the designated liquid hazardous waste container.[1]
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate each time.
-
-
Label Defacement: After the final rinse and allowing the container to dry, completely remove or deface the original chemical label.[1]
-
Final Disposal: Once decontaminated and with the label removed, the container can typically be disposed of in the regular trash or recycling, in accordance with your institution's specific policies.[1]
The following diagram outlines the workflow for handling empty containers:
Caption: Procedural flow for the decontamination and disposal of empty containers.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.
-
Don PPE: Before addressing the spill, ensure you are wearing the full complement of recommended PPE.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2] For solid spills, carefully sweep the material to avoid generating dust.[3]
-
Collection: Place all contaminated absorbent material or swept solids into a labeled hazardous waste container.[2][3]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to these detailed procedures, researchers can ensure they are not only compliant with regulations but are also actively fostering a culture of safety within their laboratories. This commitment to best practices is fundamental to the integrity of scientific research.
References
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- Fisher Scientific. (2010-03-08). SAFETY DATA SHEET.
- Spectrum Chemical. (2019-02-12). SAFETY DATA SHEET.
- Benchchem. (n.d.). Navigating the Disposal of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. (2018-06-12). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). CYCLOBUTANE - Safety Data Sheet.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Chemical Waste Disposal Guidelines. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
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A Comprehensive Guide to the Safe Handling and Disposal of trans-3-Methoxycyclobutanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential safety and logistical information for handling trans-3-Methoxycyclobutanamine hydrochloride (CAS: 1408074-49-6). Given the limited publicly available hazard data for this specific compound, we will adhere to a cautious approach, treating it as a potentially hazardous substance and following best practices for handling solid amine hydrochloride compounds.
Understanding the Compound
This compound is a solid organic compound with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol .[1][2] As an amine hydrochloride, it is the salt of an amine, which can have corrosive and irritant properties.[3][4] The hydrochloride form generally increases water solubility. Due to the lack of specific toxicological data, a thorough risk assessment is the first critical step before handling this chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure.[5][6] The following table outlines the recommended PPE, and the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing or if handling larger quantities.[7] | Protects eyes from dust particles and potential splashes of solutions containing the compound. A face shield offers a broader range of protection for the entire face.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[8][9] It is advisable to double-glove. | Prevents skin contact. Since specific glove breakthrough times are not available, frequent changes are recommended, especially if contamination is suspected.[8] |
| Body Protection | A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of contamination, chemical-resistant coveralls or an apron over the lab coat is recommended.[6][10] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An air-purifying respirator with an appropriate particulate filter (N95 or higher) is recommended, especially when handling the solid form outside of a fume hood.[8][10] | Minimizes the risk of inhaling fine dust particles of the compound.[8] |
| Footwear | Closed-toe shoes made of a non-porous material.[5][8] | Protects feet from spills. |
This multi-layered approach to PPE ensures that all potential routes of exposure are addressed, providing a robust safety barrier.[6]
Operational Plan: From Receipt to Experiment
A systematic workflow is essential for the safe handling of any chemical. The following diagram and steps outline a comprehensive operational plan for this compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection : Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][11][12] The container should be tightly sealed to prevent moisture absorption, as amine salts can be hygroscopic.[3][11]
-
Preparation : Before handling, ensure you are wearing all the recommended PPE.[5]
-
Handling Environment : All handling of the solid compound, including weighing and transfer, should be conducted in a certified chemical fume hood to minimize inhalation risk.[13]
-
Weighing : When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.
-
Dissolving : If preparing a solution, add the solid to the solvent slowly.
-
Decontamination : After handling, thoroughly decontaminate the work area and wash your hands.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is paramount for environmental protection and laboratory safety.[14][15]
Waste Segregation and Collection:
-
Solid Waste : Unused or contaminated solid this compound should be collected in a clearly labeled hazardous waste container.[14] The container must be made of a compatible material and have a secure lid.[15]
-
Liquid Waste : Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.[14] Do not mix with other waste streams unless compatibility is confirmed.[16] As a general rule, amine waste should be segregated from other chemical waste categories like acids, bases, and oxidizers.[16]
-
Empty Containers : Empty containers that held the compound should be triple-rinsed with a suitable solvent.[14][17] The rinsate must be collected and disposed of as hazardous waste.[14][17] After triple-rinsing, the container's label should be defaced before disposal in regular trash or recycling, in accordance with your institution's policies.[14][17]
Labeling and Storage of Waste:
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[14][15] Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[14]
Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.[14] Never dispose of this chemical down the drain or in the regular trash.[14]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
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Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



